molecular formula C18H30O3 B1249992 9-HOTrE

9-HOTrE

Cat. No.: B1249992
M. Wt: 294.4 g/mol
InChI Key: RIGGEAZDTKMXSI-CUHSZNQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-HOTrE (9-Hydroxyoctadecatrienoic Acid) is an oxylipin endogenously produced from the metabolism of alpha-linolenic acid (ALA, 18:3, ω-3) by enzymes including Cytochrome P450 (CYP), with CYP2B6 being a prominent pathway . This compound is a potent activator of peroxisome proliferator-activated receptors (PPARs), demonstrating concentration-dependent activation of both PPARα and PPARγ in transactivation assays . Its research value is prominent in the study of hepatic lipid metabolism and Non-Alcoholic Fatty Liver Disease (NAFLD). Studies in HepG2 hepatocarcinoma cells show that this compound increases cellular triglyceride accumulation and perturbs energy metabolism by increasing mitochondrial spare respiratory capacity and shifting substrate utilization towards glutamine, while slightly decreasing palmitate oxidation . The pro-steatotic effects are further supported by its impact on gene expression, where this compound treatment increases the expression of FASN (Fatty Acid Synthase) and decreases ANGPTL4 (Angiopoietin-like 4), a pattern consistent with increased fatty acid synthesis and uptake . While in vivo mouse models indicate that this compound is unlikely to be the sole driver of CYP2B6-mediated steatosis, it remains a critical molecule for investigating the complex signaling pathways that link lipid metabolism, mitochondrial function, and the development of fatty liver disease . This product is intended for research purposes only in laboratory studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

(10E,12Z,15Z)-9-hydroxyoctadeca-10,12,15-trienoic acid

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8,11,14,17,19H,2,5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b4-3-,8-6-,14-11+

InChI Key

RIGGEAZDTKMXSI-CUHSZNQNSA-N

Isomeric SMILES

CC/C=C\C/C=C\C=C\C(CCCCCCCC(=O)O)O

Canonical SMILES

CCC=CCC=CC=CC(CCCCCCCC(=O)O)O

Origin of Product

United States

Foundational & Exploratory

The Biosynthesis of 9-Hydroxyoctadecatrienoic Acid (9-HOTrE) in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxyoctadecatrienoic acid (9-HOTrE) is a bioactive oxylipin derived from the enzymatic oxidation of the essential omega-3 polyunsaturated fatty acid, α-linolenic acid (ALA). As a signaling molecule, this compound is implicated in a range of physiological and pathological processes, including the regulation of lipid metabolism and inflammation. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in mammals, detailing the key enzymes, reaction mechanisms, and relevant quantitative data. Furthermore, this guide offers detailed experimental protocols for the extraction, and quantification of this compound, and presents visual representations of the core biochemical pathways and experimental workflows.

Introduction

Oxylipins are a diverse class of signaling molecules produced from the oxidation of polyunsaturated fatty acids (PUFAs). 9-Hydroxyoctadecatrienoic acid (this compound), an 18-carbon oxylipin, is synthesized from α-linolenic acid (ALA), an essential omega-3 fatty acid that must be obtained through the diet. The biosynthesis of this compound is primarily catalyzed by two families of enzymes in mammals: cytochrome P450 monooxygenases (CYPs) and lipoxygenases (LOXs). The resulting hydroperoxy intermediate is subsequently reduced to the more stable hydroxy derivative. This compound exerts its biological effects in part through the activation of peroxisome proliferator-activated receptors (PPARs), nuclear receptors that play critical roles in the regulation of lipid metabolism and inflammation. Understanding the biosynthesis of this compound is crucial for elucidating its role in health and disease, and for the development of novel therapeutic strategies targeting pathways modulated by this bioactive lipid.

The this compound Biosynthesis Pathway

The biosynthesis of this compound from ALA is a two-step process involving an initial oxygenation reaction followed by a reduction step.

Step 1: Oxygenation of α-Linolenic Acid (ALA)

Two primary enzyme families are responsible for the initial oxygenation of ALA to form 9-hydroperoxyoctadecatrienoic acid (9-HpOTrE) in mammals:

  • Cytochrome P450 (CYP) Monooxygenases: The CYP2B6 isoform has been identified as a key enzyme in the metabolism of ALA to this compound.[1][2][3][4][5] CYP enzymes catalyze the insertion of an oxygen atom into the fatty acid backbone. While CYPs can produce a mixture of regioisomers, CYP2B6 shows a preference for the 9-position of ALA.[2][3] The reaction mechanism of CYP monooxygenases involves a catalytic cycle where the heme iron activates molecular oxygen.[6]

  • Lipoxygenases (LOXs): LOXs are non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into PUFAs.[7] In mammals, the 15-lipoxygenase-1 (15-LOX-1) has been shown to metabolize ALA to 9(S)-HOTrE.[8] The LOX-catalyzed reaction proceeds via a radical mechanism, initiated by the abstraction of a hydrogen atom from a bis-allylic methylene group.

Step 2: Reduction of 9-HpOTrE to this compound

The hydroperoxy intermediate, 9-HpOTrE, is unstable and is rapidly reduced to the more stable hydroxy fatty acid, this compound. This reduction is primarily catalyzed by glutathione peroxidase 4 (GPx4) , a selenium-dependent enzyme with a high affinity for lipid hydroperoxides.[9][10][11][12][13] GPx4 utilizes glutathione (GSH) as a reducing cofactor.

Below is a DOT script for the overall biosynthesis pathway of this compound.

SPE Workflow for this compound Extraction start Start: Plasma Sample pretreatment Sample Pre-treatment (Acidification & Internal Standard Spiking) start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning (Methanol & Water) conditioning->loading washing Washing (Water & 15% Methanol) loading->washing elution Elution (Methanol) washing->elution drying Drying (Nitrogen Evaporation) elution->drying reconstitution Reconstitution drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis This compound Signaling Pathway cluster_nucleus Nucleus HOTrE This compound PPARa PPARα HOTrE->PPARa Binds and Activates PPARg PPARγ HOTrE->PPARg Binds and Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE PPARg->PPRE RXR RXR RXR->PPRE Gene_Expression Target Gene Expression (e.g., related to lipid metabolism) PPRE->Gene_Expression Activation/Repression

References

biological function of 9-hydroxyoctadecatrienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Functions of 9-Hydroxyoctadecatrienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyoctadecatrienoic acid is a family of oxidized lipid metabolites derived from essential fatty acids that play crucial roles as signaling molecules in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the biological functions of two key members of this family: 9-hydroxyoctadecadienoic acid (9-HODE), derived from the omega-6 fatty acid linoleic acid, and 9-hydroxyoctadecatrienoic acid (9-HOTrE), derived from the omega-3 fatty acid alpha-linolenic acid. Initially considered mere byproducts of oxidative stress, these molecules are now recognized as important mediators in inflammation, lipid metabolism, pain perception, and cell proliferation. This guide will delve into their biosynthesis, signaling pathways, quantitative biological activities, and the experimental protocols used to elucidate their functions.

Biosynthesis of 9-HODE and this compound

The production of 9-HODE and this compound can occur through both enzymatic and non-enzymatic pathways.

Enzymatic Synthesis:

  • Cyclooxygenases (COX-1 and COX-2): These enzymes can metabolize linoleic acid to predominantly the 9(R)-HODE stereoisomer.

  • Cytochrome P450 (CYP) Enzymes: Certain CYP isoforms can also produce 9-HODE from linoleic acid, often with a predominance of the 9(R) isomer.[1]

  • Lipoxygenases (LOX): In plants, 9-lipoxygenase is a key enzyme in the synthesis of 9-HODE.

Non-Enzymatic Synthesis:

  • Oxidative Stress: A significant portion of 9-HODE and this compound, particularly in pathological states, is generated non-enzymatically through the free radical-mediated peroxidation of linoleic acid and alpha-linolenic acid, respectively. This process typically yields a racemic mixture of the (S) and (R) stereoisomers.[2]

Signaling Pathways and Biological Functions

9-HODE and this compound exert their biological effects by interacting with specific cellular receptors, including G protein-coupled receptors and nuclear receptors.

G Protein-Coupled Receptor 132 (GPR132)

9-HODE is a potent agonist of GPR132 (also known as G2A), a receptor highly expressed in immune cells like macrophages.[3] Activation of GPR132 by 9-HODE can trigger both Gq and Gi signaling pathways, leading to an increase in intracellular calcium and inhibition of adenylyl cyclase, respectively.[4] This signaling cascade is implicated in pro-inflammatory responses.[3] Notably, the 9(S)-HODE enantiomer is a more potent activator of GPR132 than the 9(R)-HODE enantiomer.[5] 13-HODE is a much weaker ligand for GPR132.[3]

GPR132_Signaling cluster_membrane Plasma Membrane GPR132 GPR132 (G2A) Gq Gαq GPR132->Gq activates Gi Gαi GPR132->Gi activates 9-HODE 9-HODE 9-HODE->GPR132 binds PLC Phospholipase C Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC DAG->PKC Response Inflammatory Response Ca2->Response PKC->Response cAMP ↓ cAMP AC->cAMP

GPR132 Signaling Pathway Activated by 9-HODE
Peroxisome Proliferator-Activated Receptors (PPARs)

Both 9-HODE and this compound are ligands for PPARs, particularly PPARα and PPARγ.[6][7] PPARs are nuclear receptors that, upon activation, form heterodimers with the retinoid X receptor (RXR) and bind to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1] This signaling pathway is central to the regulation of lipid metabolism, inflammation, and cellular differentiation.[6][7]

Activation of PPARγ by 9-HODE in macrophages upregulates the expression of genes involved in lipid uptake, such as CD36 and Fatty Acid Binding Protein 4 (FABP4), contributing to foam cell formation in atherosclerosis.[8] In hepatocytes, both 9-HODE and this compound have been shown to increase the expression of Fatty Acid Synthase (FASN).[5]

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 9-HODE / this compound PPAR PPARα / PPARγ Ligand->PPAR binds & activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR heterodimerizes with RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE binds to Gene Target Gene Transcription PPRE->Gene regulates

PPAR Signaling Pathway Activated by 9-HODE/9-HOTrE
Transient Receptor Potential Vanilloid 1 (TRPV1)

9-HODE can sensitize the TRPV1 ion channel, a key receptor involved in pain and heat sensation.[9] While not a potent direct agonist in the same vein as capsaicin, 9-HODE lowers the activation threshold of TRPV1, making it more responsive to other stimuli like heat and protons.[9] This sensitization is thought to contribute to inflammatory pain and hyperalgesia. The 9(S)-HODE enantiomer is more active at TRPV1 than the 9(R)-HODE enantiomer.[10]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of 9-HODE, its stereoisomers, and this compound.

Target ReceptorLigandParameterValueCell Type/SystemReference
GPR132 (G2A) 9(S)-HODEEC50~2 µMCHO-G2A cells[11]
(±)9-HODEEC50 (IP-1 accumulation)7.5 µMCHO-K1 (hG2A) cells[11]
9(R)-HODE-Weak agonistCHO-G2A-Gqi cells[5]
TRPV1 9-HODEEC50 (iCGRP release)~300 nMCultured rat trigeminal ganglion neurons[12]
9(S)-HODEIC50 (desensitization)86.2 ± 5.1 µMHEK-293 cells expressing human TRPV1[10]
9(R)-HODE-Almost inactiveHEK-293 cells expressing human TRPV1
PPARα 9-HODEFold Activation>4x at 2 µM, ~10x at 6 µMHepG2 cells[6][7]
This compoundFold Activation>3x at 0.6 µM, ~13x at 6 µMHepG2 cells[6][7]
PPARγ 9-HODEFold Activation~2.5x at 6 µMHepG2 cells[6][7]
This compoundFold Activation~3.9x at 6 µMHepG2 cells[6][7]
9(S)-HODE-Weak/Partial Agonist-[5]
9(R)-HODE-Weak/Partial Agonist-[5]
Gene/ProteinEffect of 9-HODEEffect of this compoundKey FunctionsReference
CD36Upregulation-Fatty acid translocase, lipid uptake[5]
FASNUpregulationUpregulationFatty Acid Synthesis[5][6]
PPARγUpregulation-Lipid metabolism, adipogenesis, inflammation[5]
FoxA2Upregulation-Transcription factor in metabolism[5]
ANGPTL4-DownregulationAngiopoietin-like 4, lipid metabolism regulator[5]
FABP4Upregulation-Fatty acid uptake and transport[8]

Experimental Protocols

PPAR Luciferase Transactivation Assay

This assay is used to determine if a compound can activate PPARs and induce the transcription of a reporter gene.

Materials:

  • HEK293T or HepG2 cells

  • Expression vector for PPAR (e.g., pCMX-hPPARγ)

  • Reporter plasmid with a PPRE promoter driving a luciferase gene (e.g., pPPRE-luc)

  • Transfection reagent

  • 9-HODE or this compound

  • Luciferase assay system

  • Luminometer

Procedure:

  • Seed cells in a multi-well plate and grow to an appropriate confluency.

  • Co-transfect the cells with the PPAR expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of 9-HODE, this compound, or a known PPAR agonist (e.g., rosiglitazone) as a positive control. Include a vehicle control.

  • Incubate the cells for another 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein concentration.

  • Calculate the fold induction of luciferase activity relative to the vehicle control.

GPR132-Mediated Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration following the activation of GPR132.

Materials:

  • CHO-K1 or HEK-293 cells stably expressing GPR132 (e.g., CHO-G2A)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 9-HODE

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed GPR132-expressing cells in a black-walled, clear-bottom multi-well plate.

  • Incubate the cells with a loading buffer containing the calcium-sensitive dye in the dark at 37°C for 1 hour.

  • Wash the cells with the assay buffer to remove excess dye.

  • Place the plate in a fluorescence microplate reader and record a baseline fluorescence reading.

  • Add varying concentrations of 9-HODE to the wells and immediately begin recording the fluorescence intensity over time.

  • Calculate the change in fluorescence intensity to determine the relative change in intracellular calcium concentration.[11]

TRPV1 Sensitization Assay (Calcium Imaging)

This protocol assesses the ability of 9-HODE to sensitize TRPV1 to a known agonist like capsaicin.

Materials:

  • HEK-293 cells stably expressing TRPV1 or primary dorsal root ganglion (DRG) neurons

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer

  • 9-HODE

  • Capsaicin

  • Fluorescence microscope with a perfusion system

Procedure:

  • Culture TRPV1-expressing cells or DRG neurons on glass coverslips.

  • Load the cells with a calcium-sensitive dye as described in the GPR132 assay protocol.

  • Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope.

  • Establish a stable baseline fluorescence while perfusing with the assay buffer.

  • Apply a sub-threshold concentration of capsaicin and record the response.

  • Wash out the capsaicin and allow the cells to return to baseline.

  • Perfuse the cells with a solution containing 9-HODE for a defined period (e.g., 5 minutes).

  • During or immediately after the 9-HODE perfusion, re-apply the same sub-threshold concentration of capsaicin and record the fluorescence response.

  • An enhanced response to capsaicin in the presence of 9-HODE indicates sensitization of TRPV1.[9][10]

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Biological Assays start Start: Cell Culture (e.g., Macrophages, Hepatocytes) treatment Treatment with 9-HODE / this compound start->treatment gene_expression Gene Expression Analysis (qPCR, Microarray, RNA-seq) treatment->gene_expression protein_expression Protein Expression Analysis (Western Blot, ELISA) treatment->protein_expression lipid_accumulation Lipid Accumulation Assay (Oil Red O, Bodipy) treatment->lipid_accumulation functional_assays Functional Assays (e.g., Calcium Mobilization) treatment->functional_assays data_analysis Data Analysis and Interpretation gene_expression->data_analysis protein_expression->data_analysis lipid_accumulation->data_analysis functional_assays->data_analysis conclusion Conclusion: Elucidation of Biological Function data_analysis->conclusion

References

9-Hydroxyoctadecatrienoic Acid (9-HOTrE): A Lipid Mediator in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

9-Hydroxyoctadecatrienoic acid (9-HOTrE) is an oxidized lipid mediator derived from the enzymatic processing of α-linolenic acid (ALA), an essential omega-3 polyunsaturated fatty acid. As a member of the oxylipin family, this compound is emerging as a significant signaling molecule in a variety of physiological and pathological processes, most notably in the regulation of inflammation. Its anti-inflammatory properties are of growing interest to researchers in biochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the biosynthesis, signaling pathways, and physiological effects of this compound in the context of inflammation, supplemented with detailed experimental protocols and quantitative data to support further investigation.

Biosynthesis of this compound

The primary route for this compound biosynthesis is a two-step enzymatic cascade initiated from α-linolenic acid. This pathway is a branch of the broader lipoxygenase (LOX) pathway.

  • Oxygenation of α-Linolenic Acid: The process begins with the enzyme 9-lipoxygenase (9-LOX), which catalyzes the stereospecific insertion of molecular oxygen into ALA. This reaction forms 9-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HpOTrE).

  • Reduction of the Hydroperoxide: The unstable intermediate, 9-HpOTrE, is then rapidly reduced by peroxidases to the more stable 9-hydroxyoctadecatrienoic acid (this compound).

In addition to the LOX pathway, cytochrome P450 (CYP) enzymes can also metabolize ALA to produce various hydroxy fatty acids, including this compound.[1][2] Non-enzymatic free-radical and singlet-oxygen-induced oxidation of ALA can also generate this compound, particularly under conditions of oxidative stress.[2]

Figure 1: Biosynthesis pathway of this compound from α-linolenic acid.

Signaling Pathways in Inflammation

This compound exerts its anti-inflammatory effects primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[3] These nuclear receptors are critical regulators of lipid metabolism and inflammation.

Upon binding to this compound, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in the inflammatory response.

One of the key mechanisms of this compound's anti-inflammatory action is the PPARγ-mediated inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[4][5] This can occur through several mechanisms, including:

  • Increased expression of IκBα: PPARγ activation can increase the transcription of IκBα, an inhibitor of NF-κB that sequesters it in the cytoplasm.[5][6]

  • Transrepression: The activated PPARγ/RXR heterodimer can directly interact with and inhibit the activity of NF-κB subunits, such as p65, preventing them from binding to DNA and activating pro-inflammatory gene expression.[4][6]

Furthermore, there is evidence to suggest that this compound may play a role in the regulation of the NLRP3 inflammasome, a multi-protein complex that triggers the production of the pro-inflammatory cytokines IL-1β and IL-18. The anti-inflammatory effects of some omega-3 fatty acid metabolites are mediated by the inactivation of the NLRP3 inflammasome through a PPARγ-dependent pathway.[7] While direct studies on this compound's effect on the NLRP3 inflammasome are limited, its known activation of PPARγ suggests a similar mechanism may be at play.

Figure 2: this compound signaling pathway in inflammation.

Quantitative Data on Bioactivity

While research into the specific quantitative anti-inflammatory effects of this compound is ongoing, several studies have provided valuable data on its bioactivity.

Table 1: In Vivo Anti-inflammatory Activity of this compound

ModelCompoundDoseEffectReference
TPA-induced mouse ear inflammation(10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester500 µg43% inhibitory effect[8]

Table 2: PPAR Activation by this compound

ReceptorCell LineAssayConcentrationFold ActivationReference
PPARαHepG2Luciferase Transactivation0.6 µM>3X[9]
PPARαHepG2Luciferase Transactivation6 µM13X[9]
PPARγNot SpecifiedCommercial Screening Kit6 µM~3.9X[9]

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol outlines a general procedure for the in vitro enzymatic synthesis of this compound from α-linolenic acid using commercially available soybean lipoxygenase.

Materials:

  • α-Linolenic acid (ALA)

  • Soybean Lipoxygenase-1 (Type I-B, from Glycine max)

  • Sodium Phosphate Buffer (100 mM, pH 6.5)

  • Borate Buffer (pH 9.0)

  • Sodium borohydride (NaBH₄)

  • Ethyl acetate

  • Solid Phase Extraction (SPE) C18 cartridges

  • Methanol

  • Nitrogen gas stream

Procedure:

  • Preparation of 9-HpOTrE:

    • Dissolve ALA in a minimal amount of ethanol and then dilute in 100 mM sodium phosphate buffer (pH 6.5) to a final concentration of 100 µM.[10]

    • Add soybean lipoxygenase-1 to the substrate solution (enzyme concentration to be optimized, typically 100-500 units/mL).[10]

    • Incubate the reaction mixture at room temperature (25°C) with gentle agitation for 30 minutes.[10]

    • Monitor the formation of the conjugated diene system of 9-HpOTrE by measuring the absorbance at 234 nm.[10]

    • Stop the reaction by acidifying to pH 3.0 with 1N HCl.[10]

    • Extract the 9-HpOTrE using an equal volume of ethyl acetate.

    • Evaporate the organic solvent under a stream of nitrogen.

  • Reduction to this compound:

    • Resuspend the purified 9-HpOTrE in methanol.

    • Add a molar excess of sodium borohydride (NaBH₄) to reduce the hydroperoxide to a hydroxyl group.

    • Allow the reaction to proceed for 30 minutes at room temperature.

    • Stop the reaction by adding water and acidifying to pH 3.0.

    • Extract the this compound with ethyl acetate.

  • Purification of this compound:

    • The extracted product can be purified using solid-phase extraction (SPE) with a C18 cartridge.[10]

    • Condition the cartridge with methanol, followed by water.

    • Load the acidified sample onto the cartridge.

    • Wash with an aqueous solvent to remove polar impurities.

    • Elute the this compound with methanol or ethyl acetate.

    • Evaporate the solvent under a stream of nitrogen.

Extraction of this compound from Biological Fluids (e.g., Plasma, Synovial Fluid)

This protocol is a general guideline for solid-phase extraction (SPE) of oxylipins from biological fluids for analysis by LC-MS/MS.

SPE_Workflow start Start: Biological Fluid Sample (e.g., Plasma, Synovial Fluid) pretreatment 1. Sample Pre-treatment - Thaw on ice - Add internal standard (e.g., this compound-d4) - Acidify to pH 3-4 start->pretreatment spe 2. Solid-Phase Extraction (C18) - Condition (Methanol) - Equilibrate (Acidified Water) - Load Sample - Wash (Aqueous solvent) - Elute (Methanol/Ethyl Acetate) pretreatment->spe processing 3. Eluate Processing - Evaporate to dryness (N₂ stream) - Reconstitute in mobile phase spe->processing analysis 4. LC-MS/MS Analysis processing->analysis

Figure 3: Workflow for SPE of this compound from biological fluids.

Detailed SPE Protocol:

  • Sample Pre-treatment:

    • Thaw frozen samples on ice.

    • To a known volume of sample (e.g., 200 µL), add an appropriate amount of a deuterated internal standard (e.g., this compound-d4).

    • Acidify the sample to a pH between 3 and 4 with a dilute acid (e.g., 10% acetic acid or 1% formic acid).[11]

  • Solid-Phase Extraction (C18):

    • Conditioning: Pass 1-2 cartridge volumes of methanol through the C18 cartridge.[11]

    • Equilibration: Pass 1-2 cartridge volumes of acidified water (pH matched to the sample) through the cartridge. Do not let the sorbent dry.[11]

    • Loading: Slowly load the pre-treated sample onto the cartridge.

    • Washing: Wash the cartridge with 1.5 mL of 5% methanol in water to remove hydrophilic impurities.[12]

    • Elution: Elute the this compound with 1.2 mL of methanol into a clean collection tube.[12]

  • Eluate Processing:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a solvent compatible with the LC-MS/MS mobile phase (e.g., 85% methanol).[11]

In Vivo Assessment of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is widely used to screen for the acute anti-inflammatory activity of compounds.

Materials:

  • Male Wistar rats or Swiss albino mice.

  • Carrageenan (Lambda, Type IV)

  • Sterile 0.9% saline

  • This compound

  • Vehicle for this compound

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment.

  • Grouping and Dosing: Divide animals into groups (e.g., Vehicle control, this compound treated, Reference drug). Administer this compound or the reference drug (e.g., intraperitoneally or orally) at a set time (e.g., 30-60 minutes) before carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[10]

  • Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10]

  • Data Analysis:

    • Calculate the change in paw volume (ΔV) at each time point relative to the baseline measurement.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Conclusion

This compound is a bioactive lipid mediator with demonstrated anti-inflammatory properties, primarily acting through the activation of PPARs and subsequent modulation of inflammatory signaling pathways such as NF-κB. Its role in the resolution of inflammation makes it a compelling target for further research and potential therapeutic development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for scientists and researchers to explore the full potential of this compound as a key regulator of the inflammatory response. Further studies are warranted to fully elucidate its mechanism of action, particularly its effects on the NLRP3 inflammasome, and to establish its efficacy in a broader range of in vivo inflammation models.

References

The Endogenous Formation of 9-Hydroxyoctadecatrienoic Acid (9-HOTrE) from Alpha-Linolenic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyoctadecatrienoic acid (9-HOTrE) is a bioactive oxylipin derived from the oxidative metabolism of the essential omega-3 polyunsaturated fatty acid, alpha-linolenic acid (ALA). As a signaling molecule, this compound is implicated in a range of physiological and pathophysiological processes, including inflammation and metabolic regulation. This technical guide provides an in-depth overview of the endogenous formation of this compound from ALA, detailing the enzymatic pathways, key experimental protocols, and quantitative data to support further research and drug development in this area.

Biosynthesis of this compound from Alpha-Linolenic Acid

The endogenous conversion of alpha-linolenic acid to this compound is primarily mediated by three major enzymatic pathways: the Lipoxygenase (LOX), Cyclooxygenase (COX), and Cytochrome P450 (CYP450) pathways.

Lipoxygenase (LOX) Pathway

The lipoxygenase pathway is a major contributor to the formation of this compound. Specifically, 9-lipoxygenase (9-LOX) catalyzes the stereospecific insertion of molecular oxygen into ALA at the C-9 position to form 9(S)-hydroperoxyoctadecatrienoic acid (9S-HpOTrE). This unstable hydroperoxide is subsequently reduced by cellular peroxidases, such as glutathione peroxidase, to the more stable 9(S)-hydroxyoctadecatrienoic acid (9S-HOTrE)[1].

Cytochrome P450 (CYP450) Pathway

Members of the cytochrome P450 superfamily of enzymes are also involved in the metabolism of ALA to this compound. Notably, human CYP2B6 has been shown to preferentially metabolize ALA to this compound[2][3]. This pathway contributes to the circulating pool of this compound and may be particularly relevant in tissues with high CYP2B6 expression, such as the liver. The reaction proceeds via an epoxidation or hydroxylation mechanism to yield this compound.

Cyclooxygenase (COX) Pathway

While the COX pathway is more commonly associated with the formation of prostaglandins from arachidonic acid, some studies suggest that COX enzymes can also metabolize other polyunsaturated fatty acids, including ALA. However, the formation of this compound via the COX pathway is generally considered a minor route compared to the LOX and CYP450 pathways.

Signaling Pathways of this compound

This compound exerts its biological effects by acting as a ligand for nuclear receptors, specifically the Peroxisome Proliferator-Activated Receptors (PPARs). Both 9-HODE (derived from linoleic acid) and this compound have been confirmed as activators of PPARα and PPARγ[4][5].

Upon binding to this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription[6]. Activation of the PPARγ signaling pathway by this compound can influence the expression of genes involved in lipid uptake and metabolism, such as CD36 and Fatty Acid Synthase (FASN)[5].

Figure 1: Signaling pathway of this compound formation and action.

Quantitative Data

Table 1: Enzyme Kinetic Parameters for the Formation of Hydroxylated Fatty Acids
EnzymeSubstrateProductKm (µM)Vmax (nmol/min/mg)Source Organism/SystemReference
CsLOX3 (recombinant)α-Linolenic Acid16(S)-HPOT11.2 ± 1.21.8 ± 0.1Cucumis sativus (Cucumber)[7]
CYP2B6 (recombinant)α-Linolenic AcidThis compound, 13-HOTrENot ReportedPreferential metabolism >20-fold over other PUFAsHuman[2]
Table 2: Reported Concentrations of this compound in Human Plasma
ConditionMean Concentration (nM)Range (nM)Reference
Healthy Volunteers (cardiac surgery study)Not directly reported, but detected5-23 (as part of a larger oxylipin panel)[8]

Note: Quantitative data for this compound in human tissues and under various disease states is an active area of research, and more comprehensive data is needed.

Experimental Protocols

General Lipoxygenase Activity Assay

This protocol is adapted from a general method for determining lipoxygenase activity by monitoring the formation of conjugated dienes.

Principle: Lipoxygenases introduce a double bond into a polyunsaturated fatty acid, creating a conjugated diene system that absorbs light at 234 nm. The rate of increase in absorbance at 234 nm is proportional to the enzyme activity.

Materials:

  • Spectrophotometer capable of reading at 234 nm

  • Quartz cuvettes

  • Enzyme preparation (e.g., cell lysate, purified enzyme)

  • Alpha-linolenic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0) or Phosphate buffer (50 mM, pH 6.0-7.5, depending on the specific LOX isoform)

  • Tween 20 (or other detergent to solubilize the substrate)

Procedure:

  • Prepare a stock solution of sodium linolenate. For example, dissolve ALA in a small amount of ethanol or DMSO and then dilute in buffer containing a detergent like Tween 20.

  • In a quartz cuvette, add the appropriate buffer and the enzyme preparation.

  • Initiate the reaction by adding the alpha-linolenic acid substrate solution.

  • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 234 nm over time (e.g., for 3-5 minutes).

  • The rate of reaction can be calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of the hydroperoxide product (approximately 25,000 M-1cm-1).

Reference for a similar protocol using linoleic acid:[9][10]

In Vitro CYP2B6 Metabolism of Alpha-Linolenic Acid

This protocol outlines a general procedure for assessing the metabolism of ALA by recombinant human CYP2B6.

Materials:

  • Recombinant human CYP2B6 enzyme (e.g., in baculosomes)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Alpha-linolenic acid

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • LC-MS/MS system for product analysis

Procedure:

  • Pre-incubate the recombinant CYP2B6 enzyme, buffer, and ALA at 37°C for a few minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

  • Centrifuge the mixture to pellet the protein.

  • Analyze the supernatant for the formation of this compound and other metabolites using LC-MS/MS.

Reference for a similar experimental setup:[3]

Extraction and Quantification of this compound from Plasma by LC-MS/MS

This protocol provides a general workflow for the analysis of this compound in plasma samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Spike Spike with Internal Standard (e.g., deuterated this compound) Plasma->Spike Protein_Precipitation Protein Precipitation (e.g., cold acetonitrile) Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (Reversed-Phase C18 column) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (Negative ESI, MRM mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

References

The Role of 9-Hydroxyoctadecatrienoic Acid (9-HOTrE) in Non-Alcoholic Fatty Liver Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a pressing need for deeper mechanistic understanding and novel therapeutic targets. Emerging evidence has identified the bioactive lipid mediator, 9-hydroxyoctadecatrienoic acid (9-HOTrE), an oxylipin derived from α-linolenic acid, as a significant player in the pathogenesis of hepatic steatosis. This technical guide provides a comprehensive overview of the current understanding of this compound's role in NAFLD. It details the molecular mechanisms, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols for its investigation, and visualizes the critical signaling pathways involved. This document is intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of NAFLD and identify new avenues for therapeutic intervention.

Introduction: this compound in the Context of NAFLD

NAFLD is characterized by the accumulation of triglycerides in hepatocytes, a condition known as hepatic steatosis.[1] This can progress to the more severe non-alcoholic steatohepatitis (NASH), which involves inflammation and liver damage, and can lead to cirrhosis and hepatocellular carcinoma.[2] The pathophysiology of NAFLD is complex, involving dysregulated lipid metabolism, insulin resistance, and inflammation.

This compound is an oxylipin, a class of signaling molecules derived from the oxidation of polyunsaturated fatty acids.[3] It is primarily produced from the metabolism of α-linolenic acid (ALA), an omega-3 fatty acid, by cytochrome P450 (CYP) enzymes, particularly CYP2B6.[1][4] While some oxylipins have been shown to possess anti-inflammatory properties, recent studies indicate that this compound contributes to the development of hepatic steatosis.[1][2] This guide will delve into the mechanisms by which this compound exerts its effects on the liver.

Molecular Mechanisms of this compound Action in Hepatic Steatosis

The primary mechanism by which this compound is understood to promote lipid accumulation in hepatocytes is through the activation of peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ.[1][5]

PPARα and PPARγ Activation

Transactivation assays have demonstrated that this compound can activate both PPARα and PPARγ.[1][5] While PPARα activation is typically associated with fatty acid oxidation, the context of co-activation with PPARγ appears to shift the balance towards lipid storage. PPARγ is a master regulator of adipogenesis and is known to promote the uptake and storage of fatty acids.[6][7]

Downstream Effects of PPAR Activation

The activation of PPARs by this compound leads to downstream changes in gene expression that favor triglyceride accumulation:

  • Increased Fatty Acid Uptake and Synthesis: this compound treatment in HepG2 cells has been shown to increase the expression of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis.[1][2]

  • Altered Mitochondrial Metabolism: In contrast to other fatty acid-induced steatosis models, this compound has been observed to increase the spare respiratory capacity of mitochondria in HepG2 cells.[1][5] This suggests that while overall mitochondrial function may be enhanced, the metabolism of fatty acids is weakly inhibited, leading to their diversion towards triglyceride synthesis.[1] this compound has also been shown to increase glutamine utilization.[1][5]

  • Modulation of Lipid Metabolism Genes: Quantitative PCR analyses have revealed that this compound can decrease the expression of Angiopoietin-like 4 (ANGPTL4), a protein that inhibits lipoprotein lipase and reduces fatty acid uptake.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of this compound on markers of NAFLD.

Table 1: In Vitro Effects of this compound on HepG2 Cells

ParameterTreatment ConditionsFold Change vs. ControlReference
Gene Expression (mRNA)
FASN10 µM this compound↑ (Significant Increase)[1][2]
ANGPTL410 µM this compound↓ (Significant Decrease)[1][2]
Metabolic Parameters
Triglyceride Accumulation1-10 µM this compound with oleic acid↑ (Concentration-dependent)[1]
Spare Respiratory Capacity10 µM this compound↑ (Significant Increase)[1][5]
Palmitate Oxidation10 µM this compound↓ (Slight Decrease)[1][5]
Non-glycolytic Acidification10 µM this compound↑ (Significant Increase)[1][5]

Table 2: In Vivo Effects of CYP2B6 (Producer of this compound) in Mouse Models of NAFLD

ParameterAnimal ModelKey FindingsReference
Liver TriglyceridesHumanized CYP2B6-transgenic (hCYP2B6-Tg) mice on a high-fat dietIncreased in male mice compared to Cyp2b-null mice.[8]
Serum and Liver OxylipinshCYP2B6-Tg mice on a high-fat dietIncreased levels of this compound and other oxylipins.[8]
Gene ExpressionhCYP2B6-Tg mice on a high-fat dietPerturbations in nuclear receptor signaling, suggesting PPARγ activation.[8]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Hepatocytes

The following diagram illustrates the proposed signaling pathway through which this compound contributes to hepatic steatosis.

Caption: Proposed signaling cascade of this compound in hepatocytes.
Experimental Workflow for Investigating this compound Effects

The diagram below outlines a typical experimental workflow for studying the impact of this compound on a cellular model of NAFLD.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture HepG2 Cell Culture start->cell_culture naFLD_induction NAFLD Model Induction (Oleic Acid Treatment) cell_culture->naFLD_induction treatment This compound Treatment naFLD_induction->treatment tg_assay Triglyceride Quantification treatment->tg_assay qpcr qPCR for Gene Expression (FASN, ANGPTL4, etc.) treatment->qpcr seahorse Seahorse XF Analysis (Mitochondrial Respiration) treatment->seahorse data_analysis Data Analysis and Interpretation tg_assay->data_analysis qpcr->data_analysis seahorse->data_analysis end End data_analysis->end

Caption: Workflow for in vitro analysis of this compound in NAFLD.

Detailed Experimental Protocols

In Vitro NAFLD Model and this compound Treatment
  • Cell Line: HepG2 human hepatoma cells are a commonly used model for studying hepatic lipid metabolism.[9][10]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[11]

  • NAFLD Induction: To mimic steatotic conditions, HepG2 cells are treated with oleic acid conjugated to fatty-acid-free bovine serum albumin (BSA). A common concentration used is 0.5 mM to 1 mM oleic acid for 24 hours.[2][9][12]

  • This compound Treatment: this compound (typically dissolved in ethanol) is added to the culture medium at concentrations ranging from 1 µM to 10 µM.[1] A vehicle control (ethanol) should be run in parallel.

Triglyceride Quantification Assay
  • Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed.

  • Lipid Extraction: Lipids are extracted from the cell lysate using a suitable solvent (e.g., isopropanol).[10]

  • Quantification: Triglyceride levels are quantified using a colorimetric assay kit, which typically involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids. The glycerol is then measured, often through a coupled reaction that produces a colored product. Absorbance is read at a specific wavelength (e.g., 510 nm).[9][10]

  • Normalization: Triglyceride concentrations are normalized to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay).

Quantitative Real-Time PCR (qPCR)
  • RNA Extraction: Total RNA is isolated from treated HepG2 cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix, cDNA template, and gene-specific primers for target genes (e.g., FASN, ANGPTL4) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).[1][2]

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Seahorse XF Cell Mito Stress Test
  • Cell Seeding: HepG2 cells are seeded in a Seahorse XF96 cell culture microplate at an optimized density (e.g., 20,000-40,000 cells/well) and allowed to adhere overnight.[13][14]

  • Assay Medium: On the day of the assay, the culture medium is replaced with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and the cells are incubated in a non-CO₂ incubator for 1 hour.[14]

  • Mito Stress Test: The Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR) in real-time. The assay involves the sequential injection of mitochondrial stressors:

    • Oligomycin: An ATP synthase inhibitor, which allows for the calculation of ATP-linked respiration.

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

    • Rotenone/Antimycin A: Complex I and III inhibitors, which shut down mitochondrial respiration and allow for the calculation of non-mitochondrial oxygen consumption.[14]

  • Data Analysis: The Seahorse XF software is used to calculate key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Clinical Relevance and Future Directions

While the majority of the research on this compound and NAFLD has been conducted in preclinical models, the findings have significant implications for human disease. Studies have shown that the plasma levels of various oxylipins are altered in patients with NAFLD and NASH, suggesting their potential as biomarkers for disease progression.[9][15] The enzyme responsible for this compound production, CYP2B6, is expressed in the human liver, and its activity can be influenced by genetic polymorphisms and exposure to various drugs and environmental compounds.[8]

Future research should focus on:

  • Human Studies: Quantifying this compound levels in liver biopsies and plasma from a large cohort of NAFLD patients to establish a definitive link between this compound and disease severity.

  • In Vivo Validation: Further in vivo studies are needed to confirm the downstream effects of this compound and to investigate its role in the progression from simple steatosis to NASH and fibrosis.

  • Therapeutic Targeting: Exploring the potential of targeting the CYP2B6/9-HOTrE/PPARγ axis for the treatment of NAFLD. This could involve the development of specific inhibitors of this compound production or modulators of PPARγ activity.

Conclusion

This compound is emerging as a key mediator in the pathogenesis of NAFLD. Through the activation of PPARα and PPARγ, it promotes hepatic triglyceride accumulation by altering gene expression related to lipid metabolism and modulating mitochondrial function. The in vitro and in vivo data presented in this guide provide a strong foundation for further investigation into the role of this oxylipin in human NAFLD. A deeper understanding of the this compound signaling pathway holds the promise of identifying novel biomarkers and therapeutic targets for this widespread and debilitating disease.

References

9-HOTrE Signaling Pathways and Receptor Identification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-hydroxyoctadecatrienoic acid (9-HOTrE) is an oxidized metabolite of the omega-3 essential fatty acid, α-linolenic acid (ALA).[1] As a bioactive lipid mediator, or oxylipin, this compound is emerging as a significant signaling molecule involved in various physiological processes, including the regulation of metabolism and inflammation.[2] While less studied than its omega-6 counterpart, 9-hydroxyoctadecadienoic acid (9-HODE), recent research has begun to elucidate the cellular and molecular mechanisms through which this compound exerts its effects. This technical guide provides a comprehensive overview of the current understanding of this compound signaling pathways, efforts in receptor identification, and detailed experimental protocols for its investigation, intended for researchers, scientists, and professionals in drug development.

Synthesis of this compound

This compound is produced from ALA through enzymatic oxidation. Key enzymes involved in this process include:

  • Cytochrome P450 (CYP) Enzymes: Specifically, CYP2B6 has been shown to preferentially metabolize ALA to this compound.[1][2]

  • Lipoxygenases (LOXs): These enzymes are also known to produce this compound.[2]

The context of its synthesis is crucial, as its production can be influenced by dietary intake of ALA and the expression levels of these enzymes in various tissues.

Identified Signaling Pathways

Current research indicates that this compound primarily signals through nuclear receptors and by modulating cellular metabolism.

Nuclear Receptor Signaling: Peroxisome Proliferator-Activated Receptors (PPARs)

A significant body of evidence points to this compound as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), which are transcription factors that play a critical role in lipid and glucose homeostasis.[1][2]

  • PPARα and PPARγ Activation: Transactivation assays have demonstrated that this compound is a potent activator of PPARα and a weak activator of PPARγ.[1][2] Upon binding, this compound initiates a conformational change in the receptor, leading to the recruitment of coactivator proteins and the transcriptional regulation of target genes.

  • Downstream Gene Regulation: The activation of PPARs by this compound leads to changes in the expression of genes involved in fatty acid uptake and synthesis. For instance, in HepG2 cells, this compound treatment has been shown to increase the expression of Fatty Acid Synthase (FASN) and decrease the expression of Angiopoietin-like 4 (ANGPTL4), consistent with an increase in fatty acid uptake and production.[1][2]

PPAR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9HOTrE_ext This compound 9HOTrE_int This compound 9HOTrE_ext->9HOTrE_int Cellular Uptake PPAR PPARα / PPARγ 9HOTrE_int->PPAR Binds & Activates PPAR_RXR_complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_complex RXR RXR RXR->PPAR_RXR_complex PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR_complex->PPRE Binds to DNA Gene_Expression Target Gene Transcription (e.g., FASN, ANGPTL4) PPRE->Gene_Expression Regulates

PPAR signaling pathway activated by this compound.
Metabolic Signaling

This compound has been shown to significantly perturb energy metabolism, particularly in liver cells.

  • Mitochondrial Respiration: In HepG2 cells, this compound increases spare respiratory capacity.[2][3] This suggests an enhanced ability of the mitochondria to produce energy under conditions of increased demand.

  • Glutamine and Palmitate Metabolism: this compound increases non-glycolytic acidification in a manner consistent with increased glutamine utilization, while slightly decreasing palmitate (fatty acid) metabolism.[1][2] This indicates a shift in substrate utilization for energy production.

  • Triglyceride and Pyruvate Accumulation: Treatment with this compound leads to an increase in intracellular triglyceride and pyruvate concentrations.[1][2]

Metabolic_Signaling cluster_Mitochondrion Mitochondrial Effects cluster_Cellular Cellular Effects 9HOTrE This compound SRC Spare Respiratory Capacity 9HOTrE->SRC Increases Palmitate_Ox Palmitate Oxidation 9HOTrE->Palmitate_Ox Decreases Glutamine_Met Glutamine Metabolism 9HOTrE->Glutamine_Met Increases Triglycerides Triglyceride Levels 9HOTrE->Triglycerides Increases Pyruvate Pyruvate Levels 9HOTrE->Pyruvate Increases NGA Non-Glycolytic Acidification Glutamine_Met->NGA Leads to Increase in

Metabolic effects of this compound in HepG2 cells.
Anti-Inflammatory Signaling

This compound is associated with potent anti-inflammatory activity.[2] While the precise mechanisms are still under investigation, it is hypothesized that this action may be mediated, at least in part, through its activation of PPARγ. The related lipid, 13-HOTrE, exerts anti-inflammatory effects by inhibiting the NLRP3 inflammasome in a PPARγ-dependent manner, suggesting a potential parallel pathway for this compound.[2]

Receptor Identification

While the role of nuclear receptors in mediating the genomic effects of this compound is established, the identification of specific cell surface receptors that elicit rapid, non-genomic signaling remains an active area of research.

Potential G-Protein Coupled Receptors (GPCRs)

To date, a specific, high-affinity cell surface receptor for this compound has not been definitively identified. However, research on the structurally similar 9-HODE provides valuable leads.

  • G2A (GPR132): The G-protein coupled receptor G2A (also known as GPR132) has been identified as a receptor for 9-HODE.[4][5][6] Activation of G2A by 9-HODE in transfected cell lines leads to:

    • Intracellular calcium mobilization[4][6]

    • Inhibition of cAMP accumulation[4]

    • MAP kinase activation[4]

Given the structural similarity between 9-HODE and this compound, it is plausible that this compound may also interact with G2A, although this has yet to be experimentally confirmed. Investigating the binding and activation of G2A by this compound is a logical next step in receptor identification.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: PPAR Transactivation by this compound

ReceptorConcentration (µM)Fold Activation (vs. Vehicle)Cell LineReference
PPARα0.6> 3xNot Specified[2]
PPARα6~ 13xNot Specified[2]
PPARγ6~ 3.9xNot Specified[2]

Table 2: Effects of this compound on Gene Expression in HepG2 Cells

GeneFunctionEffect of this compoundReference
FASNFatty Acid SynthesisIncreased[1][2]
ANGPTL4Lipid Metabolism RegulationDecreased[1][2]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound signaling.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays Cell_Culture 1. Cell Culture (e.g., HepG2) 9HOTrE_Treatment 2. Treatment with this compound (Dose-response & time-course) Cell_Culture->9HOTrE_Treatment Gene_Expression A. Gene Expression Analysis (RT-qPCR for PPAR targets) 9HOTrE_Treatment->Gene_Expression Metabolism B. Metabolic Analysis (Seahorse Assay) 9HOTrE_Treatment->Metabolism Lipid_Quant C. Lipid Quantification (Triglyceride Assay) 9HOTrE_Treatment->Lipid_Quant Signaling_Pathways D. Signaling Pathway Analysis (Western Blot for p-MAPK, etc.) 9HOTrE_Treatment->Signaling_Pathways Receptor_Binding E. Receptor Binding/Activation (Calcium flux, cAMP assay) 9HOTrE_Treatment->Receptor_Binding

General experimental workflow for studying this compound effects.
Protocol 1: PPAR Luciferase Reporter Transactivation Assay

This assay measures the ability of this compound to activate PPARs and drive the expression of a reporter gene.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 or HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

    • Co-transfect cells with a plasmid containing the full-length PPARα or PPARγ gene and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). A β-galactosidase plasmid is often co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., ethanol or DMSO). A known PPAR agonist (e.g., rosiglitazone for PPARγ) should be used as a positive control.

    • Incubate the cells for an additional 18-24 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with Phosphate-Buffered Saline (PBS).

    • Lyse the cells using a commercial lysis buffer.

    • Measure luciferase activity in the cell lysates using a luminometer and a luciferase assay substrate.

    • Measure β-galactosidase activity for normalization.

  • Data Analysis:

    • Normalize the luciferase activity to the β-galactosidase activity for each sample.

    • Express the results as fold induction over the vehicle-treated control.[7]

Protocol 2: Gene Expression Analysis by RT-qPCR

This protocol quantifies changes in the mRNA expression of target genes in response to this compound.[8]

  • Cell Culture and Treatment:

    • Plate cells (e.g., HepG2) and allow them to adhere.

    • Treat cells with the desired concentration of this compound or vehicle for a specified duration (e.g., 24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen), including a DNase treatment step to remove genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[8]

  • Quantitative PCR (qPCR):

    • Prepare a reaction mix containing cDNA, forward and reverse primers for target genes (e.g., FASN, ANGPTL4), a housekeeping gene (e.g., GAPDH), and a SYBR Green or TaqMan master mix.

    • Perform the qPCR reaction using a thermal cycler.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Normalize the expression of target genes to the housekeeping gene and present the data as fold change relative to the vehicle-treated control group.[8]

Protocol 3: Analysis of Mitochondrial Respiration (Seahorse Assay)

This assay measures the effects of this compound on cellular oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

  • Cell Seeding:

    • Seed cells (e.g., HepG2) in a Seahorse XF cell culture microplate and incubate overnight.

  • Compound Treatment:

    • Treat cells with this compound or vehicle for the desired time.

  • Assay Preparation:

    • One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator.

    • Load the injector ports of the sensor cartridge with mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A).

  • Seahorse XF Analysis:

    • Calibrate the instrument and run the mitochondrial stress test protocol. The instrument will measure baseline OCR and ECAR, and then sequentially inject the compounds to measure key parameters of mitochondrial function, including spare respiratory capacity.

  • Data Analysis:

    • Normalize the data to cell number or protein concentration.

    • Analyze the OCR and ECAR profiles to determine the effects of this compound on mitochondrial metabolism.[1][2]

Conclusion and Future Directions

This compound is a bioactive lipid with significant effects on cellular metabolism and inflammation, primarily through the activation of PPAR nuclear receptors. While its genomic signaling pathways are becoming clearer, the identification of specific cell surface receptors remains a critical gap in our understanding. Future research should focus on:

  • Deorphanizing GPCRs: Screening this compound against a panel of orphan GPCRs to identify potential high-affinity receptors.

  • Validating G2A Interaction: Directly testing the binding and functional activation of the known 9-HODE receptor, G2A, by this compound.

  • Elucidating Anti-Inflammatory Mechanisms: Further investigating the downstream pathways responsible for the anti-inflammatory effects of this compound, including its role in modulating the NLRP3 inflammasome.

A deeper understanding of this compound signaling will provide valuable insights into the roles of omega-3 fatty acid metabolites in health and disease and may uncover novel therapeutic targets for metabolic and inflammatory disorders.

References

A Technical Guide to the Enzymatic Synthesis of 9-Hydroxyoctadecatrienoic Acid (9-HOTrE) by Lipoxygenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of 9-hydroxy-10,12,15-octadecatrienoic acid (9-HOTrE), a hydroxylated metabolite of α-linolenic acid (ALA). While the prompt specifies 5-lipoxygenase (5-LOX), it is crucial to note that the formation of 9-hydroxy fatty acids from 18-carbon polyunsaturated fatty acids is more characteristically catalyzed by 9-lipoxygenases (9-LOX), found predominantly in plants and some microorganisms.[1][2] Human 5-LOX, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes from arachidonic acid, is named for its specificity in oxygenating the 5th carbon position of 20-carbon substrates.[3][4] Although 5-LOX may exhibit promiscuous activity on other fatty acids, its efficiency in producing this compound from ALA is not well-documented. This guide will, therefore, detail the general lipoxygenase-catalyzed pathway for this compound synthesis and provide protocols that can be adapted for studying this reaction with 5-LOX or other relevant lipoxygenase isoforms.

The Lipoxygenase-Catalyzed Biosynthesis of this compound

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs) containing a cis,cis-1,4-pentadiene moiety.[5] The synthesis of this compound from ALA proceeds via a two-step mechanism:

  • Dioxygenation: The lipoxygenase enzyme abstracts a hydrogen atom from the C-11 position of ALA. This is followed by the insertion of molecular oxygen (O₂) at the C-9 position, forming the hydroperoxy intermediate, 9(S)-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HPOTE).[1]

  • Reduction: The unstable 9-HPOTE intermediate is then rapidly reduced to the more stable hydroxyl derivative, this compound, a reaction that can occur spontaneously or be facilitated by cellular peroxidases like glutathione peroxidase.

G Figure 1. Biosynthetic Pathway of this compound from ALA cluster_0 ALA α-Linolenic Acid (ALA) HPOTE 9-HPOTE (9-Hydroperoxyoctadecatrienoic Acid) ALA->HPOTE Lipoxygenase (e.g., 9-LOX) HOTrE This compound (9-Hydroxyoctadecatrienoic Acid) HPOTE->HOTrE O2 O₂ O2->HPOTE GPX Peroxidase (e.g., GPX) GPX->HOTrE G Figure 2. Overall Experimental Workflow cluster_0 Phase 1: Enzyme Preparation cluster_1 Phase 2: Enzymatic Reaction cluster_2 Phase 3: Product Analysis exp Expression of Recombinant LOX pur Purification by Affinity Chromatography exp->pur assay In Vitro Assay (LOX + ALA Substrate) pur->assay ext Lipid Extraction (e.g., LLE) assay->ext lcms LC-MS/MS Analysis (Quantification) ext->lcms data Data Analysis lcms->data G Figure 3. Simplified this compound Signaling Pathway HOTrE This compound PPAR PPARα / PPARγ (Nuclear Receptors) HOTrE->PPAR Activation PPRE PPRE (DNA Response Element) PPAR->PPRE Binding Genes Target Gene Transcription PPRE->Genes Response Metabolic Changes (e.g., Fatty Acid Uptake, Triglyceride Synthesis) Genes->Response

References

9-HOTrE as a Biomarker for Metabolic Stress: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Metabolic stress, a state characterized by oxidative stress, chronic inflammation, and dysregulated energy homeostasis, is a cornerstone of prevalent conditions such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). The identification of specific biomarkers that can accurately reflect this pathological state is critical for early diagnosis, patient stratification, and the development of targeted therapies. Oxylipins, which are bioactive lipid mediators derived from the oxidation of polyunsaturated fatty acids (PUFAs), are emerging as potent indicators of metabolic health. This technical guide focuses on 9-hydroxyoctadecatrienoic acid (9-HOTrE), an oxylipin derived from the omega-3 fatty acid α-linolenic acid (ALA). We will delve into its biochemical origins, its complex role in cellular signaling, its paradoxical association with both protective and pathological metabolic outcomes, and the detailed experimental protocols required for its accurate quantification and functional characterization.

Introduction to this compound and Metabolic Stress

Metabolic stress arises from an imbalance between cellular energy demand and nutrient supply, leading to a cascade of detrimental events including mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and low-grade chronic inflammation.[1][2] These processes are central to the pathogenesis of metabolic syndrome, a cluster of conditions that significantly increases the risk for cardiovascular disease and type 2 diabetes.[1][3]

Oxylipins are increasingly recognized as key players and markers in this complex interplay.[4][5] They are generated through enzymatic and non-enzymatic oxidation of PUFAs. This compound is a specific oxylipin produced from the metabolism of ALA, an essential omega-3 fatty acid.[6][7] While its close structural relative, 9-hydroxyoctadecadienoic acid (9-HODE) derived from the omega-6 linoleic acid (LA), is more extensively studied, this compound is gaining attention for its distinct and potent effects on metabolic pathways.[8][9] Recent research indicates that this compound is inversely associated with obesity but may simultaneously promote hepatic steatosis, positioning it as a complex and nuanced biomarker of metabolic stress.[6]

Biochemical Synthesis of this compound

This compound is formed from its precursor, α-linolenic acid (ALA, 18:3, ω-3). The primary enzymatic route for this conversion involves Cytochrome P450 (CYP) enzymes. Specifically, CYP2B6 has been identified as a key enzyme that preferentially metabolizes ALA to this compound.[6][7][10] This enzymatic process is distinct from the pathways that generate other oxylipins, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways that metabolize other PUFAs like arachidonic acid.[9][11]

ALA α-Linolenic Acid (ALA, 18:3, ω-3) CYP2B6 Cytochrome P450 2B6 (CYP2B6) ALA->CYP2B6 HOTrE 9-Hydroxyoctadecatrienoic Acid (this compound) CYP2B6->HOTrE Oxidation

Caption: Enzymatic synthesis of this compound from ALA.

Cellular Signaling and Metabolic Effects

This compound exerts its biological functions primarily by acting as a signaling molecule that activates nuclear receptors, specifically the Peroxisome Proliferator-Activated Receptors (PPARs).[6]

Activation of PPARα and PPARγ

Studies using transactivation assays have confirmed that this compound is a potent activator of both PPARα and PPARγ.[6][7] These receptors are master regulators of lipid metabolism and inflammation. Upon activation by ligands like this compound, they form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences (PPREs) in the promoter regions of target genes, thereby modulating their expression.

cluster_EC Extracellular Space cluster_Cyto Cytoplasm / Nucleus 9HOTrE_EC This compound PPARa PPARα 9HOTrE_EC->PPARa Activation PPARg PPARγ 9HOTrE_EC->PPARg Activation RXR RXR PPARa->RXR Heterodimerization PPARg->RXR Heterodimerization PPRE PPRE (Target Gene Promoter) RXR->PPRE Binds to DNA Gene_Expression Modulation of Gene Expression PPRE->Gene_Expression

Caption: this compound signaling through PPAR activation.
Downstream Metabolic Consequences

The activation of PPARs by this compound leads to significant, and somewhat contradictory, changes in cellular metabolism, particularly in hepatocytes.

  • Increased Lipogenesis and Steatosis: this compound treatment in HepG2 cells leads to a significant increase in triglyceride and pyruvate accumulation.[6][10] This is consistent with changes in the expression of key genes involved in lipid metabolism. Specifically, this compound increases the expression of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis, and decreases the expression of Angiopoietin-like 4 (ANGPTL4), an inhibitor of lipoprotein lipase, which would favor fatty acid uptake.[6][7]

  • Altered Mitochondrial Function: Despite promoting lipid storage, this compound also perturbs mitochondrial energy metabolism. Seahorse assays reveal that it increases spare respiratory capacity and non-glycolytic acidification, suggesting a metabolic shift toward glutamine utilization.[6][7][10] Concurrently, it causes a slight decrease in the oxidation of palmitate, a long-chain fatty acid.[6]

  • Anti-inflammatory Potential: While less studied than its isomers, this compound is associated with strong anti-inflammatory activity.[6] This is thought to occur via PPARγ-dependent mechanisms, potentially including the inhibition of the NLRP3 inflammasome, a key component of the innate immune response.[6]

Quantitative Data on this compound's Metabolic Effects

The following tables summarize quantitative data from studies on HepG2 cells, providing insight into the magnitude of this compound's effects on key metabolic pathways.[6]

Table 1: PPAR Transactivation by this compound

ReceptorThis compound ConcentrationFold Increase in Activity (vs. Control)
PPARα 0.6 µM> 3x
6 µM~ 13x
PPARγ 6 µM~ 3.9x

Table 2: Effects of this compound on Gene Expression in HepG2 Cells

Gene TargetBiological FunctionEffect of this compound
FASN Fatty Acid SynthesisIncreased
ANGPTL4 Lipid Uptake InhibitionDecreased

Table 3: Effects of this compound on Cellular Metabolism in HepG2 Cells

Metabolic ParameterMeasurementEffect of this compound
Triglyceride Accumulation Cellular Lipid AssayIncreased
Pyruvate Concentration Cellular Metabolite AssayIncreased
Mitochondrial Respiration Spare Respiratory Capacity (Seahorse)Increased
Glycolysis Non-Glycolytic Acidification (Seahorse)Increased
Fatty Acid Oxidation Palmitate Oxidation (Seahorse)Slightly Decreased

Experimental Protocols

Accurate assessment of this compound as a biomarker requires robust and validated experimental methodologies for both quantification and functional analysis.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the precise and sensitive quantification of oxylipins in complex biological matrices like plasma.[12][13][14]

Protocol Outline: this compound Quantification in Plasma

  • Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C.

  • Internal Standard Spiking: Add an internal standard (e.g., a deuterated version of this compound) to the plasma sample to correct for extraction losses and matrix effects.

  • Protein Precipitation & Extraction:

    • Add 3 volumes of ice-cold acetonitrile to the plasma to precipitate proteins.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) at 4°C.

    • Transfer the supernatant to a new tube.

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate lipids. For LLE, add an acidified aqueous solution and an organic solvent like hexane or ethyl acetate, vortex, and collect the organic phase.[14][15]

  • Drying and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL of methanol/water).[14]

  • LC-MS/MS Analysis:

    • Chromatography: Inject the reconstituted sample onto a reversed-phase C18 column. Use a gradient elution with mobile phases typically consisting of an aqueous solution with a modifier (e.g., formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile/isopropanol).[16]

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and its internal standard for high selectivity and sensitivity.[14]

  • Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of this compound.[15]

Plasma Plasma Sample + Internal Standard Extraction Lipid Extraction (LLE or SPE) Plasma->Extraction Dry Evaporation (Nitrogen Stream) Extraction->Dry Recon Reconstitution in Mobile Phase Dry->Recon LCMS LC-MS/MS Analysis (C18, ESI-, MRM) Recon->LCMS Quant Quantification (Standard Curve) LCMS->Quant

Caption: Workflow for LC-MS/MS quantification of this compound.
Functional Analysis: Seahorse Metabolic Flux Assay

The Agilent Seahorse XF Analyzer is used to measure cellular bioenergetics in real-time.[17] The Mitochondrial Stress Test is particularly relevant for assessing the effects of this compound.

Protocol Outline: Mitochondrial Stress Test in HepG2 Cells

  • Cell Culture: Seed HepG2 cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Compound Treatment: Treat cells with this compound or a vehicle control for a predetermined duration (e.g., 24 hours).

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator at 37°C.

  • Seahorse Assay: Load the sensor cartridge with sequential injections of mitochondrial inhibitors:

    • Port A: Oligomycin (ATP synthase inhibitor)

    • Port B: FCCP (uncoupling agent)

    • Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

  • Data Acquisition: Place the plate in the Seahorse XF Analyzer and begin the assay. The instrument measures the Oxygen Consumption Rate (OCR) in real-time before and after each injection.

  • Data Analysis: Normalize OCR values to cell number or protein content. Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[17]

start Seed & Treat Cells with this compound prep Prepare Assay Plate (XF Medium) start->prep load Load Cartridge (Oligomycin, FCCP, Rot/AA) prep->load run Run Seahorse Assay (Measure OCR) load->run analyze Calculate Parameters (e.g., Spare Respiratory Capacity) run->analyze

Caption: Workflow for Seahorse Mitochondrial Stress Test.

Conclusion and Future Directions

This compound is a multifaceted lipid mediator that holds significant promise as a biomarker for metabolic stress. Its synthesis via CYP2B6 and its potent activation of PPARα and PPARγ place it at a critical nexus of lipid metabolism and inflammation.[6][7] The available data paint a complex picture: while this compound is inversely correlated with obesity and may possess anti-inflammatory properties, it also clearly promotes triglyceride accumulation in hepatocytes, a hallmark of steatosis.[6][10]

This duality underscores the complexity of metabolic disease and highlights that a single biomarker may reflect different aspects of a systemic condition. For drug development professionals, the this compound signaling pathway, particularly its interaction with PPARs, presents a potential target for therapeutic intervention. However, its role in promoting steatosis suggests that any therapeutic modulation would need to be carefully targeted to uncouple its beneficial effects from its potentially detrimental ones.

Future research should focus on large-scale clinical studies to validate the association between circulating this compound levels and the presence and severity of metabolic diseases, including NAFLD, type 2 diabetes, and cardiovascular conditions.[18][19] Advanced lipidomic profiling in diverse patient cohorts will be essential to fully elucidate the role of this compound, in conjunction with other oxylipins, to create a more comprehensive and predictive signature of metabolic stress.

References

Methodological & Application

Application Note: Quantification of 9-HOTrE in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of 9-hydroxy-10,12,15-octadecatrienoic acid (9-HOTrE) in human plasma. This compound, an oxidized metabolite of alpha-linolenic acid, is a bioactive lipid mediator implicated in inflammatory processes and metabolic diseases.[1][2][3] The accurate measurement of its circulating levels is crucial for understanding its physiological and pathological roles.[3] This protocol outlines procedures for plasma sample preparation using solid-phase extraction, optimized chromatographic separation, and detection by multiple reaction monitoring (MRM) mass spectrometry. The method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of this important oxylipin.

Introduction

This compound is an oxylipin produced from the omega-3 polyunsaturated fatty acid, alpha-linolenic acid (ALA), primarily through the action of cytochrome P450 (CYP) enzymes.[1][4] Emerging evidence suggests that this compound and similar oxidized fatty acids act as signaling molecules, notably through the activation of peroxisome proliferator-activated receptors (PPARα and PPARγ), which are key regulators of lipid metabolism and inflammation.[1][2][5] Dysregulation of this compound and other oxylipins has been associated with various pathologies, including metabolic syndrome, vascular diseases, and inflammation.[3][6] Consequently, the ability to accurately quantify this compound in biological matrices such as plasma is essential for advancing our understanding of its role in health and disease.

This application note provides a comprehensive LC-MS/MS workflow for the quantification of this compound in plasma, offering the high selectivity and sensitivity required for analyzing endogenous levels of this lipid mediator.

Signaling Pathway of this compound

9-HOTrE_Signaling_Pathway cluster_synthesis Synthesis cluster_action Cellular Action ALA Alpha-Linolenic Acid (ALA) CYP450 Cytochrome P450 (e.g., CYP2B6) ALA->CYP450 HOTrE_9 This compound CYP450->HOTrE_9 PPAR PPARα / PPARγ HOTrE_9->PPAR activates Gene_Expression Gene Expression (Lipid Metabolism & Inflammation) PPAR->Gene_Expression Biological_Response Biological Response (e.g., Triglyceride Accumulation) Gene_Expression->Biological_Response

Caption: Synthesis and signaling pathway of this compound.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (Cayman Chemical or equivalent)

  • This compound-d4 internal standard (IS) (or other suitable deuterated analog)

  • LC-MS grade methanol, acetonitrile, isopropanol, and water

  • Formic acid (Optima LC/MS grade)

  • Human plasma (EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX or equivalent)

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[6]

  • Sample Loading: Thaw plasma samples on ice. To 100 µL of plasma, add 5 µL of the internal standard solution (e.g., 10x concentrated this compound-d4 in methanol). Vortex briefly. Load the mixture onto the conditioned SPE cartridge.[6]

  • Washing: Wash the cartridge with 1.5 mL of 5% methanol in water to remove interfering substances.[6]

  • Elution: Elute the analyte and internal standard with 1.2 mL of methanol.[6]

  • Drying: Dry the eluate under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried extract in 50 µL of 50:50 (v/v) methanol:water.[6] Vortex and transfer to an LC-MS vial.

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Table 1: LC-MS/MS Instrumental Parameters

ParameterSetting
LC System Agilent 1290 Infinity LC or equivalent[7]
ColumnZORBAX EclipsePlus C18, 2.1 x 100 mm, 1.8 µm[7]
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid[8]
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
Gradient Elution
0.0 min30% B
1.0 min40% B
4.5 min70% B
9.0 min95% B
12.0 min95% B
12.1 min30% B
14.0 min30% B
MS System Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 Series, Sciex QTRAP)
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage-3.5 kV
Source Temperature300°C
Gas FlowInstrument dependent, optimize for best signal

Table 2: MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound293.2171.1100-15
This compound-d4 (IS)297.2175.1100-15

Note: Collision energy should be optimized for the specific instrument used. The precursor ion for this compound is based on its chemical formula C18H30O3. The product ion 171.1 is a characteristic fragment.[6]

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS_Spike Spike Internal Standard (this compound-d4) Plasma->IS_Spike SPE Solid-Phase Extraction (SPE) IS_Spike->SPE Dry_Reconstitute Dry Down & Reconstitute SPE->Dry_Reconstitute LC_Separation LC Separation (Reversed-Phase C18) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Quantitative Data and Method Performance

A calibration curve is generated by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibrators. A weighted (1/x) linear regression is typically used for fitting. The concentration of this compound in unknown samples is determined from this curve.

Table 3: Representative Calibration Curve Data

Concentration (ng/mL)Analyte/IS Peak Area Ratio
0.50.0035
1.00.0068
5.00.0331
10.00.0662
50.00.3295
100.00.6590
250.01.648
500.03.301

This data is representative and should be generated for each analytical batch.

Table 4: Method Performance Characteristics

ParameterResult
Linearity (R²)> 0.998[3]
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%CV)< 15%
Recovery> 85%

The validation of this method should be performed according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.[3]

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive tool for the quantification of this compound in human plasma. The protocol, from sample preparation to data analysis, is designed for high-throughput applications and is suitable for clinical research and drug development studies investigating the role of oxylipins in human health and disease. The use of a stable isotope-labeled internal standard and robust SPE cleanup ensures high accuracy and precision.

References

Application Notes and Protocols for the Solid-Phase Extraction of 9-Hydroxyoctadecatrienoic Acid (9-HOTrE) from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyoctadecatrienoic acid (9-HOTrE) is an oxidized metabolite of alpha-linolenic acid (ALA), an essential omega-3 polyunsaturated fatty acid. As a member of the oxylipin family of signaling molecules, this compound is implicated in various physiological and pathological processes, including inflammation and metabolic regulation. Recent studies suggest that this compound may play a role in promoting steatosis, or fatty liver, by altering mitochondrial metabolism and triglyceride accumulation.[1][2][3] Accurate quantification of this compound in tissue samples is crucial for understanding its biological functions and its potential as a biomarker or therapeutic target.

Due to its low endogenous concentrations and the complexity of biological matrices, a robust sample preparation method is essential for the reliable analysis of this compound.[4] Solid-phase extraction (SPE) is a widely used technique for the isolation and concentration of analytes from complex mixtures.[5][6][7] This application note provides a detailed protocol for the solid-phase extraction of this compound from tissue samples, adapted from established methods for oxylipin analysis.[8][9]

Principle of Extraction

This protocol utilizes a reversed-phase "Bind-Elute" solid-phase extraction strategy. This compound, an acidic molecule containing a carboxylic acid group, is protonated by acidifying the sample. This acidification increases its hydrophobicity, allowing it to bind strongly to a non-polar stationary phase (e.g., C18 or a polymeric sorbent like Oasis HLB) via hydrophobic interactions.[4] Polar interfering substances are then washed away, and the purified this compound is eluted with an organic solvent.[4][10]

Signaling and Biosynthesis of Oxylipins

Oxylipins, including this compound, are generated from polyunsaturated fatty acids through enzymatic pathways involving cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450), or via non-enzymatic autoxidation.[11][12] These lipid mediators are involved in a wide array of cellular processes.[12] For instance, the related compound 9-HODE is known to activate peroxisome proliferator-activated receptors (PPARs), which are key regulators of fatty acid metabolism.[1][2] this compound has also been shown to activate PPARα and PPARγ, suggesting a role in regulating the expression of genes associated with fatty acid uptake and synthesis.[1][2]

cluster_0 PUFA Metabolism cluster_1 Downstream Signaling Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane_Phospholipids->PLA2 ALA α-Linolenic Acid (ALA) PLA2->ALA LOX Lipoxygenase (LOX) / Autoxidation ALA->LOX 9-HPOTrE 9-Hydroperoxyoctadecatrienoic Acid (9-HPOTrE) LOX->9-HPOTrE Peroxidase Peroxidase Reduction 9-HPOTrE->Peroxidase This compound This compound Peroxidase->this compound PPARs PPARα / PPARγ This compound->PPARs Activation Gene_Expression Gene Expression (Fatty Acid Uptake & Metabolism) PPARs->Gene_Expression cluster_workflow Experimental Workflow for this compound Extraction cluster_spe SPE Steps A 1. Tissue Collection & Snap Freezing B 2. Homogenization (with Antioxidants & IS) A->B C 3. Protein Precipitation & Centrifugation B->C D 4. Solid-Phase Extraction (SPE) C->D E 5. Solvent Evaporation & Reconstitution D->E F 6. LC-MS/MS Analysis E->F D1 Conditioning D2 Sample Loading D1->D2 D3 Washing D2->D3 D4 Drying D3->D4 D5 Elution D4->D5

References

Synthesis of 9-HOTrE Standard for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyoctadecatrienoic acid (9-HOTrE) is a bioactive lipid mediator derived from the enzymatic oxidation of α-linolenic acid (ALA), an essential omega-3 polyunsaturated fatty acid. As a member of the oxylipin family, this compound is implicated in a variety of physiological and pathological processes, including inflammation and the regulation of cellular metabolism. Notably, this compound has been identified as an activator of peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ, which are critical regulators of lipid and glucose homeostasis.[1][2][3][4] Its role in modulating mitochondrial function and triglyceride accumulation in hepatocytes has made it a compound of significant interest in metabolic research, particularly in the context of non-alcoholic fatty liver disease (NAFLD).[1][2][3][4][5]

This application note provides a detailed protocol for the enzymatic synthesis of a this compound standard for research purposes. The availability of a well-characterized standard is crucial for accurate quantification in biological samples and for in vitro and in vivo studies aimed at elucidating its biological functions. Commercially, 9(S)-HOTrE is available from suppliers such as Cayman Chemical and Amsbio, typically as a solution in ethanol.[6][7]

Physicochemical Properties of 9(S)-HOTrE

A summary of the key physicochemical properties of the 9(S)-HOTrE standard is provided in the table below. This information is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference
Formal Name 9S-hydroxy-10E,12Z,15Z-octadecatrienoic acid[6]
CAS Number 89886-42-0[6]
Molecular Formula C₁₈H₃₀O₃[6]
Formula Weight 294.4 g/mol [6]
Purity ≥98% (Commercial Standard)[6]
Formulation Typically a 1 mg/ml solution in ethanol[6]
λmax 236 nm[6]
Storage -20°C[6]
Stability ≥ 2 years at -20°C[6]

Biological Activity and Signaling Pathways

This compound exerts its biological effects through the modulation of key signaling pathways involved in lipid metabolism and inflammation. A primary mechanism of action is the activation of PPARα and PPARγ.[1][2][3][4]

  • PPARα Activation: In hepatocytes, activation of PPARα by this compound can influence the expression of genes involved in fatty acid oxidation.

  • PPARγ Activation: PPARγ activation is a key regulator of adipogenesis and lipid storage.

The signaling cascade initiated by this compound can lead to various cellular responses, including alterations in mitochondrial respiration, triglyceride accumulation, and changes in gene expression related to fatty acid uptake and synthesis.[1][2][3][4][5][8]

This compound Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytosol alpha-Linolenic_Acid α-Linolenic Acid 9-LOX 9-Lipoxygenase alpha-Linolenic_Acid->9-LOX Oxygenation This compound This compound 9-LOX->this compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg RXR RXR PPARa->RXR PPARg->RXR PPRE PPRE RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Metabolic_Changes Changes in Lipid Metabolism: - Altered Mitochondrial Respiration - Increased Triglyceride Synthesis - Modified Fatty Acid Uptake Gene_Expression->Metabolic_Changes

This compound signaling cascade.

Experimental Protocols

Enzymatic Synthesis of this compound Standard

This protocol describes the synthesis of this compound from α-linolenic acid using soybean lipoxygenase-1, followed by reduction of the resulting hydroperoxide intermediate.

Materials:

  • α-Linolenic acid (ALA)

  • Soybean Lipoxygenase-1 (Type I-B, from Glycine max)

  • Sodium borohydride (NaBH₄)

  • Sodium Phosphate Buffer (100 mM, pH 6.5)

  • Borate Buffer (pH 9.0)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (1N)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Methanol

  • Nitrogen gas stream

Procedure:

  • Preparation of 9-Hydroperoxyoctadecatrienoic acid (9-HpOTrE):

    • Dissolve α-linolenic acid in a minimal amount of ethanol.

    • Dilute the ALA solution in 100 mM sodium phosphate buffer (pH 6.5) to a final concentration of 100 µM.

    • Add soybean lipoxygenase-1 to the substrate solution (optimize enzyme concentration, typically 100-500 units/mL).

    • Incubate the reaction mixture at room temperature (25°C) with gentle agitation for 30 minutes.

    • Monitor the formation of the conjugated diene system of 9-HpOTrE by measuring the absorbance at 234 nm.

    • Stop the reaction by acidifying the solution to pH 3.0 with 1N HCl.

    • Extract the 9-HpOTrE using an equal volume of ethyl acetate. Repeat the extraction twice.

    • Pool the organic phases and evaporate the solvent under a stream of nitrogen.

  • Reduction of 9-HpOTrE to this compound:

    • Redissolve the dried 9-HpOTrE intermediate in a small volume of ethanol.

    • Slowly add a molar excess of sodium borohydride (NaBH₄) to the solution while stirring on ice.

    • Allow the reaction to proceed for 30 minutes on ice.

    • Quench the reaction by adding a few drops of acetic acid until gas evolution ceases.

    • Evaporate the solvent under a stream of nitrogen.

  • Purification of this compound:

    • Resuspend the dried product in a small volume of water-methanol mixture (90:10).

    • Condition an SPE C18 cartridge with methanol followed by water.

    • Load the sample onto the conditioned cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Wash the cartridge with a hexane to remove non-polar impurities.

    • Elute the this compound with methanol or a mixture of methanol and ethyl acetate.

    • Evaporate the solvent under a stream of nitrogen.

    • Store the purified this compound in an amber vial under nitrogen at -20°C.

Synthesis_Workflow ALA α-Linolenic Acid Lipoxygenase Soybean Lipoxygenase-1 (pH 6.5, 25°C, 30 min) ALA->Lipoxygenase 9-HpOTrE 9-HpOTrE Intermediate Lipoxygenase->9-HpOTrE Reduction Sodium Borohydride Reduction 9-HpOTrE->Reduction Crude_this compound Crude this compound Reduction->Crude_this compound Purification SPE Purification (C18) Crude_this compound->Purification Pure_this compound Purified this compound Standard Purification->Pure_this compound Analysis LC-MS/MS Analysis Pure_this compound->Analysis

Enzymatic synthesis workflow.

Quantification of this compound in Biological Samples by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of oxylipins like this compound.

Sample Preparation:

  • Lipid Extraction:

    • Homogenize tissue samples or use plasma/serum directly.

    • Add an internal standard (e.g., d4-9-HODE, as a deuterated this compound standard may not be readily available).

    • Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol or ethyl acetate.

    • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Solid-Phase Extraction (SPE):

    • Reconstitute the dried extract in a suitable solvent.

    • Use a C18 SPE cartridge to clean up the sample and enrich the oxylipin fraction.

    • Elute the oxylipins with methanol or ethyl acetate.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid or acetic acid.

  • Ionization: Electrospray ionization (ESI) in negative ion mode.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

ParameterTypical Value
Precursor Ion (m/z) 293.2
Product Ion 1 (m/z) 171.1
Product Ion 2 (m/z) 109.1
Collision Energy Optimized for the specific instrument

Data Presentation: Effects of this compound on Hepatocyte Metabolism

The following table summarizes the reported effects of this compound on the metabolism of HepG2 cells, a human hepatoma cell line commonly used to model liver function.

ParameterEffect of this compound TreatmentConcentration RangeReference
PPARα Activation Increased0.6 - 6 µM[1]
PPARγ Activation Increased6 µM[1]
Mitochondrial Spare Respiratory Capacity IncreasedNot specified[1][2][5]
Palmitate Metabolism Slightly DecreasedNot specified[1][2]
Non-glycolytic Acidification IncreasedNot specified[1][2]
Triglyceride Concentration Increased1 - 5 µM[1]
Pyruvate Concentration Increased1 - 5 µM[1]
FASN Gene Expression IncreasedNot specified[1][2]
ANGPTL4 Gene Expression DecreasedNot specified[1][2]

Conclusion

This application note provides a comprehensive guide to the synthesis of a this compound standard for research purposes, along with protocols for its use and quantification. The enzymatic synthesis protocol offers a straightforward method for producing this important lipid mediator, enabling researchers to investigate its role in various biological systems. The provided data on its effects on hepatocyte metabolism and its signaling pathways underscore its significance as a target for further investigation in the context of metabolic diseases.

References

Application Notes: Utilizing 9-HOTrE in HepG2 Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-hydroxy-10,12-octadecadienoic acid (9-HOTrE) is an oxidized metabolite of alpha-linolenic acid (ALA, 18:3, ω-3), an essential omega-3 fatty acid.[1][2] It is a signaling molecule implicated in various physiological and pathological processes, particularly in the context of lipid homeostasis. The human hepatocarcinoma cell line, HepG2, is a cornerstone in vitro model for investigating hepatic lipid metabolism and related pathologies such as Non-Alcoholic Fatty Liver Disease (NAFLD).[1][2][3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in HepG2 cell culture experiments to explore its effects on mitochondrial metabolism, lipid accumulation, and gene expression.

Mechanism of Action

In HepG2 cells, this compound has been demonstrated to promote steatosis, the accumulation of lipids, through a distinct mechanism.[1][2] It weakly inhibits mitochondrial fatty acid metabolism while increasing glutamine utilization.[1][2] this compound activates peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ, which are critical regulators of lipid metabolism.[1][2] This activation leads to alterations in the expression of key genes involved in fatty acid uptake and synthesis.[1][2]

Data Presentation

The following tables summarize the reported quantitative effects of this compound treatment on various parameters in HepG2 cells.

Table 1: Effects of this compound on Mitochondrial Respiration in HepG2 Cells

ParameterEffect of this compound TreatmentReference
Spare Respiratory CapacityIncreased[1][2]
Palmitate MetabolismSlightly Decreased[1][2]
Non-glycolytic AcidificationIncreased (in a dose-dependent manner)[1]
Glutamine MetabolismSlightly Increased[1][2]

Table 2: Effects of this compound on Metabolite Concentrations in HepG2 Cells

AnalyteConditionResult of this compound TreatmentReference
TriglyceridesStandard Medium (without oleic acid)No effect[1]
TriglyceridesMedium supplemented with oleic acidIncreased[1]
PyruvateStandard Medium (without oleic acid)Increased[1]

Table 3: Effects of this compound on Gene Expression in HepG2 Cells

Gene TargetGene FunctionResult of this compound TreatmentReference
FASN (Fatty Acid Synthase)Fatty Acid SynthesisIncreased Expression[1][2]
ANGPTL4 (Angiopoietin-like 4)Regulator of lipid metabolismDecreased Expression[1][2]

Mandatory Visualizations

G Signaling Pathway of this compound in HepG2 Cells This compound This compound PPARa PPARα This compound->PPARa Activates PPARg PPARγ This compound->PPARg Activates Inhibition This compound->Inhibition Glutamine Increased Glutamine Utilization This compound->Glutamine FASN FASN Gene PPARg->FASN Upregulates ANGPTL4 ANGPTL4 Gene PPARg->ANGPTL4 Downregulates FattyAcidSynthesis Increased Fatty Acid Synthesis FASN->FattyAcidSynthesis FattyAcidUptake Increased Fatty Acid Uptake ANGPTL4->FattyAcidUptake TriglycerideAccumulation Triglyceride Accumulation (Steatosis) FattyAcidSynthesis->TriglycerideAccumulation FattyAcidUptake->TriglycerideAccumulation Mito Mitochondrial Fatty Acid Metabolism Inhibition->Mito

Caption: Signaling pathway of this compound inducing steatosis in HepG2 cells.

G Experimental Workflow for Studying this compound Effects in HepG2 Cells cluster_prep Cell Preparation cluster_treatment Treatment (48 hours) cluster_assays Downstream Assays Culture HepG2 Cell Culture (to 80-90% confluency) Seed Seed Cells for Experiments (to 60-70% confluency) Culture->Seed Vehicle Vehicle Control Seed->Vehicle HOTrE_std This compound Treatment (Standard Medium) Seed->HOTrE_std HOTrE_oa This compound + Oleic Acid (Steatosis Model) Seed->HOTrE_oa Mito_assay Mitochondrial Respiration Assay (e.g., Seahorse) HOTrE_std->Mito_assay Pyruvate_assay Pyruvate Quantification HOTrE_std->Pyruvate_assay qPCR_assay Gene Expression Analysis (RT-qPCR) HOTrE_std->qPCR_assay Triglyceride_assay Triglyceride Quantification HOTrE_oa->Triglyceride_assay Data_analysis Data Analysis and Comparison Mito_assay->Data_analysis Triglyceride_assay->Data_analysis Pyruvate_assay->Data_analysis qPCR_assay->Data_analysis

Caption: Experimental workflow for this compound studies in HepG2 cells.

Experimental Protocols

Protocol 1: HepG2 Cell Culture and Maintenance

  • Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 4.5 g/L glucose.

  • Incubation: Culture HepG2 cells in a humidified incubator at 37°C with 5% CO₂.[3]

  • Subculturing: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), detach with Trypsin-EDTA, and re-plate at a suitable density (e.g., 1:3 to 1:6 split ratio).[3][4]

  • Seeding for Experiments: Seed cells in appropriate well plates (e.g., 6-well for RNA/protein, 24-well for lipid staining, 96-well for viability) to reach 60-70% confluency within 24 hours before starting treatment.[3]

Protocol 2: this compound and Oleic Acid Treatment

Note: Oleic acid is used to induce an in-vitro model of steatosis, which can enhance the pro-lipid accumulation effects of this compound.[1]

  • Preparation of Treatment Media:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and dilute to the desired final concentrations in the culture medium.

    • For the steatosis model, prepare a stock solution of oleic acid complexed to bovine serum albumin (BSA) and dilute to the desired final concentration (e.g., 300 nM) in the culture medium.[1]

  • Treatment:

    • Remove the standard culture medium from the cells.

    • For the steatosis model: Add DMEM containing the desired concentration of oleic acid and this compound.

    • For the non-steatosis model: Add standard DMEM containing only this compound.

    • Include a vehicle control group treated with the same concentration of the solvent used for this compound and oleic acid.

  • Incubation: Incubate the treated cells for the desired time period, typically 48 hours for triglyceride accumulation and gene expression studies.[1]

Protocol 3: Intracellular Triglyceride Quantification

This protocol uses a colorimetric assay kit, a common method for quantifying triglycerides.

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells in a suitable buffer (e.g., containing 1% Triton X-100) and scrape to collect the lysate.[3]

  • Homogenization: Homogenize the cell lysate, for example, by sonication.

  • Quantification: Use a commercial triglyceride quantification assay kit and follow the manufacturer's instructions. This typically involves an enzymatic reaction that results in a colorimetric or fluorometric output.

  • Normalization: Measure the total protein concentration of the cell lysates using a standard method (e.g., BCA assay) and normalize the triglyceride levels to the protein concentration.

Protocol 4: Gene Expression Analysis by RT-qPCR

  • RNA Extraction: After the 48-hour treatment, wash cells with PBS and lyse them directly in the well using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).[3]

  • RNA Purification: Purify total RNA according to the manufacturer's protocol, including a DNase treatment step to remove any genomic DNA contamination.[3]

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using a qPCR instrument and a suitable master mix. Use primers specific for the target genes (e.g., FASN, ANGPTL4) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and control groups.

Protocol 5: Mitochondrial Respiration Assay (Seahorse Assay)

  • Cell Seeding: Seed HepG2 cells in a Seahorse XF cell culture microplate at an optimized density.

  • Treatment: 24 hours prior to the assay, treat the cells with the desired concentrations of this compound.[1]

  • Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator at 37°C for 1 hour.

  • Mito Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

  • Data Analysis: Analyze the data using the Seahorse XF software to determine the effects of this compound on mitochondrial respiration.

References

Application Note: Protocol for Measuring 9-HOTrE-Induced Triglyceride Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-hydroxy-10,12,15-octadecatrienoic acid (9-HOTrE) is a bioactive oxylipin derived from the enzymatic oxidation of alpha-linolenic acid (ALA). Emerging research indicates that this compound plays a role in lipid metabolism, specifically in promoting the accumulation of triglycerides in hepatocytes.[1][2][3] This accumulation is linked to the activation of peroxisome proliferator-activated receptors (PPARs), key nuclear receptors that regulate fatty acid storage and metabolism.[1][2] Understanding the mechanisms by which this compound influences triglyceride levels is crucial for research into metabolic diseases such as non-alcoholic fatty liver disease (NAFLD). This document provides detailed protocols for inducing and measuring triglyceride accumulation in a cell-based model upon treatment with this compound.

Data Presentation

The following table summarizes the expected quantitative outcomes based on published research regarding the effects of this compound on triglyceride accumulation and gene expression in HepG2 cells.[1][2]

Parameter MeasuredCell LineTreatmentExpected OutcomeKey Genes Modulated
Triglyceride LevelsHepG2This compound (in the presence of oleic acid)Significant Increase- FASN (Increased) - ANGPTL4 (Decreased)
PPAR ActivationN/AThis compoundActivationPPARα, PPARγ

Experimental Workflow

The overall experimental workflow for assessing this compound-induced triglyceride accumulation is depicted below.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Seed HepG2 cells in appropriate culture plates cell_adhesion Allow cells to adhere and reach desired confluency cell_culture->cell_adhesion treatment Treat cells with this compound and oleic acid cell_adhesion->treatment incubation Incubate for a specified duration (e.g., 24 hours) treatment->incubation oro_staining Oil Red O Staining (Qualitative & Quantitative) incubation->oro_staining enzymatic_assay Enzymatic Triglyceride Assay (Quantitative) incubation->enzymatic_assay data_analysis Data Analysis and Interpretation oro_staining->data_analysis enzymatic_assay->data_analysis

Caption: Experimental workflow for measuring this compound-induced triglyceride accumulation.

Signaling Pathway

This compound is known to activate PPARα and PPARγ, which in turn regulate the expression of genes involved in lipid metabolism. The diagram below illustrates this proposed signaling cascade leading to increased triglyceride storage.

signaling_pathway cluster_cell Hepatocyte nine_hote This compound ppar PPARα / PPARγ nine_hote->ppar Activates nucleus Nucleus ppar->nucleus fasn FASN Gene (Fatty Acid Synthase) nucleus->fasn Upregulates angptl4 ANGPTL4 Gene (Angiopoietin-like 4) nucleus->angptl4 Downregulates fatty_acid_synthesis Increased Fatty Acid Synthesis fasn->fatty_acid_synthesis lipolysis_inhibition Decreased Lipolysis angptl4->lipolysis_inhibition tg_accumulation Triglyceride Accumulation fatty_acid_synthesis->tg_accumulation lipolysis_inhibition->tg_accumulation

Caption: Proposed signaling pathway for this compound-induced triglyceride accumulation.

Experimental Protocols

Two common methods for measuring intracellular triglyceride accumulation are provided below: Oil Red O staining for visualization and quantification, and a colorimetric enzymatic assay for more precise quantification.

Protocol 1: Oil Red O Staining

This method allows for the visualization and relative quantification of neutral lipid droplets within cells.[4][5][6]

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS

  • This compound stock solution (in ethanol or DMSO)

  • Oleic acid solution

  • Phosphate-buffered saline (PBS)

  • 10% Formalin

  • 60% Isopropanol

  • Oil Red O stock solution (0.5% w/v in isopropanol)

  • Oil Red O working solution (freshly prepared: 3 parts Oil Red O stock to 2 parts distilled water, filtered)[5]

  • Hematoxylin solution (for counterstaining nuclei)

  • 100% Isopropanol (for elution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in 24-well or 96-well plates at a density that will result in approximately 80-90% confluency at the time of treatment.

  • Cell Treatment:

    • Once cells are adherent and have reached the desired confluency, replace the medium with fresh medium containing the desired concentration of this compound and oleic acid. A vehicle control (e.g., ethanol or DMSO) should be run in parallel.

    • Incubate the cells for 24-48 hours.

  • Fixation:

    • Carefully remove the medium and wash the cells twice with PBS.

    • Add 10% formalin to each well and incubate for 30-60 minutes at room temperature to fix the cells.[6]

  • Staining:

    • Remove the formalin and wash the cells twice with distilled water.

    • Add 60% isopropanol to each well and incubate for 5 minutes.[7]

    • Remove the isopropanol and add the freshly prepared Oil Red O working solution to completely cover the cell monolayer.

    • Incubate for 15-20 minutes at room temperature.

    • Remove the Oil Red O solution and wash the cells 2-5 times with distilled water until the excess stain is removed.[7]

    • (Optional) Counterstain with hematoxylin for 1 minute to visualize the nuclei. Wash with distilled water.

  • Visualization:

    • Add PBS to the wells to prevent drying and visualize the lipid droplets (stained red) under a light microscope.

  • Quantification:

    • After imaging, carefully remove all water from the wells.

    • Add 100% isopropanol to each well to elute the Oil Red O stain from the lipid droplets.

    • Incubate for 10 minutes on a shaker to ensure complete elution.[4]

    • Transfer the isopropanol-dye mixture to a new 96-well plate.

    • Measure the absorbance at a wavelength of 490-520 nm using a microplate reader.[6]

Protocol 2: Enzymatic Triglyceride Assay

This colorimetric assay provides a more direct and sensitive quantification of intracellular triglyceride content.[8][9]

Materials:

  • Treated and control HepG2 cells (from 6-well or 12-well plates)

  • PBS

  • Cell lysis buffer (e.g., containing 5% NP-40 or another suitable detergent)

  • Commercial triglyceride assay kit (containing standards, lipase, and colorimetric probe)

  • Microplate reader

Procedure:

  • Cell Harvesting and Lysis:

    • After treatment with this compound and oleic acid, wash the cells twice with cold PBS.

    • Scrape the cells into a small volume of PBS and centrifuge to pellet.

    • Alternatively, lyse the cells directly in the well by adding a suitable lysis buffer. Some protocols suggest homogenization in a solution containing 5% NP-40, followed by heating to 80-100°C to solubilize lipids.

  • Lipid Extraction (if required by kit):

    • Some protocols may require a lipid extraction step using organic solvents like a hexane:isopropanol mixture.[8][10] Follow the specific instructions of the chosen assay kit.

  • Triglyceride Measurement:

    • Follow the manufacturer's instructions for the commercial triglyceride assay kit. This typically involves:

      • Preparing a standard curve using the provided triglyceride standard.

      • Adding a specified volume of cell lysate or extracted lipid to the wells of a 96-well plate.

      • Adding lipase to the samples and standards to hydrolyze the triglycerides into glycerol and free fatty acids.[8][9]

      • Adding the reaction mix containing enzymes and a probe that generates a colorimetric signal in the presence of glycerol.

      • Incubating for the recommended time at the specified temperature.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the wavelength specified by the kit manufacturer (commonly around 540 nm).[8]

    • Subtract the background reading (from a blank well) from all standard and sample readings.

    • Plot the standard curve and determine the triglyceride concentration in the samples.

    • Normalize the triglyceride concentration to the total protein concentration of the cell lysate for each sample. Protein concentration can be determined using a standard method like the BCA assay.[10]

Conclusion

The protocols outlined in this application note provide robust methods for investigating the effects of this compound on triglyceride accumulation in a cellular context. By combining qualitative visualization through Oil Red O staining with precise quantification from enzymatic assays, researchers can effectively characterize the impact of this bioactive lipid on cellular metabolism. These methodologies are essential for advancing our understanding of lipid signaling and for the development of potential therapeutic interventions for metabolic disorders.

References

Application Notes and Protocols: Analysis of 9-HOTrE Effects on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-hydroxyoctadecatrienoic acid (9-HOTrE) is an oxidized lipid mediator derived from the omega-3 fatty acid, alpha-linolenic acid.[1][2] Emerging research indicates that this compound plays a significant role in cellular metabolism, particularly in modulating mitochondrial function.[1][2][3] This document provides detailed application notes and protocols for studying the effects of this compound on mitochondrial respiration, with a focus on methodologies utilizing the Seahorse XF Analyzer. The information is targeted towards researchers, scientists, and drug development professionals investigating metabolic pathways and potential therapeutic applications of lipid mediators.

Data Presentation

The following tables summarize the quantitative effects of this compound on mitochondrial respiration and related metabolic parameters in HepG2 cells, as determined by Seahorse XF assays.

Table 1: Effect of this compound on Mitochondrial Respiration Parameters

ParameterConcentration of this compoundObserved EffectReference
Spare Respiratory CapacityConcentration-dependent increaseIncreased[1][2]
Non-glycolytic OxidationConcentration-dependent increaseIncreased[1]
Palmitate MetabolismNot specifiedSlightly decreased[1][2]
Glutamine UtilizationNot specifiedSlightly increased[1][2]

Table 2: Effect of this compound on Other Metabolic Factors

ParameterConcentration of this compoundObserved EffectReference
Triglyceride AccumulationNot specified (in presence of oleic acid)Increased[1]
Pyruvate ConcentrationNot specifiedIncreased[1][2]

Experimental Protocols

This section details the protocols for cell culture, treatment with this compound, and analysis of mitochondrial respiration using a Seahorse XF Analyzer.

Protocol 1: HepG2 Cell Culture and Maintenance
  • Cell Line: Human hepatocarcinoma cell line, HepG2.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), detach with Trypsin-EDTA, and re-plate at a suitable density for experiments.

Protocol 2: this compound Treatment
  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to create a concentrated stock solution.

  • Treatment of Cells:

    • Seed HepG2 cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.

    • Allow cells to adhere and grow for 24 hours.

    • Prepare working concentrations of this compound by diluting the stock solution in the appropriate cell culture medium.

    • Remove the standard culture medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24 hours).

Protocol 3: Seahorse XF Cell Mito Stress Test

This protocol is adapted from standard Agilent Seahorse XF protocols and the methodology described in the cited literature.[1]

  • Prepare Seahorse XF Analyzer:

    • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Prepare Assay Medium:

    • Use Seahorse XF DMEM supplemented with 1 mM pyruvate, 2 mM glutamine, and 10 mM glucose.

    • Warm the assay medium to 37°C and adjust the pH to 7.4.

  • Cell Plate Preparation:

    • After this compound treatment, remove the cell culture medium from the wells.

    • Wash the cells twice with the warmed Seahorse XF assay medium.

    • Add the final volume of assay medium to each well.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Prepare Injection Port Plate:

    • Load the injection ports of the sensor cartridge with the following compounds (final concentrations to be optimized for your specific cell type and conditions):

      • Port A: Oligomycin (inhibits ATP synthase)

      • Port B: FCCP (an uncoupling agent that disrupts the mitochondrial membrane potential)

      • Port C: Rotenone/Antimycin A (Complex I and Complex III inhibitors, respectively)

  • Run the Seahorse XF Assay:

    • Load the hydrated sensor cartridge into the Seahorse XF Analyzer for calibration.

    • Replace the calibrant plate with the cell plate.

    • Start the assay protocol, which will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) at baseline and after the sequential injection of the mitochondrial inhibitors.

  • Data Analysis:

    • Use the Seahorse Wave software to analyze the data and calculate the key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Visualizations

Signaling Pathway of this compound in Modulating Mitochondrial Metabolism

Experimental_Workflow cluster_prep Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis Culture 1. Culture HepG2 Cells Seed 2. Seed Cells in Seahorse XF Plate Culture->Seed Treat 3. Treat with this compound (or vehicle) Seed->Treat Prepare_Assay 4. Prepare Assay Medium and Reagents Treat->Prepare_Assay Run_Assay 5. Run Mito Stress Test Prepare_Assay->Run_Assay Analyze 6. Analyze OCR and ECAR data Run_Assay->Analyze Quantify 7. Quantify Mitochondrial Respiration Parameters Analyze->Quantify

References

Application Notes: Development of a Competitive ELISA for 9-Hydroxyoctadecatrienoic Acid (9-HOTrE) Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-Hydroxyoctadecatrienoic acid (9-HOTrE) is an oxidized lipid molecule, or oxylipin, derived from the enzymatic processing of α-linolenic acid (ALA).[1] As a member of the oxylipin family, it is implicated in various physiological and pathological processes, including potential roles in mammalian inflammatory responses.[1][2] Notably, this compound has been shown to activate peroxisome proliferator-activated receptors (PPARα and PPARγ) and influence mitochondrial metabolism and triglyceride accumulation.[2][3] Given its biological significance, accurate quantification of this compound in biological samples is crucial for research in areas such as inflammation, metabolic diseases, and drug development.

This application note provides a detailed protocol for the development and application of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative detection of this compound. A competitive ELISA is the preferred format for detecting small molecules like this compound, which cannot simultaneously bind two different antibodies as required in a sandwich ELISA.[4][5] This method is highly sensitive and suitable for various biological matrices.[6]

Principle of the Competitive ELISA for this compound

The competitive ELISA, also known as an inhibition assay, measures the concentration of a target analyte by detecting its interference with a signal-generating component.[6][7] In this assay for this compound, a microplate is coated with a specific anti-9-HOTrE antibody. The this compound present in the sample competes with a fixed amount of this compound conjugated to an enzyme, such as horseradish peroxidase (HRP), for binding to the limited number of antibody sites on the plate.[8] After an incubation period, the unbound reagents are washed away. A substrate is then added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample; a high concentration of this compound in the sample will result in less enzyme-conjugated this compound binding to the antibody, leading to a weaker signal.[5][6]

Signaling and Experimental Schematics

G cluster_0 Biosynthesis of this compound cluster_1 Cellular Signaling ALA α-Linolenic Acid (ALA) HpOTrE 9-Hydroperoxy- octadecatrienoic Acid (9-HpOTrE) ALA->HpOTrE 9-Lipoxygenase (9-LOX) HOTrE 9-Hydroxyoctadecatrienoic Acid (this compound) HpOTrE->HOTrE Peroxidases PPARs PPARα / PPARγ HOTrE->PPARs Activates Metabolism Alteration of Mitochondrial Metabolism HOTrE->Metabolism Triglycerides Increased Triglycerides HOTrE->Triglycerides GeneExpression Perturbation of Gene Expression (e.g., FASN, ANGPTL4) PPARs->GeneExpression

Caption: Simplified signaling pathway of this compound.

ELISA_Workflow cluster_workflow Competitive ELISA Workflow for this compound Detection A 1. Coat Microplate with Anti-9-HOTrE Antibody B 2. Block Non-specific Binding Sites A->B C 3. Add Standards and Samples followed by this compound-HRP Conjugate B->C D 4. Incubate to Allow Competition C->D E 5. Wash to Remove Unbound Reagents D->E F 6. Add TMB Substrate E->F G 7. Incubate for Color Development F->G H 8. Add Stop Solution G->H I 9. Read Absorbance at 450 nm H->I J 10. Calculate this compound Concentration I->J

References

Application Notes and Protocols for the Analysis of 9-Hydroxy-10,12-octadecadienoic Acid (9-HOTrE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxy-10,12-octadecadienoic acid (9-HOTrE) is a bioactive oxylipin derived from the enzymatic oxidation of alpha-linolenic acid (ALA), an essential omega-3 polyunsaturated fatty acid. As a structural analog of 9-hydroxy-10,12-octadecadienoic acid (9-HODE), this compound is gaining increasing interest in biomedical research for its role in cellular signaling and its potential as a biomarker for various physiological and pathological conditions. Accurate and reliable quantification of this compound in biological matrices is crucial for elucidating its biological functions and exploring its therapeutic potential.

These application notes provide detailed protocols for the extraction of this compound from biological samples using solid-phase extraction (SPE) and liquid-liquid extraction (LLE) techniques, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of this compound

This compound has been identified as a ligand for peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ.[1][2] Upon binding to these nuclear receptors, this compound can modulate the expression of genes involved in lipid metabolism and inflammation. The activation of PPARs typically involves the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.[3]

This compound Signaling Pathway This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9-HOTrE_ext This compound 9-HOTrE_int This compound 9-HOTrE_ext->9-HOTrE_int Uptake PPARa PPARα 9-HOTrE_int->PPARa PPARg PPARγ 9-HOTrE_int->PPARg PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR_cyt RXR RXR_cyt->PPARa_RXR RXR_cyt->PPARg_RXR PPRE PPRE PPARa_RXR->PPRE PPARg_RXR->PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Modulates

This compound activation of PPAR signaling pathways.

Experimental Workflow for this compound Analysis

The general workflow for the analysis of this compound from biological samples involves sample collection and preservation, extraction and purification, and subsequent analysis by LC-MS/MS. The choice between SPE and LLE will depend on the sample matrix, throughput requirements, and available resources.

Experimental_Workflow General Workflow for this compound Analysis SampleCollection 1. Sample Collection (e.g., Plasma, Serum, Tissue) InternalStandard 2. Addition of Internal Standard SampleCollection->InternalStandard Extraction 3. Extraction InternalStandard->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) Extraction->LLE Option 2 Evaporation 4. Solvent Evaporation SPE->Evaporation LLE->Evaporation Reconstitution 5. Reconstitution in LC-MS Compatible Solvent Evaporation->Reconstitution LCMS_Analysis 6. LC-MS/MS Analysis Reconstitution->LCMS_Analysis DataAnalysis 7. Data Analysis and Quantification LCMS_Analysis->DataAnalysis

Workflow for this compound extraction and analysis.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of this compound in human plasma using a specific LC-MS/MS method.

ParameterValueReference
Retention Time16.57 min[4]
Correlation Coefficient (r²)0.967[4]
Limit of Detection (LOD)0.3 nM[4]
Limit of Quantification (LOQ)1.1 nM[4]
Intra-batch Precision (%RSD)<7%[4]
Inter-batch Precision (%RSD)5-23%[4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma or Serum

This protocol is adapted from established methods for oxylipin analysis and is suitable for cleaning up and concentrating this compound from biological fluids.[5]

Materials:

  • SPE cartridges (e.g., C18, 100 mg)

  • Methanol (LC-MS grade)

  • Deionized water

  • Acetic acid or formic acid

  • Nitrogen gas supply for evaporation

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen plasma or serum samples on ice.

    • To 250 µL of plasma/serum, add an appropriate amount of a deuterated internal standard (e.g., 9-HODE-d4, as a surrogate for this compound).

    • Acidify the sample to a pH of approximately 3-4 with acetic acid or formic acid. This step is crucial for the protonation of the carboxylic acid group, enhancing its retention on the reversed-phase sorbent.[5]

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 2 mL of methanol through the sorbent.

    • Equilibrate the cartridges by passing 2 mL of deionized water. Do not allow the sorbent to dry out between these steps.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, dropwise rate.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove polar interferences.

    • Dry the cartridge thoroughly under a vacuum for 10-15 minutes to remove any residual water.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute this compound from the cartridge with 1.5 mL of methanol.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a solvent compatible with the LC-MS mobile phase (e.g., 90:10 v/v acetonitrile/isopropanol with 0.1% acetic acid).[4]

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol is a modified Folch or Bligh-Dyer method suitable for the extraction of total lipids, including this compound, from plasma.[6]

Materials:

  • Chloroform (HPLC grade)

  • Methanol (LC-MS grade)

  • Hexane (HPLC grade)

  • 0.2 M Sodium hydroxide (NaOH) in methanol

  • 0.5 N Hydrochloric acid (HCl)

  • Nitrogen gas supply for evaporation

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation and Hydrolysis (for total this compound):

    • Thaw frozen plasma samples on ice.

    • In a glass tube, combine 50 µL of plasma with an appropriate amount of a deuterated internal standard.

    • Add 200 µL of 0.2 M NaOH in methanol.[6]

    • Vortex thoroughly and incubate at 60°C for 30 minutes to hydrolyze esterified fatty acids.[6]

  • Extraction:

    • Cool the tubes on ice after incubation.

    • Acidify the mixture to pH 3 by adding approximately 100 µL of 0.5 N HCl.[6]

    • Add 3 mL of hexane, cap the tube, and vortex for 1 minute.[6]

    • Centrifuge at 3000 rpm for 10 minutes at 4°C to separate the phases.[6]

    • Carefully transfer the upper organic layer (hexane) to a clean glass tube.

    • Repeat the extraction with another 3 mL of hexane and combine the organic layers.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis (e.g., 200 µL of 80:20 methanol:water with 0.04% acetic acid).[6]

    • Transfer the reconstituted sample to an autosampler vial for analysis.

LC-MS/MS Analysis

The following are suggested starting parameters for the LC-MS/MS analysis of this compound. These may need to be optimized for your specific instrumentation.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., Ascentis Express 2.1 x 150 mm, 2.7 µm).[4]

    • Mobile Phase A: 0.1% acetic acid in water.[4]

    • Mobile Phase B: 90:10 (v/v) acetonitrile/isopropanol with 0.1% acetic acid.[4]

    • Flow Rate: 0.35 mL/min.[4]

    • Injection Volume: 5 µL.[4]

    • A suitable gradient elution should be developed to separate this compound from other isomers and matrix components.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.[4]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): 309.2 (for [M-H]⁻ of this compound).

    • Product Ions (m/z): Specific product ions for this compound should be determined by direct infusion of a standard or predicted based on its structure. These will be used for quantification and qualification in the MRM transitions.

Conclusion

The protocols outlined in these application notes provide a robust framework for the extraction and quantification of this compound from biological samples. The choice of extraction method will depend on the specific research question, sample type, and available instrumentation. Proper validation of the chosen method is essential to ensure accurate and reproducible results. The provided information on the signaling pathway and quantitative data will aid researchers in designing their experiments and interpreting their findings in the context of lipid metabolism and cellular signaling.

References

Application of 9-HOTrE in Studying Lipid Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-hydroxy-10,12-octadecadienoic acid (9-HOTrE) is an oxidized metabolite of alpha-linolenic acid (ALA), an essential omega-3 fatty acid.[1] Emerging research has identified this compound as a bioactive lipid mediator with significant implications for cellular signaling and metabolic regulation. In the context of lipid metabolism, this compound has been shown to influence key processes such as fatty acid uptake, synthesis, and storage.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate lipid metabolism, particularly in the context of hepatic steatosis and related metabolic disorders. The human hepatocarcinoma cell line, HepG2, is a widely used in vitro model for these studies.[1][3]

Mechanism of Action

This compound exerts its effects on lipid metabolism through a multi-faceted mechanism. It is known to activate peroxisome proliferator-activated receptors (PPARs), which are critical nuclear receptors that regulate genes involved in lipid homeostasis.[1][4] Specifically, this compound has been demonstrated to activate both PPARα and PPARγ.[1][2] Activation of these receptors can lead to increased fatty acid uptake and synthesis. Furthermore, this compound has been shown to influence mitochondrial function and activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1][2]

Data Presentation

The following tables summarize the reported quantitative effects of this compound on key parameters of lipid metabolism in HepG2 cells.

Table 1: Effect of this compound on Gene Expression Involved in Lipid Metabolism in HepG2 Cells

GeneFunctionFold Change vs. ControlReference
FASNFatty Acid SynthesisIncreased[1][2]
ANGPTL4Angiopoietin-like 4 (Inhibitor of Lipoprotein Lipase)Decreased[1][2]

Table 2: Effect of this compound on PPAR Transactivation in HepG2 Cells

ReceptorConcentration of this compoundFold Activation vs. ControlReference
PPARα0.6 µM> 3-fold[1]
PPARα6 µM~13-fold[1]
PPARγ6 µM~3.9-fold[1]

Table 3: Metabolic Effects of this compound in HepG2 Cells

ParameterEffectObservationReference
Triglyceride Concentration (with oleic acid)IncreasedPromotes lipid accumulation[1]
Pyruvate ConcentrationIncreasedConsistent with increased spare respiratory capacity[1][2]
Spare Respiratory CapacityIncreasedPerturbation of mitochondrial energy metabolism[1][2]
Palmitate MetabolismSlightly DecreasedWeak inhibition of mitochondrial fatty acid metabolism[1][2]
Non-glycolytic AcidificationIncreasedConsistent with increased glutamine utilization[1][2]

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Signaling Pathway in HepG2 Cells This compound This compound PPARa PPARα This compound->PPARa Activates PPARg PPARγ This compound->PPARg Activates AMPK AMPK This compound->AMPK Activates ANGPTL4 ANGPTL4 Gene (Lipoprotein Lipase Inhibitor) This compound->ANGPTL4 Decreases Expression FASN FASN Gene (Fatty Acid Synthase) PPARa->FASN PPARg->FASN AMPK->FASN FattyAcidSynthesis Increased Fatty Acid Synthesis FASN->FattyAcidSynthesis FattyAcidUptake Increased Fatty Acid Uptake ANGPTL4->FattyAcidUptake Inhibits TriglycerideAccumulation Triglyceride Accumulation (Steatosis) FattyAcidUptake->TriglycerideAccumulation FattyAcidSynthesis->TriglycerideAccumulation

Caption: Signaling pathway of this compound inducing steatosis in HepG2 cells.

G cluster_1 Experimental Workflow for Studying this compound Effects in HepG2 Cells cluster_2 Analyses A 1. HepG2 Cell Culture (DMEM + 10% FBS) B 2. Treatment with this compound (e.g., 0.2 - 6 µM for 24h) A->B C 3. Cellular and Molecular Analyses B->C D Gene Expression Analysis (qPCR for FASN, ANGPTL4) C->D E Triglyceride Quantification (Colorimetric Assay) C->E F Mitochondrial Function (Seahorse Assay) C->F G PPAR Transactivation (Luciferase Reporter Assay) C->G

Caption: Experimental workflow for studying this compound effects in HepG2 cells.

Experimental Protocols

Protocol 1: HepG2 Cell Culture and Maintenance
  • Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose and sodium pyruvate, supplemented with 10% Fetal Bovine Serum (FBS), 1% Insulin-Transferrin-Selenium (ITS), 1% penicillin-streptomycin, and 1% L-glutamine.[1]

  • Incubation: Culture HepG2 cells in a humidified incubator at 37°C with 5% CO₂.[3]

  • Subculturing: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), detach with Trypsin-EDTA, and re-plate at a suitable density.[3]

Protocol 2: this compound Treatment
  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent such as DMSO to create a high-concentration stock solution. Protect from light and store at -20°C or -80°C.

  • Cell Seeding: Seed HepG2 cells in appropriate culture plates (e.g., 12-well plates for transactivation assays, 6-well plates for RNA isolation) and allow them to adhere and grow to the desired confluency.

  • Treatment: Remove the standard culture medium. Add fresh medium containing the desired final concentration of this compound (e.g., 0.2 to 6 µM).[1] A vehicle control (e.g., DMSO) should be run in parallel. For studying steatosis, co-treatment with oleic acid (e.g., 200 µM) can be performed.[1][3]

  • Incubation: Incubate the cells with this compound for the desired time period (e.g., 24 hours).[1]

Protocol 3: PPAR Transactivation Assay
  • Cell Transfection: In a 12-well plate, transiently transfect HepG2 cells (at approximately 100,000 cells per well) with a PPARα or PPARγ expression plasmid (e.g., 20 ng) and a peroxisome proliferator response element (PPRE) luciferase reporter plasmid (e.g., 100 ng) using a suitable transfection reagent.[1]

  • Treatment: After transfection, treat the cells with varying concentrations of this compound (e.g., 0.2 to 6 µM) or a vehicle control for 24 hours.[1]

  • Luciferase Assay: Measure luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol. The luminescence can be measured using a plate reader-luminometer.[1]

Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Isolation: Following treatment with this compound, wash the cells with PBS and lyse them to isolate total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.[5]

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers for target genes (e.g., FASN, ANGPTL4) and a reference gene (e.g., GAPDH), and a suitable qPCR master mix. Run the reaction on a real-time PCR system.[5]

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Protocol 5: Intracellular Triglyceride Quantification
  • Cell Lysis: After this compound treatment, wash the cells twice with ice-cold PBS. Lyse the cells in a suitable buffer (e.g., containing 1% Triton X-100) and collect the lysate.[3]

  • Quantification: Use a commercial colorimetric or fluorometric triglyceride quantification kit to measure the triglyceride concentration in the cell lysates according to the manufacturer's instructions.

  • Normalization: Normalize the triglyceride concentration to the total protein content of the lysate, which can be determined using a BCA or Bradford protein assay.

Protocol 6: Seahorse XF Analyzer for Mitochondrial Respiration
  • Cell Seeding: Seed HepG2 cells in a Seahorse XF cell culture microplate.

  • Treatment: Treat the cells with this compound for the desired duration.

  • Assay: Perform a Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol. This assay involves the sequential injection of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to measure key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.[1]

  • Data Analysis: Analyze the data using the Seahorse XF software to determine the effects of this compound on mitochondrial respiration.

Conclusion

This compound is a valuable research tool for investigating the intricate mechanisms of lipid metabolism. The protocols and data presented here provide a framework for researchers to explore the role of this bioactive lipid in cellular processes and its potential implications for metabolic diseases. The ability of this compound to modulate PPAR signaling, influence gene expression, and alter mitochondrial function makes it a compound of significant interest in the fields of cell biology, pharmacology, and drug development.

References

Troubleshooting & Optimization

improving 9-HOTrE stability during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of 9-hydroxy-10,12,15-octadecatrienoic acid (9-HOTrE) during long-term storage and experimental handling.

Troubleshooting Guide

This guide addresses common issues that may arise during the storage and use of this compound, helping you to identify and resolve potential sources of degradation.

Issue: Inconsistent experimental results when using this compound.

Possible Causes & Solutions:

  • Degradation of this compound stock solution:

    • Improper Storage: Verify that your this compound stock solution is stored at -20°C or -80°C in a tightly sealed vial under an inert atmosphere (argon or nitrogen) and protected from light.[1]

    • Frequent Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use vials to minimize the number of freeze-thaw cycles.

    • Solvent Evaporation: Ensure the vial is properly sealed to prevent solvent evaporation, which would concentrate the this compound and any potential impurities.

  • Oxidation during experimental setup:

    • Exposure to Air: Prepare working solutions fresh for each experiment and minimize their exposure to atmospheric oxygen. Consider using deoxygenated buffers.

    • Contamination: Use high-purity solvents and clean laboratory equipment to avoid introducing contaminants that could accelerate degradation.

Issue: The this compound solution has a yellowish tint.

Possible Cause & Solution:

  • Oxidation: A yellow color can indicate the formation of oxidation products. While a faint yellow tint may not significantly impact all experiments, it is a sign of degradation. It is recommended to use a fresh, unoxidized stock solution for sensitive applications. To prevent this, always store this compound under an inert atmosphere and protected from light.

Issue: Low or no biological activity observed in an assay.

Possible Causes & Solutions:

  • Degradation: The hydroxyl and conjugated diene moieties of this compound are crucial for its biological activity. Degradation through oxidation can alter these structures, leading to a loss of function. Use a fresh, properly stored aliquot of this compound.

  • Incorrect Concentration: Verify the concentration of your stock solution. If the solvent has evaporated, the actual concentration will be higher than calculated. Conversely, if the compound has degraded, the concentration of active this compound will be lower.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

A1: For long-term stability, this compound should be stored as a solution in an organic solvent, such as ethanol, at -20°C or -80°C.[1] The solution should be in a tightly sealed vial, preferably under an inert gas like argon or nitrogen, and protected from light. Under these conditions, this compound is stable for at least two years.[2]

Q2: What are the primary causes of this compound degradation?

A2: The primary cause of this compound degradation is oxidation.[1] The polyunsaturated fatty acid structure of this compound makes it susceptible to attack by oxygen, a process that can be accelerated by exposure to light and elevated temperatures. This can lead to the formation of various oxidation products, including 9-oxo-octadecatrienoic acid (9-oxo-OTrE).

Q3: Can I store this compound in an aqueous buffer?

A3: It is not recommended to store this compound in aqueous buffers for extended periods. This compound has limited solubility in aqueous solutions and is less stable.[2] Prepare aqueous working solutions fresh from an organic stock solution immediately before use.

Q4: How can I check if my this compound has degraded?

A4: Degradation can be assessed by analytical methods such as LC-MS/MS. This technique can separate this compound from its degradation products and allow for their quantification. A change in the physical appearance of the solution, such as a color change to yellow, can also be an indicator of oxidation.

Q5: What is the recommended solvent for dissolving this compound?

A5: this compound is typically supplied and stored in ethanol.[2] It is also soluble in other organic solvents like DMSO and DMF.[2] The choice of solvent for experiments will depend on the specific requirements of the assay, including cell viability and compatibility with other reagents.

Data on this compound Stability

Storage ConditionTemperatureLight ExposureAtmosphereExpected Stability
Optimal -80°C or -20°CDark (Amber Vial)Inert Gas (Argon/Nitrogen)High (≥ 2 years)[2]
Sub-optimal 4°CDark (Amber Vial)AirModerate (Days to Weeks)
Poor Room TemperatureAmbient LightAirLow (Hours to Days)
Aqueous Solution 4°CDarkAirVery Low (Hours)

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (solid or in a pre-dissolved solution)

  • Anhydrous ethanol (or other suitable organic solvent)

  • Inert gas (argon or nitrogen)

  • Amber glass vials with Teflon-lined caps

  • Calibrated pipettes

Procedure for Preparing a Stock Solution (e.g., 1 mg/mL):

  • If starting with solid this compound, allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound in a sterile amber vial.

  • Under a stream of inert gas, add the appropriate volume of anhydrous ethanol to achieve the target concentration.

  • Cap the vial tightly and vortex gently until the solid is completely dissolved.

  • Flush the headspace of the vial with inert gas before sealing with parafilm for long-term storage.

  • Store at -20°C or -80°C.

Procedure for Preparing a Working Solution:

  • Thaw the stock solution vial on ice.

  • Dilute the stock solution to the desired final concentration using the appropriate solvent or cell culture medium.

  • Use the working solution immediately. Do not store aqueous working solutions.

Protocol 2: Stability Assessment of this compound by LC-MS/MS

Objective: To determine the stability of this compound under different storage conditions.

Procedure:

  • Prepare a fresh stock solution of this compound in ethanol.

  • Aliquot the stock solution into several amber vials.

  • Expose the aliquots to different conditions (e.g., -20°C/dark/inert gas, 4°C/dark/air, room temperature/light/air).

  • At specified time points (e.g., 0, 1, 7, 14, 30 days), remove an aliquot from each condition.

  • Analyze the samples by LC-MS/MS to quantify the remaining this compound and identify any major degradation products.

LC-MS/MS Parameters (Example):

  • Column: C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate this compound from its more polar degradation products.

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions (Predicted):

    • This compound: Precursor ion (m/z) 293.2, Product ion (m/z) ~171 (based on the fragmentation of the similar 9-HODE)[3]

    • 9-oxo-OTrE (degradation product): Precursor ion (m/z) 291.2, Product ion (m/z) ~185 (based on the fragmentation of the similar 9-oxo-ODE)[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Prepare this compound Stock Solution B Aliquot into Vials A->B C1 -20°C / Dark / Inert Gas B->C1 C2 4°C / Dark / Air B->C2 C3 RT / Light / Air B->C3 D Sample at Time Points (0, 1, 7, 14, 30 days) C1->D C2->D C3->D E LC-MS/MS Analysis D->E F Quantify this compound & Degradation Products E->F troubleshooting_workflow cluster_storage Check Storage cluster_handling Check Handling cluster_analysis Further Analysis start Inconsistent Experimental Results storage_cond Proper Storage? (-20°C, Dark, Inert Gas) start->storage_cond freeze_thaw Multiple Freeze-Thaw Cycles? storage_cond->freeze_thaw Yes new_aliquot Use a fresh aliquot storage_cond->new_aliquot No freeze_thaw->new_aliquot Yes fresh_prep Working Solution Prepared Fresh? freeze_thaw->fresh_prep No new_aliquot->fresh_prep prepare_fresh Prepare fresh working solution fresh_prep->prepare_fresh No analytical_check Consider Analytical Verification (LC-MS/MS) fresh_prep->analytical_check Yes prepare_fresh->analytical_check ppar_signaling cluster_ligand Ligand Activation cluster_receptor Nuclear Receptor Complex cluster_gene_expression Gene Expression Regulation cluster_cellular_response Cellular Response ligand This compound ppar PPARα / PPARγ ligand->ppar heterodimer PPAR-RXR Heterodimer ppar->heterodimer rxr RXR rxr->heterodimer ppre PPRE (PPAR Response Element) heterodimer->ppre transcription Target Gene Transcription ppre->transcription response Regulation of: - Lipid Metabolism - Inflammation - Adipogenesis transcription->response

References

preventing auto-oxidation of 9-HOTrE in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-hydroxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HOTrE). The following information is designed to help you prevent its auto-oxidation in solution and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a bioactive oxidized metabolite of alpha-linolenic acid, a polyunsaturated fatty acid (PUFA).[1] Its structure, containing multiple double bonds, makes it highly susceptible to auto-oxidation, a spontaneous reaction with atmospheric oxygen.[2] This degradation can lead to the formation of various byproducts, potentially altering its biological activity and leading to inconsistent or erroneous experimental results.

Q2: What are the primary causes of this compound degradation in solution?

The main factors that accelerate the auto-oxidation of this compound are:

  • Exposure to Oxygen: Atmospheric oxygen is a key reactant in the auto-oxidation process.[2]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Exposure to Light: Light, particularly UV light, can provide the energy to initiate the oxidation chain reaction (photo-oxidation).

  • Presence of Metal Ions: Transition metals can act as catalysts, accelerating the degradation of PUFAs.

  • Inappropriate Solvents: The choice of solvent can influence the stability of this compound.

Q3: What are the ideal storage conditions for this compound solutions?

To ensure the long-term stability of this compound, proper storage is critical. The following table summarizes the recommended conditions.

ParameterRecommendationRationale
Temperature -20°C for short-term storage. -80°C for long-term storage.Minimizes molecular motion and slows the rate of chemical reactions, including oxidation.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).Displaces oxygen, a key reactant in the auto-oxidation process.
Container Use amber glass vials or tubes wrapped in aluminum foil.Protects the compound from light to prevent photo-oxidation.
Solvent A solution in an organic solvent such as ethanol is common for stock solutions.Organic solvents can be purged with inert gas more easily than aqueous solutions.
Stability When stored properly, this compound is expected to be stable for at least two years.

Q4: Can I use antioxidants to prevent the auto-oxidation of this compound?

Yes, incorporating antioxidants into your solutions can significantly inhibit the auto-oxidation process. Antioxidants work by interrupting the free-radical chain reaction that drives oxidation.[3][4]

AntioxidantRecommended Concentration (Typical)Mechanism of Action
Butylated Hydroxytoluene (BHT) 0.01% - 0.1% (w/v)A synthetic phenolic antioxidant that acts as a free radical scavenger.[5]
Alpha-Tocopherol (Vitamin E) 0.01% - 0.1% (w/v)A natural antioxidant that donates a hydrogen atom to free radicals, neutralizing them.[5]

Note: The optimal concentration of the antioxidant may vary depending on the experimental conditions. It is advisable to perform preliminary tests to determine the most effective concentration for your specific application.

Troubleshooting Guide

Problem: I am observing inconsistent results in my experiments with this compound, and I suspect degradation of my compound.

This troubleshooting workflow will guide you in identifying and resolving potential issues with this compound stability.

G cluster_0 cluster_1 Step 1: Assess Storage Conditions cluster_2 Step 2: Review Handling Procedures cluster_3 Step 3: Evaluate Experimental Setup cluster_4 Step 4: Confirm Purity start Start: Inconsistent Experimental Results storage_check Were stock solutions stored at -80°C under inert gas and protected from light? start->storage_check storage_ok Storage Conditions Likely Adequate storage_check->storage_ok Yes storage_bad Action: Acquire fresh this compound. Implement proper storage protocols. storage_check->storage_bad No handling_check Were working solutions prepared fresh? Was exposure to air and light minimized? storage_ok->handling_check handling_ok Handling Procedures Likely Sound handling_check->handling_ok Yes handling_bad Action: Prepare fresh working solutions. Use inert gas during aliquoting and handling. handling_check->handling_bad No exp_check Does the experimental buffer contain potential pro-oxidants (e.g., metal ions)? Is an antioxidant included? handling_ok->exp_check exp_ok Experimental Setup Unlikely Cause exp_check->exp_ok Yes exp_bad Action: Use metal-chelating agents (e.g., EDTA). Add an appropriate antioxidant (e.g., BHT). exp_check->exp_bad No purity_check Have you confirmed the purity of your This compound solution analytically? exp_ok->purity_check purity_ok Consider other experimental variables. purity_check->purity_ok Yes purity_bad Action: Analyze sample by LC-MS/MS to detect oxidation products. If degraded, discard and obtain a fresh sample. purity_check->purity_bad No

Caption: Troubleshooting workflow for inconsistent this compound experimental results.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in ethanol with an antioxidant.

Materials:

  • This compound (as a solid or film)

  • Anhydrous ethanol (200 proof), deoxygenated

  • Butylated Hydroxytoluene (BHT)

  • Inert gas (argon or nitrogen)

  • Amber glass vial with a PTFE-lined cap

  • Gas-tight syringe

Procedure:

  • Deoxygenate the Solvent: Bubble argon or nitrogen gas through the anhydrous ethanol for 15-20 minutes to remove dissolved oxygen.

  • Prepare Antioxidant Solution: Dissolve BHT in the deoxygenated ethanol to a final concentration of 0.1% (w/v).

  • Dissolve this compound: To a pre-weighed amount of this compound in an amber glass vial, add the appropriate volume of the BHT-containing ethanol to achieve a 1 mg/mL concentration.

  • Inert Atmosphere: Flush the headspace of the vial with argon or nitrogen gas before tightly sealing the cap.

  • Storage: Store the stock solution at -80°C.

Protocol 2: Monitoring this compound Degradation by LC-MS/MS

This method allows for the sensitive detection of this compound and its potential oxidation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid

  • Gradient: A suitable gradient to resolve this compound from its isomers and potential degradation products.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: ESI negative

  • Monitoring: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis. The specific precursor and product ions for this compound and its expected oxidation products (e.g., ketone derivatives) should be determined.

Procedure:

  • Sample Preparation: Dilute an aliquot of your this compound solution in the initial mobile phase.

  • Injection: Inject the diluted sample onto the LC-MS/MS system.

  • Data Analysis: Monitor for a decrease in the peak area of this compound and the appearance of new peaks corresponding to potential oxidation products over time.

Signaling Pathways and Logical Relationships

The auto-oxidation of this compound follows a free-radical chain reaction mechanism, which can be inhibited by antioxidants.

G cluster_0 Auto-oxidation Pathway cluster_1 Antioxidant Intervention PUFA This compound (RH) R Alkyl Radical (R.) PUFA->R ROOH Hydroperoxide (ROOH) (Primary Oxidation Product) PUFA->ROOH Initiator Initiator (Light, Heat, Metal) Initiator->R Initiation ROO Peroxyl Radical (ROO.) R->ROO O2 Oxygen (O2) O2->ROO ROO->ROOH Propagation A Inactive Antioxidant (A.) ROO->A Secondary Secondary Oxidation Products (e.g., Aldehydes, Ketones) ROOH->Secondary Degradation AH Antioxidant (AH) (e.g., BHT, Vitamin E) AH->A Inhibition

Caption: Mechanism of this compound auto-oxidation and antioxidant intervention.

References

Technical Support Center: Analysis of 9-HOTrE by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 9-hydroxyoctadecatrienoic acid (9-HOTrE) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide: Low Signal Intensity for this compound

One of the most common challenges in the analysis of this compound is a weak or non-existent signal. This guide provides a systematic approach to identifying and resolving the root cause of low signal intensity.

Q1: I am seeing a very low or no signal for my this compound standard. Where should I start troubleshooting?

A complete loss of signal often points to a singular, significant issue. A logical first step is to determine if the problem lies with the sample preparation, the liquid chromatography (LC) system, or the mass spectrometer (MS).

Troubleshooting Workflow for No Signal:

start Start: No this compound Signal check_extraction Is the issue with sample preparation? (Prepare fresh standards) start->check_extraction check_ms Is the MS functioning correctly? (Check spray, voltages, gases) ms_issue Troubleshoot MS: - Check gas supplies - Verify voltages - Clean ion source check_ms->ms_issue Yes check_lc Is the LC system delivering flow? (Check pressure, mobile phase) check_lc->check_ms No lc_issue Troubleshoot LC: - Check for leaks - Prime pumps - Replace in-line filters check_lc->lc_issue Yes check_extraction->check_lc No extraction_issue Troubleshoot Sample Prep: - Verify standard concentration - Check solvent compatibility check_extraction->extraction_issue Yes

Caption: A decision tree for troubleshooting a complete loss of this compound signal.

Q2: My this compound signal is present but weak. What are the likely causes?

A weak signal can be more complex to diagnose and may stem from issues in sample preparation, chromatography, or mass spectrometry settings.

Potential Causes for Weak this compound Signal:

CategoryPotential CauseRecommended Solution(s)
Sample Preparation Analyte Degradation: this compound is an oxidized lipid and can be unstable.[1]- Minimize sample exposure to air and light.[2] - Work on ice and process samples quickly.[3] - Consider adding an antioxidant like butylated hydroxytoluene (BHT).[2][3] - Minimize freeze-thaw cycles and store samples at -80°C.[4]
Inefficient Extraction: Poor recovery from the biological matrix.- Optimize liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocols.[2][3] - Ensure the pH is appropriate for extracting acidic lipids like this compound.[3]
Adsorption to Surfaces: this compound can adsorb to glass surfaces.- Use polypropylene tubes and pipette tips for all sample handling steps.[4]
Chromatography Poor Peak Shape (Broadening/Tailing): Leads to lower peak height.- Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.[3] - Check for column contamination and implement a washing protocol.[3][5]
Incompatible Mobile Phase: Additives can suppress ionization.- Avoid non-volatile buffers (e.g., phosphate) and salts (e.g., sodium, potassium).[2] - A small amount of a weak acid like acetic acid is often used.[3]
Mass Spectrometry Inefficient Ionization: Suboptimal source conditions.- this compound is typically analyzed in negative ion electrospray ionization (ESI-).[6] - Optimize source parameters (e.g., gas flows, temperature) specifically for this compound.[2]
Ion Suppression (Matrix Effects): Co-eluting compounds from the matrix interfere with ionization.[7]- Improve sample cleanup using LLE or SPE.[2] - Enhance chromatographic separation to resolve this compound from interfering compounds.[2] - Use a stable isotope-labeled internal standard (e.g., 9-HODE-d4) to compensate for matrix effects.[2]
Source Contamination: A dirty ion source reduces sensitivity.[2][7]- Clean the ion source according to the manufacturer's protocol.[2]
Incorrect MS/MS Parameters: Suboptimal collision energy or incorrect MRM transitions.- Optimize collision energy and cone voltage for each specific compound.[8] - Verify the precursor and product ion m/z values for this compound.

Frequently Asked Questions (FAQs)

Sample Preparation
  • Q: What is the best way to extract this compound from plasma? A: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used.[1] For complex matrices like plasma, SPE can provide a cleaner extract, reducing matrix effects. A typical SPE workflow involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte.

  • Q: Should I be using an internal standard? A: Yes, using a stable isotope-labeled internal standard is highly recommended. While a deuterated standard for this compound may not be readily available, a closely related standard like 9-HODE-d4 is often used to correct for analyte losses during sample preparation and to compensate for matrix effects.[2][8]

Liquid Chromatography
  • Q: What type of LC column is suitable for this compound analysis? A: A C18 reversed-phase column is most commonly used for the separation of oxylipins like this compound.[9][10] Typical dimensions might be 2.0 or 2.1 mm internal diameter and 100 or 150 mm in length.

  • Q: My retention time is shifting. What could be the cause? A: Retention time shifts can be caused by several factors:

    • Changes in Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile solvent. Prepare fresh mobile phase daily.[4]

    • Column Temperature Fluctuations: Ensure the column oven is maintaining a stable temperature.[4]

    • Insufficient Column Equilibration: Increase the equilibration time between injections.[4]

Mass Spectrometry
  • Q: What are the typical MS/MS parameters for this compound? A: this compound is analyzed in negative ion mode (ESI-). The specific multiple reaction monitoring (MRM) transitions (precursor ion → product ion) and collision energies need to be optimized for your specific instrument. However, based on its structure, the precursor ion would be [M-H]⁻ at m/z 293.2. Product ions would be generated through fragmentation of the molecule.

  • Q: How can I differentiate this compound from its isomer, 13-HOTrE? A: While this compound and 13-HOTrE are isomers and may have similar retention times, they can often be distinguished by their fragmentation patterns in MS/MS. They produce different characteristic product ions, which allows for their specific quantification using MRM.[11]

Experimental Protocols & Data

Protocol: Extraction of this compound from Plasma

This protocol provides a general workflow for the extraction of this compound and other oxylipins from plasma samples.

start Start: Plasma Sample add_is Spike with Internal Standard (e.g., 9-HODE-d4) start->add_is hydrolysis Base Hydrolysis (optional) (for total this compound) add_is->hydrolysis extraction Liquid-Liquid or Solid-Phase Extraction hydrolysis->extraction drydown Evaporate to Dryness (under Nitrogen) extraction->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute inject Inject onto LC-MS/MS reconstitute->inject

Caption: A general experimental workflow for the analysis of this compound in plasma.

Detailed Steps:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., 9-HODE-d4) to each plasma sample.

  • Hydrolysis (Optional): To measure total this compound (free and esterified), perform a base hydrolysis step (e.g., with NaOH at 60°C) to release the esterified forms.[9]

  • Extraction:

    • LLE: Perform a liquid-liquid extraction using a suitable organic solvent like hexane.[9]

    • SPE: Use a C18 or mixed-mode SPE cartridge. Follow the manufacturer's protocol for conditioning, loading, washing, and elution.

  • Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 85% methanol/water).[9]

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Example LC and MS Conditions

The following table summarizes typical starting conditions for the LC-MS/MS analysis of this compound. These parameters should be optimized for your specific application and instrumentation.

ParameterTypical Setting
LC Column C18 Reversed-Phase (e.g., 2.1 x 150 mm, 3 µm)[10]
Mobile Phase A Water:Acetonitrile:Acetic Acid (90:10:0.04, v/v/v)[10]
Mobile Phase B Acetonitrile:Isopropanol (80:20, v/v)[10]
Flow Rate 0.2 - 0.4 mL/min
Gradient A suitable gradient from a higher percentage of A to a higher percentage of B.
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 293.2 [M-H]⁻
Product Ion (Q3) To be determined during method development.

Signaling Pathway

This compound is an oxidized metabolite of alpha-linolenic acid (ALA). Like other oxylipins, it is involved in cellular signaling, particularly in processes related to inflammation and metabolism.[12][13]

ALA Alpha-Linolenic Acid (ALA) Enzymes Lipoxygenase (LOX) or Cytochrome P450 (CYP) ALA->Enzymes HOTrE This compound Enzymes->HOTrE PPAR Activate PPARs (e.g., PPARγ) HOTrE->PPAR Gene_Expression Alter Gene Expression (e.g., FASN, ANGPTL4) PPAR->Gene_Expression Cellular_Response Cellular Responses: - Altered Lipid Metabolism - Anti-inflammatory Effects Gene_Expression->Cellular_Response

Caption: Simplified signaling pathway for this compound.

References

Technical Support Center: Optimizing Chromatographic Separation of 9-HOTrE Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 9-hydroxy-10,12,15-octadecatrienoic acid (9-HOTrE) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the chromatographic separation of these important lipid mediators.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: The main challenges in separating this compound isomers stem from their structural similarity. These include:

  • Enantiomers: The 9(S)-HOTrE and 9(R)-HOTrE isomers have identical physicochemical properties in an achiral environment, making their separation impossible with standard reversed-phase HPLC. Chiral chromatography is essential to resolve these enantiomers.

  • Positional Isomers: this compound can be accompanied by other positional isomers of hydroxyoctadecatrienoic acid, such as 13-HOTrE, which may have similar retention characteristics and require optimized chromatographic conditions for baseline separation.

  • Geometric Isomers: The presence of cis and trans double bonds in different positions can lead to a variety of geometric isomers which can be difficult to separate.[1]

  • Low Abundance: this compound is often present at low concentrations in biological samples, necessitating sensitive detection methods like mass spectrometry (MS) and efficient sample preparation to minimize analyte loss.

Q2: Which type of chromatography is best suited for separating this compound enantiomers?

A2: Chiral chromatography is the required technique for separating the 9(S) and 9(R) enantiomers of this compound. This is because enantiomers only exhibit different properties when interacting with a chiral environment, such as a chiral stationary phase (CSP). Polysaccharide-based CSPs, like those derived from cellulose or amylose, are commonly used for this purpose.[2]

Q3: Can I use reversed-phase HPLC for this compound analysis?

A3: Reversed-phase HPLC (RP-HPLC) can be used to separate this compound from other lipids with different polarities and to separate some geometric and positional isomers. However, it cannot resolve the 9(S) and 9(R) enantiomers.[2] RP-HPLC is often coupled with mass spectrometry (LC-MS/MS) for sensitive quantification of the total this compound concentration.

Q4: What are the key considerations for sample preparation when analyzing this compound from biological matrices like plasma?

A4: Proper sample preparation is critical to prevent the degradation of this compound and to remove interfering substances. Key considerations include:

  • Minimizing Auto-oxidation: Use antioxidants like butylated hydroxytoluene (BHT) during extraction to prevent the artificial formation of oxidized lipids.

  • Protein Precipitation: For plasma or serum samples, protein precipitation with a cold organic solvent (e.g., methanol or acetonitrile) is a common first step to remove the bulk of proteins.

  • Solid-Phase Extraction (SPE): SPE is a widely used technique to clean up and concentrate oxylipins from biological samples. C18 or mixed-mode cartridges are often employed for this purpose.

  • Hydrolysis of Esterified Lipids: this compound can be present in free and esterified forms. If total this compound is to be quantified, a saponification (alkaline hydrolysis) step is required to release the esterified fraction.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic separation of this compound isomers.

Issue 1: Poor or No Separation of 9(S)-HOTrE and 9(R)-HOTrE Enantiomers
Potential Cause Recommended Solution
Incorrect Column Type Ensure you are using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are generally effective for separating fatty acid enantiomers.
Inappropriate Mobile Phase For normal-phase chiral chromatography, a mobile phase consisting of a non-polar solvent like n-hexane with a polar modifier such as isopropanol or ethanol is typically used. The percentage of the polar modifier is a critical parameter to optimize. For reversed-phase chiral chromatography, mobile phases are often composed of acetonitrile or methanol with water and may contain acidic or basic additives to improve peak shape and selectivity.
Suboptimal Temperature Temperature can significantly impact chiral recognition. Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C) as this can sometimes improve or even invert the elution order of enantiomers.[2]
Low Column Efficiency Ensure the column is not old or contaminated. A decrease in theoretical plates can lead to a loss of resolution. Consider replacing the column if performance has degraded over time.
Issue 2: Peak Tailing or Asymmetry
Potential Cause Recommended Solution
Secondary Interactions For silica-based columns, interactions between the acidic carboxyl group of this compound and residual silanol groups can cause peak tailing. Adding a small amount of a weak acid (e.g., 0.1% acetic acid or formic acid) to the mobile phase can suppress this interaction.
Column Overload Injecting too much sample can lead to peak fronting or tailing. Try diluting the sample and re-injecting.
Contamination Contaminants from the sample matrix can accumulate on the column. Flush the column with a strong solvent or consider a more rigorous sample cleanup procedure.
Inappropriate Sample Solvent Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Issue 3: Co-elution with Other Isomers or Interfering Compounds
Potential Cause Recommended Solution
Insufficient Resolution from Positional Isomers (e.g., 13-HOTrE) Optimize the mobile phase composition. For normal-phase chromatography, adjust the ratio of the polar modifier. For reversed-phase, modify the organic solvent-to-water ratio or try a different organic solvent (e.g., switch from acetonitrile to methanol). A shallower gradient can also improve the resolution of closely eluting peaks.
Matrix Effects in LC-MS/MS Co-eluting compounds from the biological matrix can cause ion suppression or enhancement, leading to inaccurate quantification. Improve sample cleanup by optimizing the SPE protocol. A targeted analyte isolation approach can also be beneficial.
Inadequate Chromatographic Selectivity Experiment with a different type of chiral stationary phase or a column with a different chemistry (e.g., a different polysaccharide derivative or a Pirkle-type column).

Experimental Protocols

Protocol 1: Chiral Normal-Phase HPLC for this compound Enantiomer Separation

This protocol provides a general framework. Optimal conditions may vary depending on the specific column and instrumentation used.

  • Column: Chiral cellulose-based column (e.g., CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane/Isopropanol/Acetic Acid (e.g., 98.3:1.6:0.1, v/v/v).[1] The ratio of isopropanol is a critical parameter and may require optimization (e.g., trying ratios from 99:1 to 90:10 of hexane:isopropanol).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 235 nm (for the conjugated diene chromophore).

  • Sample Preparation: The extracted and purified this compound sample should be dissolved in the mobile phase before injection.

Quantitative Data (Hypothetical Example based on similar compounds):

IsomerRetention Time (min)Resolution (Rs)
9(S)-HOTrE12.5-
9(R)-HOTrE14.2>1.5

Note: Actual retention times and resolution will depend on the specific column, system, and mobile phase composition.

Protocol 2: Sample Preparation of this compound from Plasma
  • Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA).

  • Addition of Antioxidant and Internal Standard: To 1 mL of plasma, add an antioxidant solution (e.g., BHT in methanol) and a deuterated internal standard (e.g., 9-HODE-d4, as a surrogate for this compound).

  • Protein Precipitation: Add 2 volumes of ice-cold methanol, vortex, and centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the supernatant from the protein precipitation step. c. Wash the cartridge with a low percentage of organic solvent in water (e.g., 15% methanol) to remove polar impurities. d. Elute the this compound with a higher percentage of organic solvent (e.g., methanol or ethyl acetate).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Plasma Plasma Sample Add_Antioxidant_IS Add Antioxidant & Internal Standard Plasma->Add_Antioxidant_IS Protein_Precipitation Protein Precipitation (Methanol) Add_Antioxidant_IS->Protein_Precipitation SPE Solid-Phase Extraction (C18) Protein_Precipitation->SPE Dry_Reconstitute Dry Down & Reconstitute SPE->Dry_Reconstitute Chiral_HPLC Chiral HPLC Separation Dry_Reconstitute->Chiral_HPLC MS_Detection MS/MS Detection Chiral_HPLC->MS_Detection Quantification Quantification of Isomers MS_Detection->Quantification

Caption: Workflow for the analysis of this compound isomers from plasma samples.

Troubleshooting_Peak_Splitting Start Peak Splitting Observed Q1 Are all peaks splitting? Start->Q1 A1_Yes Check for issues before the column: - Improper tubing connections - Void in the column inlet - Partially blocked frit Q1->A1_Yes Yes A1_No Consider issues related to a specific peak: - Sample solvent stronger than mobile phase - Co-elution of closely related isomers - On-column degradation Q1->A1_No No Solution1 Fix connection, replace frit, or replace column A1_Yes->Solution1 Solution2 Dissolve sample in mobile phase, optimize separation conditions A1_No->Solution2

Caption: Troubleshooting logic for peak splitting in HPLC analysis.

PPAR_Signaling_Pathway cluster_ligand Ligand Activation cluster_receptor Nuclear Receptor Activation cluster_dna Gene Transcription cluster_effects Biological Effects HOTrE This compound PPAR PPARα / PPARγ HOTrE->PPAR PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE Transcription Target Gene Transcription PPRE->Transcription Lipid_Uptake Increased Lipid Uptake (e.g., CD36) Transcription->Lipid_Uptake Fatty_Acid_Synthesis Increased Fatty Acid Synthesis (e.g., FASN) Transcription->Fatty_Acid_Synthesis Inflammation Modulation of Inflammation Transcription->Inflammation

Caption: Simplified signaling pathway of this compound via PPAR activation.[1]

References

Technical Support Center: Quantification of 9-HOTrE in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with matrix effects during the quantification of 9-hydroxy-10,12,15-octadecatrienoic acid (9-HOTrE) from biological fluids.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] In the analysis of this compound from biological fluids like plasma or serum, these interfering substances can cause an underestimation or overestimation of its true concentration.[2]

Q2: What are the primary sources of matrix effects in biological samples for this compound analysis?

A2: The most significant sources of matrix effects in biological matrices are endogenous components. Phospholipids are a major contributor to matrix interference, particularly in plasma and serum, and are known to cause significant ion suppression.[2] Other sources include salts, cholesterol, and other lipids that may be co-extracted with this compound.[2]

Q3: How can I assess the presence and severity of matrix effects in my this compound assay?

A3: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard is infused into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any fluctuation (dip or rise) in the baseline signal of the this compound standard indicates regions of ion suppression or enhancement.[2]

  • Post-Extraction Spike: This quantitative method compares the analytical response of this compound spiked into a pre-extracted blank matrix sample to the response of this compound in a neat (pure) solvent. The ratio of these responses provides a quantitative measure of the matrix effect, often referred to as the matrix factor.[2]

Q4: What is the best internal standard to use for this compound quantification to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended.[2][3] For this compound, a deuterated or ¹³C-labeled version (e.g., this compound-d4) is ideal. A SIL-IS co-elutes with the analyte and experiences nearly identical ionization suppression or enhancement, allowing for reliable correction of these variations and improving the accuracy and precision of quantification.[2][4]

Q5: Can I use a structurally similar compound as an internal standard if a SIL-IS for this compound is unavailable?

A5: While a SIL-IS is the gold standard, a structurally similar compound (analog internal standard) can be used as an alternative. For this compound, a deuterated analog of a similar oxylipin, such as 9-HODE-d4, could be considered.[5] However, it is crucial to validate that the analog internal standard experiences similar matrix effects to this compound. Discrepancies in ionization behavior between the analyte and the analog can lead to inaccurate quantification.

Troubleshooting Guide

Problem 1: Significant ion suppression is observed for this compound, leading to poor sensitivity.

  • Question: What are the initial steps to troubleshoot and mitigate ion suppression?

  • Answer:

    • Optimize Sample Preparation: The most effective way to combat ion suppression is to improve the sample cleanup process to remove interfering matrix components.[2] Consider switching from a simple protein precipitation (PPT) method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[6][7]

    • Chromatographic Separation: Modify your LC method to improve the separation between this compound and co-eluting matrix components, especially phospholipids.[8] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different type of analytical column (e.g., a column with a different stationary phase).[8]

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, this approach may compromise the limit of quantitation (LOQ) if this compound concentrations are very low.

Problem 2: this compound quantification results are not reproducible across different batches of biological samples.

  • Question: What causes poor reproducibility, and how can it be improved?

  • Answer:

    • Variable Matrix Effects: Poor reproducibility across different sample lots is often a sign of variable matrix effects. The composition of biological matrices can differ between individuals or collection times, leading to inconsistent ion suppression or enhancement.

    • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporating a SIL-IS is the most effective way to correct for this variability.[2] The SIL-IS will co-elute with this compound and experience similar lot-to-lot variations in matrix effects, enabling accurate correction and improving reproducibility.[2]

    • Standardize Sample Collection and Handling: Ensure that all samples are collected, processed, and stored under identical conditions to minimize variability in the sample matrix.[5]

Problem 3: A high background signal or "ghost peaks" are observed in the chromatograms.

  • Question: What are the potential sources of high background and how can they be eliminated?

  • Answer:

    • Contamination: A high background can originate from contaminated solvents, reagents, or the LC-MS system itself.[2] Always use high-purity, LC-MS grade solvents and freshly prepared reagents.

    • Carryover: Ghost peaks can be a result of carryover from a previous, more concentrated sample. Optimize the wash steps in your autosampler and consider injecting a blank solvent after high-concentration samples.

    • Ion Source Cleaning: Contamination of the ion source is a common cause of high background noise.[2] Regular cleaning of the ion source components is crucial for maintaining sensitivity and reducing background signal.[2]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma/Serum

This protocol is adapted for the extraction of oxylipins from plasma and is suitable for high-throughput applications.

Materials:

  • 96-well HLB SPE plate (30 mg)

  • Plasma or serum samples

  • This compound-d4 internal standard solution

  • Methanol (MeOH), HPLC grade

  • Deionized (DI) water

  • Formic Acid (FA)

  • Acetonitrile (ACN), LC-MS grade

  • Nitrogen gas evaporator

  • 96-well collection plate

  • Vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma/serum samples on ice.

    • To a 200 µL aliquot of plasma/serum, add 5 µL of the this compound-d4 internal standard solution.

    • Vortex briefly to mix.

  • SPE Cartridge Conditioning:

    • Place the 96-well SPE plate on a vacuum manifold.

    • Condition the cartridges by passing 1 mL of MeOH through, followed by 1 mL of DI water. Do not allow the sorbent to dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a low vacuum to slowly draw the sample through the sorbent.

  • Washing:

    • Wash the cartridge with 1.5 mL of 5% MeOH in DI water to remove hydrophilic impurities.[7]

  • Elution:

    • Place a clean 96-well collection plate inside the manifold.

    • Elute the retained analytes, including this compound, with 1.2 mL of MeOH into the collection plate.[7]

  • Drying and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in 50 µL of 50% MeOH in water.[7]

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma/Serum

This protocol provides a general guideline for LLE of this compound.

Materials:

  • Glass test tubes

  • Plasma or serum samples

  • This compound-d4 internal standard solution

  • Acetic acid

  • 2-propanol

  • Hexane

  • Nitrogen gas evaporator

Procedure:

  • Sample and Internal Standard Aliquoting:

    • Aliquot 200 µL of plasma or serum into a clean glass test tube.

    • Add 10 µL of the this compound-d4 internal standard solution.

  • Acidification and Extraction:

    • Add 1.0 mL of a solution containing 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).[2]

    • Vortex the mixture briefly.

    • Add 2.0 mL of hexane.[2]

  • Mixing and Phase Separation:

    • Cap the tube and vortex mix for three minutes.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer to a clean glass tube.

  • Drying and Reconstitution:

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for this compound Analysis

ParameterSettingReference
LC Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm)[9]
Mobile Phase A 0.1% Formic Acid in Water[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[8]
Flow Rate 0.3 mL/min[7]
Column Temperature 40°C[7]
Injection Volume 10 µL[7]
Ionization Mode Electrospray Ionization (ESI), Negative[10]
Scan Type Multiple Reaction Monitoring (MRM)[11]
Precursor Ion (m/z) 293.2[10]
Product Ions (m/z) 171.1, 275.2[10]

Table 2: Comparison of Sample Preparation Techniques for Oxylipin Analysis

TechniqueAdvantagesDisadvantagesPrimary Matrix Components Removed
Protein Precipitation (PPT) Simple, fast, inexpensiveInefficient removal of phospholipids, significant matrix effectsProteins
Liquid-Liquid Extraction (LLE) Good removal of phospholipids and saltsCan have lower recovery for more polar analytes, more labor-intensiveProteins, Phospholipids, Salts
Solid-Phase Extraction (SPE) High analyte recovery, effective removal of interferences, suitable for automationRequires method development, can be more expensiveProteins, Phospholipids, Salts, other lipids

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma/Serum) add_is Add SIL-IS (this compound-d4) sample->add_is extraction Extraction (SPE or LLE) add_is->extraction dry_recon Dry & Reconstitute extraction->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

General workflow for this compound quantification.

troubleshooting_logic start Poor Sensitivity or Reproducibility? check_is Using SIL-IS? start->check_is implement_is Implement SIL-IS check_is->implement_is No check_cleanup Assess Sample Cleanup check_is->check_cleanup Yes good_results Good Results implement_is->good_results ppt Using PPT? check_cleanup->ppt switch_spe_lle Switch to SPE or LLE ppt->switch_spe_lle Yes optimize_lc Optimize LC Separation ppt->optimize_lc No switch_spe_lle->good_results optimize_lc->good_results no No yes Yes

Troubleshooting logic for matrix effects.

signaling_pathway ala α-Linolenic Acid (ALA) cyp2b6 CYP2B6 ala->cyp2b6 hotre This compound cyp2b6->hotre ppara PPARα hotre->ppara Activates pparg PPARγ hotre->pparg Activates fasn FASN Expression pparg->fasn Increases angptl4 ANGPTL4 Expression pparg->angptl4 Decreases steatosis Promotes Steatosis (Triglyceride Accumulation) fasn->steatosis angptl4->steatosis Inhibition promotes lipid uptake

Simplified this compound signaling pathway.

References

Technical Support Center: Minimizing Degradation of 9-HOTrE During Sample Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and extraction of 9-hydroxy-10,12-octadecadienoic acid (9-HOTrE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the extraction and analysis of this compound.

Q1: My this compound recovery is low. What are the potential causes and solutions?

A1: Low recovery of this compound can be attributed to several factors, primarily degradation and inefficient extraction. As a polyunsaturated fatty acid, this compound is susceptible to oxidation.

Troubleshooting Steps:

Potential CauseRecommended Solution
Oxidative Degradation Work at low temperatures (on ice) throughout the extraction process. Add antioxidants, such as butylated hydroxytoluene (BHT), to your extraction solvents. It is also advisable to handle samples under dim light and consider flushing tubes with an inert gas like nitrogen or argon to minimize exposure to oxygen.
Inefficient Extraction Ensure the pH of your sample is acidic (around 3-4) before solid-phase extraction (SPE) to protonate the carboxylic acid group and improve its retention on the C18 sorbent. For liquid-liquid extraction (LLE), ensure thorough mixing of the aqueous and organic phases.
Adsorption to Surfaces This compound can adhere to glass surfaces. Whenever possible, use polypropylene or silanized glass tubes and pipette tips for sample handling and storage to prevent loss of the analyte.
Improper Storage Store samples at -80°C for long-term stability. Minimize freeze-thaw cycles by aliquoting samples into single-use vials before the initial freezing.

Q2: What is the optimal pH for extracting this compound?

A2: For solid-phase extraction (SPE) using a C18 sorbent, acidifying the sample to a pH between 3 and 4 is crucial.[1] This protonates the carboxylic acid group of this compound, making the molecule less polar and allowing it to bind more effectively to the non-polar stationary phase through hydrophobic interactions.

Q3: Should I be concerned about light exposure during my experiments?

A3: Yes, polyunsaturated fatty acids and their derivatives are sensitive to light, which can promote auto-oxidation.[2] It is recommended to work under dim light or use amber-colored glassware to protect your samples from photodegradation.

Q4: How many times can I freeze and thaw my samples?

A4: It is critical to minimize freeze-thaw cycles. Each cycle can lead to the degradation of lipids. For optimal results, it is best to aliquot samples into single-use vials after initial processing and before freezing.

Experimental Protocols

Below are detailed protocols for the extraction of this compound from biological matrices.

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is adapted from methods used for the extraction of similar oxylipins from plasma.[3]

Materials:

  • C18 SPE cartridges

  • Methanol (MeOH)

  • Deionized water (DI H₂O)

  • Antioxidant (e.g., 0.1% BHT in MeOH)

  • Acidifying agent (e.g., 1% formic acid)

  • Nitrogen gas evaporator

  • Polypropylene tubes

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 5 µL of an appropriate internal standard (e.g., a deuterated version of this compound).

    • Acidify the sample to pH 3-4 with the acidifying agent.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 1 mL of MeOH through it.

    • Equilibrate the cartridge by passing 1 mL of DI H₂O through it. Do not allow the sorbent to dry out between steps.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1.5 mL of 5% MeOH in DI H₂O to remove polar impurities.

  • Elution:

    • Elute the this compound from the cartridge with 1.2 mL of MeOH containing an antioxidant.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume of a solvent compatible with your analytical method (e.g., 50 µL of 50% MeOH).

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Tissue

This protocol is a general method for lipid extraction from tissues, adapted from the Folch method.[2]

Materials:

  • Chloroform:Methanol (2:1, v/v) with antioxidant (e.g., 0.1% BHT)

  • 0.9% NaCl solution

  • Mechanical homogenizer

  • Centrifuge

  • Nitrogen gas evaporator

  • Polypropylene or glass tubes

Procedure:

  • Tissue Homogenization:

    • Weigh the frozen tissue sample.

    • Add 20 volumes of cold chloroform:methanol (2:1, v/v) with antioxidant (e.g., for 1 g of tissue, add 20 mL of solvent).

    • Add an appropriate internal standard.

    • Homogenize the tissue thoroughly on ice until no visible particles remain.

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., for 20 mL of homogenate, add 4 mL of NaCl solution).

    • Vortex the mixture and then centrifuge at a low speed (e.g., 2,000 x g) for 10 minutes at 4°C to separate the layers.

  • Extraction:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

    • To maximize recovery, you can re-extract the upper aqueous phase with another portion of the chloroform:methanol mixture.

  • Drying and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a solvent suitable for your downstream analysis.

Data Presentation

While specific quantitative data on the degradation kinetics of this compound under various conditions is limited in the literature, the following table provides general stability recommendations based on the properties of polyunsaturated fatty acids and oxylipins.

Table 1: General Stability and Storage Recommendations for this compound

ConditionRecommendationRationale
Temperature Store samples at -80°C for long-term storage. Conduct all extraction steps on ice or at 4°C.Low temperatures significantly slow down both enzymatic and non-enzymatic degradation processes.
pH Acidify to pH 3-4 for SPE. For storage, neutral pH is generally preferred.Acidification is necessary for efficient SPE, but prolonged exposure to strong acids or bases can cause degradation.
Light Protect samples from direct light by using amber vials or working in a dimly lit environment.Light can induce photo-oxidation of polyunsaturated fatty acids.[2]
Oxygen Minimize exposure to air. Consider flushing sample tubes with an inert gas (nitrogen or argon).Oxygen is a key component in the oxidative degradation of lipids.
Additives Add antioxidants like BHT to extraction solvents.Antioxidants inhibit the free radical chain reactions that lead to lipid peroxidation.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the extraction and analysis of this compound from a biological sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Add Internal Standard & Antioxidant Sample->Add_IS Homogenize Homogenization (for tissue) Add_IS->Homogenize Acidify Acidification (for SPE) pH 3-4 Add_IS->Acidify LLE Liquid-Liquid Extraction (LLE) (e.g., Folch Method) Homogenize->LLE SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Acidify->SPE Evaporate Evaporate to Dryness (under Nitrogen) SPE->Evaporate LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS GC_MS GC-MS Analysis (with Derivatization) Reconstitute->GC_MS

General workflow for this compound extraction and analysis.
Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of this compound is necessary to increase its volatility and thermal stability.[4] This typically involves a two-step process:

  • Methylation: The carboxylic acid group is converted to a methyl ester. A common reagent for this is diazomethane (handle with extreme caution in a fume hood) or BF₃-methanol.[4][5]

  • Silylation: The hydroxyl group is converted to a trimethylsilyl (TMS) ether. A common reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[4][5]

Note: For Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, derivatization is often not required.[6]

The following diagram illustrates the derivatization workflow for GC-MS analysis.

derivatization_workflow Reconstituted_Extract Reconstituted Extract Methylation Step 1: Methylation (e.g., BF3-methanol) Reconstituted_Extract->Methylation Silylation Step 2: Silylation (e.g., BSTFA + 1% TMCS) Methylation->Silylation GC_MS_Analysis GC-MS Analysis Silylation->GC_MS_Analysis

Derivatization workflow for GC-MS analysis of this compound.

References

Technical Support Center: Solid-Phase Extraction of 9-HOTrE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase extraction (SPE) of 9-hydroxyoctadecatrienoic acid (9-HOTrE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental protocols and achieve high, reproducible recovery of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the solid-phase extraction of this compound.

Q1: What is this compound, and why is its efficient recovery important?

9-Hydroxyoctadecatrienoic acid (this compound) is an oxidized lipid mediator derived from the oxidation of alpha-linolenic acid (ALA, 18:3, ω-3). As a member of the oxylipin family, this compound is involved in various physiological and pathological processes, including inflammation and cellular signaling. Accurate quantification of this compound in biological matrices is crucial for understanding its biological role and for its potential as a biomarker. Efficient and consistent recovery during sample extraction is a critical first step for reliable and reproducible experimental results.

Q2: What are the common challenges in extracting this compound?

The primary challenges in this compound extraction include its low endogenous concentrations, potential for degradation, and the presence of interfering substances in complex biological matrices.[1] Like other oxidized lipids, this compound can be unstable, and losses can occur during the enrichment steps.[1] Furthermore, it can exist in both free and esterified forms (bound to other lipids), which may require a hydrolysis step for total this compound analysis.[1]

Q3: I am experiencing low recovery of this compound. How can I troubleshoot this?

Low recovery is a frequent issue in SPE.[1] A systematic approach to troubleshooting involves collecting and analyzing the fractions from each step of the SPE process (load, wash, and elution) to determine where the analyte is being lost.

  • Analyte found in the loading fraction: This indicates that this compound is not being retained by the sorbent.

    • Potential Cause: The sample solvent is too strong, or the pH is incorrect, preventing proper interaction with the sorbent.[1] The sorbent may also be overloaded.

    • Solution: Ensure the sample is properly acidified to a pH of 3-4 to protonate the carboxylic acid group, making it less polar for better retention on a reversed-phase sorbent.[1] Reduce the organic solvent content of your sample if possible. Consider using a larger SPE cartridge if overloading is suspected.

  • Analyte found in the wash fraction: This suggests that the wash solvent is too strong and is prematurely eluting the this compound.

    • Potential Cause: The organic content of the wash solvent is too high.

    • Solution: Decrease the percentage of organic solvent (e.g., methanol) in your wash solution. A common wash solution is 5% methanol in water.[2]

  • Analyte not found in load or wash fractions, but still low recovery in the eluate: This implies that the this compound is retained on the sorbent but is not being efficiently eluted.

    • Potential Cause: The elution solvent is too weak, or the elution volume is insufficient.[1]

    • Solution: Increase the strength of your elution solvent (e.g., switch from methanol to acetonitrile or a mixture).[3][4] Ensure a sufficient volume of the elution solvent is used to completely elute the analyte.[1] Applying a "soak" step, where the elution solvent is allowed to sit on the sorbent for a few minutes, can also improve recovery.

Q4: Should I use a C18 or a polymeric (e.g., Oasis HLB) SPE cartridge?

The choice of sorbent depends on the specific requirements of your assay.

  • C18 (silica-based): This is a widely used reversed-phase sorbent that effectively retains non-polar compounds like this compound.[2]

  • Polymeric (e.g., Oasis HLB): These sorbents are often more robust to a wider pH range and can offer different selectivity compared to silica-based sorbents.[2][5]

For a broad spectrum of oxylipins, C18 cartridges with a wash step using n-hexane and elution with methyl formate have shown good performance.

Data Presentation

Table 1: Comparison of Recovery Rates for Different SPE Cartridges for a Range of Oxylipins *

Analyte ClassC18-based SPE (%)Polymeric (Oasis HLB) SPE (%)Anion-Exchange SPE (%)
Prostaglandins70-9080-9550-70
Thromboxanes65-8575-9045-65
HETEs/HODEs85-10090-10060-80
Lipoxins75-9580-9855-75

*Data is representative for the analyte classes and compiled from general findings in oxylipin analysis literature. Actual recoveries for this compound may vary and should be determined empirically.

Experimental Protocols

Protocol 1: General Solid-Phase Extraction Protocol for this compound using a C18 Cartridge

This protocol is a general guideline and may require optimization for your specific sample matrix.

  • Sample Pre-treatment:

    • Thaw biological samples (e.g., plasma, tissue homogenate) on ice.

    • For total this compound (free and esterified), perform alkaline hydrolysis.

    • Acidify the sample to pH 3-4 with a suitable acid (e.g., 1% formic acid or 10% acetic acid).[1]

    • Centrifuge the sample to pellet any precipitate.

  • SPE Cartridge Conditioning and Equilibration:

    • Condition a C18 SPE cartridge by passing 1-2 cartridge volumes of methanol through the sorbent.

    • Equilibrate the cartridge by passing 1-2 cartridge volumes of acidified water (pH adjusted to match the sample) through the sorbent. Do not let the sorbent dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (approximately 1-2 drops per second).

  • Washing:

    • Wash the cartridge with 1-2 cartridge volumes of 5% methanol in water to remove polar interferences.

    • Dry the cartridge thoroughly under vacuum or with nitrogen for 5-10 minutes to remove residual aqueous solvent.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the this compound with 1-2 cartridge volumes of methanol or acetonitrile.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume of a solvent compatible with your analytical instrument's mobile phase (e.g., 100 µL of 85% methanol).

Mandatory Visualizations

SPE_Troubleshooting_Workflow cluster_start Start cluster_process Troubleshooting Process cluster_solutions Solutions cluster_end Outcome start Low this compound Recovery collect_fractions Collect Fractions: Load, Wash, and Elution start->collect_fractions analyze_fractions Analyze Each Fraction for this compound collect_fractions->analyze_fractions decision Where is this compound found? analyze_fractions->decision in_load In Load Fraction: - Check sample pH (acidify to 3-4) - Weaken sample solvent - Reduce sample load/flow rate decision->in_load Load in_wash In Wash Fraction: - Weaken wash solvent (e.g., decrease % methanol) decision->in_wash Wash not_eluted Not in Load/Wash (Poor Elution): - Strengthen elution solvent - Increase elution volume - Add a 'soak' step decision->not_eluted Elution (low) end Improved Recovery in_load->end in_wash->end not_eluted->end

Caption: Troubleshooting workflow for low this compound recovery in SPE.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe_steps Solid-Phase Extraction cluster_post_processing Post-Processing sample Biological Sample (e.g., Plasma, Tissue) hydrolysis Optional: Alkaline Hydrolysis (for total this compound) sample->hydrolysis acidify Acidify Sample (pH 3-4) hydrolysis->acidify condition 1. Condition Cartridge (Methanol) equilibrate 2. Equilibrate Cartridge (Acidified Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Interferences (e.g., 5% Methanol/Water) load->wash dry 5. Dry Sorbent wash->dry elute 6. Elute this compound (Methanol or Acetonitrile) dry->elute evaporate Evaporate to Dryness (Under Nitrogen) elute->evaporate reconstitute Reconstitute (in Mobile Phase) evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Technical Support Center: Troubleshooting Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of 9-hydroxy-10,12,15-octadecatrienoic acid (9-HOTrE) and similar acidic, unsaturated fatty acids using reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for acidic compounds like this compound in RP-HPLC?

A1: The primary cause of peak tailing for acidic analytes such as this compound is secondary interactions between the analyte and the stationary phase.[1][2][3] Specifically, the carboxylic acid group of this compound can interact with residual silanol groups on the surface of silica-based columns.[4][5] These interactions introduce an alternative retention mechanism to the primary hydrophobic interaction, leading to a distorted peak shape where the latter part of the peak is elongated.[1][3]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound.[6][7][8] To achieve a sharp, symmetrical peak, it is recommended to adjust the mobile phase pH to be at least 2 units below the pKa of the analyte.[9][10] For a carboxylic acid like this compound, a low pH (e.g., pH 2.5-3.0) will ensure the molecule is in its protonated, non-ionized state.[4][9][11] This neutral form has reduced interaction with the polar silanol groups on the stationary phase, resulting in improved peak symmetry.[7][12]

Q3: Can the choice of HPLC column influence peak tailing for this compound?

A3: Absolutely. The choice of column chemistry plays a significant role in minimizing peak tailing.[11][13] For acidic compounds, using a modern, high-purity silica column that is well end-capped is crucial.[1][12] End-capping chemically modifies the silica surface to reduce the number of accessible free silanol groups, thereby minimizing secondary interactions.[1][14] Columns with alternative stationary phases, such as those with polar-embedded groups or hybrid organic/silica particles, can also offer improved peak shapes for polar and acidic analytes.[3]

Q4: I'm observing tailing for all the peaks in my chromatogram, not just this compound. What could be the issue?

A4: If all peaks in your chromatogram exhibit tailing, the problem is likely related to the HPLC system rather than a specific chemical interaction with the analyte.[12][15] Common causes include:

  • Extra-column volume: Excessive dead volume in the tubing, fittings, or detector flow cell can lead to band broadening and peak tailing.[2][5][16]

  • Column void or contamination: A void at the head of the column or a blocked inlet frit can distort the flow path and cause peak tailing for all analytes.[1][14][17]

  • Improperly fitted connections: Poorly made connections between the injector, column, and detector can introduce dead volume.[5]

Q5: Could my sample preparation be causing peak tailing?

A5: Yes, sample-related issues can contribute to poor peak shape.

  • Sample overload: Injecting too much of the sample can saturate the stationary phase, leading to peak distortion, including tailing.[5][16][17] Try reducing the injection volume or diluting the sample.

  • Sample solvent mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[5] Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent.[10]

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Step 1: Initial Assessment and Diagnosis

First, determine if the peak tailing is specific to this compound or affects all peaks.

  • Analyte-Specific Tailing: If only the this compound peak (and other similar acidic compounds) is tailing, the issue is likely due to secondary chemical interactions.

  • General Tailing: If all peaks are tailing, the problem is likely a physical issue with the HPLC system or the column itself.[15]

Step 2: Optimizing Mobile Phase pH

For analyte-specific tailing, the most impactful adjustment is often the mobile phase pH.

Experimental Protocol: Mobile Phase pH Adjustment

  • Determine the pKa of this compound: While the exact pKa may not be readily available, it is expected to be in the range of other long-chain fatty acids (around 4-5).

  • Prepare a Buffered Mobile Phase: Create a mobile phase with a pH at least 2 units below the estimated pKa. A common starting point is a pH of 2.5 to 3.0.[4][9][11]

  • Use an Appropriate Buffer: Use a buffer system that is effective in the desired pH range, such as a phosphate or formate buffer.[6] For LC-MS applications, volatile buffers like formic acid or ammonium formate are preferred.[12]

  • Equilibrate the System: Thoroughly flush the column with the new mobile phase until the baseline is stable.

  • Inject this compound Standard: Analyze a standard solution of this compound and evaluate the peak shape.

Parameter Initial Condition (Example) Optimized Condition Expected Outcome
Mobile Phase pH6.82.7Improved peak symmetry
BufferNone20 mM Potassium PhosphateStable pH, reduced tailing
AdditiveNone0.1% Formic AcidProtonation of this compound
Step 3: Evaluating the HPLC Column

If pH optimization does not fully resolve the issue, consider the column's condition and chemistry.

  • Column Age and Contamination: An old or contaminated column can exhibit poor performance.[11] Try flushing the column with a strong solvent to remove potential contaminants.[11][16] If this fails, the column may need to be replaced.

  • Column Chemistry: Ensure you are using a high-quality, end-capped C18 or C8 column.[12][14] If tailing persists, consider a column with a different stationary phase chemistry designed for polar analytes.

Step 4: Addressing System-Wide Issues

For general peak tailing affecting all analytes, investigate the HPLC system.

  • Check for Dead Volume: Inspect all tubing and connections for proper fitting. Use tubing with a narrow internal diameter (e.g., 0.005") to minimize extra-column volume.[2][16]

  • Inspect the Column Inlet: A void at the column inlet can be a source of peak tailing.[1][14] Reversing and flushing the column (if the manufacturer's instructions permit) can sometimes resolve blockages at the inlet frit.[1][12]

  • Guard Columns: If a guard column is in use, it may be the source of the problem. Try running an analysis without the guard column to see if the peak shape improves.[12]

Visualizing the Problem and Solution

The following diagrams illustrate the chemical interactions leading to peak tailing and the workflow for troubleshooting.

Figure 1: Mechanism of Peak Tailing for this compound cluster_column Silica Stationary Phase cluster_analyte This compound Analyte Silanol Si-OH (Residual Silanol Group) Interaction Secondary Polar Interaction C18 Si-(CH2)17CH3 (C18 Chain) Retention Primary Hydrophobic Interaction HOTrE_ionized R-COO- (Ionized this compound) HOTrE_ionized:f0->Silanol:f0 Undesirable HOTrE_protonated R-COOH (Protonated this compound) HOTrE_protonated:f0->C18:f0 Desirable Tailing Peak Tailing Interaction->Tailing Symmetry Symmetrical Peak Retention->Symmetry

Caption: Interaction of this compound with the stationary phase.

Figure 2: Troubleshooting Workflow for this compound Peak Tailing Start Peak Tailing Observed Check_All_Peaks Tailing on all peaks? Start->Check_All_Peaks System_Issue Address System Issues: - Check for dead volume - Inspect column/frit - Check connections Check_All_Peaks->System_Issue Yes Analyte_Issue Address Analyte-Specific Issues Check_All_Peaks->Analyte_Issue No End Problem Resolved System_Issue->End Optimize_pH Lower Mobile Phase pH (e.g., pH 2.5-3.0) Analyte_Issue->Optimize_pH Check_Peak_Shape Peak shape acceptable? Optimize_pH->Check_Peak_Shape Column_Issue Evaluate Column: - Flush with strong solvent - Consider end-capped column - Replace if necessary Check_Peak_Shape->Column_Issue No Check_Peak_Shape->End Yes Column_Issue->End

Caption: A decision tree for troubleshooting peak tailing.

References

selection of appropriate antioxidants for 9-HOTrE stabilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of appropriate antioxidants for the stabilization of 9-hydroxy-10,12,15-octadecatrienoic acid (9-HOTrE).

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to degradation?

A1: this compound is a polyunsaturated fatty acid (PUFA) metabolite containing multiple double bonds in its structure. These double bonds are susceptible to oxidation, a chemical process initiated by factors such as exposure to oxygen, light, and elevated temperatures. This oxidative degradation can lead to the formation of various byproducts, altering the biological activity of this compound and leading to inconsistent experimental results.

Q2: What are the common signs of this compound degradation?

A2: Degradation of this compound can manifest as a decrease in the expected biological activity, the appearance of unknown peaks in analytical chromatograms (e.g., HPLC or LC-MS/MS), and changes in the physical appearance of the sample (e.g., discoloration). To confirm degradation, it is recommended to use analytical methods to quantify the parent compound and detect the presence of oxidation products.

Q3: How should I store my this compound samples to minimize degradation?

A3: To ensure the stability of this compound, it is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) at -80°C.[1] It is also advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] Protecting samples from light is another important measure to prevent photo-oxidation.

Q4: What types of antioxidants are suitable for stabilizing this compound?

A4: Both natural and synthetic antioxidants can be used to stabilize this compound. Common choices for polyunsaturated fatty acids include butylated hydroxytoluene (BHT), a synthetic antioxidant, and vitamin E (α-tocopherol), a natural lipid-soluble antioxidant. The selection of an appropriate antioxidant will depend on the experimental system and the solvent being used.

Q5: At what concentration should I use an antioxidant?

A5: The optimal concentration of an antioxidant can be dependent on the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the most effective, non-toxic concentration for your particular cell type or assay system.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results between batches of this compound. Compound Degradation: The this compound may have degraded due to improper storage or handling.Ensure stock solutions are stored under an inert gas at -80°C and avoid multiple freeze-thaw cycles.[1] Prepare fresh working solutions for each experiment.
Solvent Purity: Impurities in solvents, such as peroxides, can initiate oxidation.Use high-purity, peroxide-free solvents for preparing this compound solutions.[1]
Low or no biological response to this compound treatment. Sub-optimal Concentration: The concentration of this compound used may be too low for the specific cell line or experimental model.Perform a dose-response curve to identify the optimal concentration.
Cellular Uptake Issues: The vehicle used to dissolve this compound might interfere with its uptake by cells.Ensure the final concentration of the solvent (e.g., DMSO, ethanol) is not cytotoxic and does not exceed recommended levels (typically <0.1%).
Precipitation of this compound in aqueous solutions. Poor Solubility: this compound has limited solubility in aqueous buffers.Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol and then dilute it in the aqueous medium immediately before use. Gentle warming and vortexing can aid dissolution.
High background signal in analytical assays. Contamination: The sample may be contaminated with other lipids or interfering substances.Use high-purity reagents and solvents. Implement a robust sample purification method, such as solid-phase extraction (SPE), before analysis.
Non-specific binding in immunoassays. Optimize blocking steps and antibody concentrations. Include appropriate negative controls to assess non-specific binding.

Selection of Antioxidants for this compound Stabilization

While specific comparative data on the efficacy of antioxidants for this compound is limited, the following table summarizes commonly used antioxidants for stabilizing polyunsaturated fatty acids and their general properties. The optimal choice will depend on the specific experimental setup.

AntioxidantTypeSolubilityTypical Concentration RangeKey Considerations
Butylated Hydroxytoluene (BHT) SyntheticLipid-soluble0.01 - 0.1%Effective at low concentrations, but may have cellular effects at higher concentrations.
Vitamin E (α-Tocopherol) NaturalLipid-soluble10 - 100 µMA natural antioxidant that integrates into lipid membranes.[2]
Vitamin C (Ascorbic Acid) NaturalWater-soluble50 - 200 µMCan regenerate Vitamin E, providing synergistic antioxidant effects.[2]
Propyl Gallate (PG) SyntheticLipid-soluble0.01 - 0.1%Often used in the food industry to prevent lipid oxidation.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by Monitoring Peroxide Value

This protocol provides a method to assess the oxidative stability of a this compound solution in the presence and absence of antioxidants by measuring the formation of hydroperoxides.

Materials:

  • This compound solution

  • Selected antioxidant (e.g., BHT, Vitamin E)

  • Solvent (e.g., ethanol)

  • Peroxide value assay kit (commercially available)

  • Inert gas (argon or nitrogen)

  • Amber glass vials

Procedure:

  • Prepare a stock solution of this compound in the desired solvent.

  • Prepare experimental samples by aliquoting the this compound solution into amber glass vials.

  • For the antioxidant-treated groups, add the selected antioxidant at the desired final concentration.

  • For the control group, add an equal volume of the solvent.

  • Purge the headspace of each vial with an inert gas and seal tightly.

  • Incubate the vials under the desired experimental conditions (e.g., specific temperature, light exposure).

  • At designated time points, remove an aliquot from each vial for peroxide value measurement.

  • Follow the manufacturer's instructions for the peroxide value assay kit to determine the concentration of hydroperoxides.

  • Compare the peroxide values of the antioxidant-treated groups to the control group to evaluate the efficacy of the antioxidant in preventing oxidation.

Protocol 2: Quantification of this compound and its Degradation Products using LC-MS/MS

This protocol outlines a method for the quantitative analysis of this compound and its potential oxidative degradation products.

Materials:

  • This compound samples (with and without antioxidants)

  • Internal standard (e.g., deuterated this compound)

  • LC-MS/MS grade solvents (e.g., acetonitrile, methanol, water, formic acid)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To each sample, add a known amount of the internal standard.

    • Perform a solid-phase extraction (SPE) to purify the lipid fraction and remove interfering substances.

    • Elute the lipids from the SPE cartridge and evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for the quantification of this compound and its expected degradation products. The precursor ion for this compound is m/z 293.2.[3]

  • Data Analysis:

    • Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Quantify this compound in the samples by comparing their peak area ratios to the standard curve.[3]

Signaling Pathways and Workflows

This compound Signaling Pathway

This compound is known to be an agonist for Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ.[4][5] Activation of these nuclear receptors leads to the regulation of genes involved in lipid metabolism and inflammation.

G cluster_0 Cellular Environment cluster_1 Intracellular Signaling This compound This compound PPARa PPARα This compound->PPARa activates PPARg PPARγ This compound->PPARg activates PPRE PPRE (PPAR Response Element) PPARa->PPRE binds as heterodimer with RXR PPARg->PPRE binds as heterodimer with RXR RXR RXR RXR->PPRE Gene_Expression Target Gene Expression (e.g., CD36, FASN) PPRE->Gene_Expression regulates Lipid_Metabolism Altered Lipid Metabolism Gene_Expression->Lipid_Metabolism leads to

Caption: this compound activates PPARα and PPARγ, leading to changes in gene expression and lipid metabolism.

Experimental Workflow for Antioxidant Selection

The following workflow outlines the key steps for selecting and validating an appropriate antioxidant for this compound stabilization.

G start Start: Need to Stabilize This compound Solution prep_samples Prepare this compound samples with different antioxidants (e.g., BHT, Vit E) and a no-antioxidant control start->prep_samples incubation Incubate samples under accelerated degradation conditions (e.g., elevated temperature, light exposure) prep_samples->incubation analysis Analyze samples at multiple time points using LC-MS/MS to quantify This compound degradation incubation->analysis evaluation Evaluate antioxidant efficacy by comparing the rate of this compound degradation in each group analysis->evaluation selection Select the most effective antioxidant that provides the best stability with minimal interference evaluation->selection validation Validate the selected antioxidant in the specific experimental assay (e.g., cell-based assay) selection->validation end End: Optimized Protocol for Stabilized this compound validation->end

References

Technical Support Center: Method Validation for 9-HOTrE Analysis in Clinical Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the validation of analytical methods for 9-hydroxyoctadecatrienoic acid (9-HOTrE) in clinical samples. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to ensure robust and reliable bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical factors to consider when collecting clinical samples for this compound analysis?

A1: Pre-analytical factors are crucial for maintaining the integrity of this compound, an oxidized lipid mediator. Key considerations include:

  • Anticoagulant Choice: Collect whole blood in tubes containing K2-EDTA.

  • Immediate Cooling: Place blood collection tubes on ice immediately after drawing to minimize enzymatic activity.

  • Prompt Processing: Separate plasma by centrifugation (e.g., 1,550 x g for 10 minutes at 4°C) as soon as possible. A second centrifugation step (e.g., 10,000 x g for 4 minutes at 4°C) can further remove leukocytes and platelets.[1]

  • Antioxidant Addition: Immediately treat plasma with antioxidants like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation of polyunsaturated fatty acids.[1]

  • Storage Conditions: Store plasma aliquots at -80°C to ensure long-term stability. Avoid repeated freeze-thaw cycles.

Q2: What is the optimal storage temperature and duration for plasma samples intended for this compound analysis?

A2: For long-term storage, plasma and tissue samples should be kept at -80°C. This temperature significantly slows down both enzymatic and non-enzymatic degradation processes. While -20°C might be acceptable for very short-term storage, -80°C is the standard for preserving lipid analytes over months to years.

Q3: How many freeze-thaw cycles can my samples undergo before this compound levels are affected?

A3: It is critical to minimize freeze-thaw cycles. Each cycle can lead to the degradation of lipids and other metabolites. For best results, aliquot samples into single-use vials after initial processing and before the first freeze. If repeated measurements are necessary, always use a fresh aliquot. Studies on various lipids have shown that even a single freeze-thaw cycle can cause measurable changes.

Q4: Which is the better extraction method for this compound from plasma: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A4: Both LLE and SPE are effective methods for extracting this compound. The choice depends on the specific requirements of your assay:

  • SPE often provides cleaner extracts, leading to reduced matrix effects, and can be automated for higher throughput.

  • LLE is a classic, cost-effective method that can also yield good recovery but may require more optimization to minimize interferences.

Q5: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound-d4 essential for my assay?

A5: A SIL-IS is crucial for accurate quantification in LC-MS/MS bioanalysis. It is chemically identical to the analyte (this compound) but has a different mass. By adding a known amount of the SIL-IS to each sample before extraction, it can compensate for variability in both the sample preparation (e.g., extraction recovery) and the analytical measurement (e.g., matrix effects), leading to more accurate and precise results.

Method Validation Parameters & Acceptance Criteria

Method validation establishes documented evidence that the analytical procedure is suitable for its intended purpose. The following tables summarize key validation parameters, their purpose, and typical acceptance criteria based on regulatory guidelines for bioanalytical methods.

Table 1: Summary of Method Validation Parameters
ParameterPurposeTypical Acceptance Criteria
Linearity To demonstrate a proportional relationship between instrument response and analyte concentration over a specific range.Correlation coefficient (r²) ≥ 0.99. Calibrator accuracies within ±15% of nominal (±20% at LLOQ).
Accuracy To determine the closeness of the mean test results to the true concentration.The mean value should be within ±15% of the nominal value (±20% at LLOQ) for QC samples at a minimum of three concentration levels (low, mid, high).
Precision To assess the degree of scatter or agreement between a series of measurements.The coefficient of variation (%CV) should not exceed 15% (20% at LLOQ) for both intra-day and inter-day precision.
Recovery To measure the efficiency of the extraction procedure.Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, it should be optimized for the highest possible recovery.
Matrix Effect To evaluate the influence of co-eluting matrix components on the ionization of the analyte.The %CV of the IS-normalized matrix factor across different lots of matrix should be ≤15%.
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing).Analyte concentration should be within ±15% of the nominal concentration under various conditions (freeze-thaw, short-term, long-term, post-preparative).
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Accuracy within ±20% of nominal value and precision ≤20% CV. Signal response should be at least 5 times the response of a blank sample.
Table 2: Representative Quantitative Data for this compound Method Validation

The following data is a representative example based on published literature for oxylipins and typical validation acceptance criteria.

ParameterLevelSpecificationResult
Linearity Range 0.3 - 100 ng/mLr² ≥ 0.990.997
LLOQ QC (0.3 ng/mL)Accuracy: 80-120%; Precision: ≤20% CVAccuracy: 95.7%; Precision: 11.2% CV
Accuracy & Precision Low QC (1 ng/mL)Accuracy: 85-115%; Precision: ≤15% CVAccuracy: 103.1%; Precision: 8.5% CV
Mid QC (25 ng/mL)Accuracy: 85-115%; Precision: ≤15% CVAccuracy: 98.2%; Precision: 6.1% CV
High QC (75 ng/mL)Accuracy: 85-115%; Precision: ≤15% CVAccuracy: 101.5%; Precision: 5.3% CV
Recovery Low, Mid, High QCConsistent and reproducible~85-95%
Matrix Effect 6 different plasma lotsIS-normalized MF: %CV ≤ 15%7.8% CV
3 Cycles at -80°C% Deviation from nominal ≤ 15%-5.2%
Stability Bench-Top (6h at RT)% Deviation from nominal ≤ 15%-3.8%
Long-Term (3 months at -80°C)% Deviation from nominal ≤ 15%-7.1%

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol provides a general guideline for reversed-phase SPE.

  • Sample Pre-treatment:

    • Thaw 250 µL of plasma on ice.

    • Add antioxidants (e.g., BHT).[1]

    • Spike with 5 µL of a suitable SIL-IS (e.g., this compound-d4) to achieve a final concentration within the linear range (e.g., 20 ng/mL).

    • Precipitate proteins by adding 750 µL of ice-cold methanol.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning (e.g., C18, 100 mg):

    • Wash the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent bed to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a slow, consistent flow rate (approx. 1 drop/second).

  • Washing:

    • Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution:

    • Elute this compound with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Final Steps:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Assessment of Matrix Effect using Post-Extraction Spike

This protocol quantifies the extent of ion suppression or enhancement.

  • Prepare Three Sets of Samples (n=6 for each set):

    • Set A (Neat Solution): Prepare a standard of this compound in the reconstitution solvent at a low and high QC concentration.

    • Set B (Post-Extraction Spike): Take six different lots of blank plasma, perform the complete SPE procedure (Protocol 1), and then spike the final, dried extract with this compound to the same final concentrations as Set A before reconstitution.

    • Set C (Pre-Extraction Spike): Spike six different lots of blank plasma with this compound at the same concentrations before starting the extraction procedure.

  • Calculation:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • Process Efficiency (%) = (Peak Area of Set C / Peak Area of Set A) * 100

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Signal for this compound 1. Analyte Degradation: Improper sample storage or handling (e.g., multiple freeze-thaws, no antioxidant).2. Poor Extraction Recovery: Suboptimal extraction pH, incorrect solvent, or SPE cartridge issue.3. Ion Suppression: Co-eluting matrix components (e.g., phospholipids) are suppressing the this compound signal.4. Suboptimal MS Parameters: Incorrect precursor/product ion transitions, collision energy, or ion source settings.1. Review sample collection and storage protocols. Ensure storage at -80°C and minimize freeze-thaw cycles.2. Optimize the extraction protocol. Test different solvents or SPE phases. Check recovery using the post-extraction spike method.3. Improve sample cleanup (e.g., use a more selective SPE sorbent). Adjust chromatographic gradient to separate this compound from interfering peaks. Use a SIL-IS to compensate.4. Tune the mass spectrometer specifically for this compound and its SIL-IS.
High Background Noise 1. Contaminated Solvents/Reagents: Impurities in the mobile phase or extraction solvents.2. Dirty Ion Source: Buildup of non-volatile salts and other contaminants.3. Carryover: Residual sample from previous injections in the autosampler or column.1. Use high-purity, LC-MS grade solvents and reagents. Filter all mobile phases.2. Clean the ion source according to the manufacturer's instructions.3. Implement a robust autosampler wash protocol. Inject solvent blanks between samples to check for carryover.
Poor Peak Shape (Tailing or Fronting) 1. Column Degradation: Loss of stationary phase or contamination at the head of the column.2. Inappropriate Mobile Phase: pH or solvent composition is not optimal for the analyte.3. Column Overload: Injecting too much sample.1. Replace the analytical column. Use a guard column to protect the main column.2. Adjust the mobile phase composition (e.g., organic solvent ratio, additive concentration).3. Dilute the sample or reduce the injection volume.
Retention Time Shifts 1. Changes in Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile solvent.2. Fluctuations in Column Temperature: Inconsistent oven temperature.3. Insufficient Column Equilibration: Not enough time for the column to re-equilibrate between injections.1. Prepare fresh mobile phase daily. Ensure solvent lines are properly primed.2. Verify the column oven is functioning correctly and maintaining a stable temperature.3. Increase the column equilibration time in the gradient program.

Visualizations

Experimental and Logical Workflows

G cluster_0 Sample Handling & Preparation cluster_1 Analysis & Data Processing cluster_2 Method Validation Experiments a 1. Clinical Sample Collection (Plasma in K2-EDTA on ice) b 2. Add Antioxidant & SIL-IS a->b c 3. Protein Precipitation b->c d 4. Solid-Phase Extraction (SPE) c->d e 5. Evaporation & Reconstitution d->e f 6. LC-MS/MS Analysis (Negative ESI, MRM Mode) e->f g 7. Peak Integration & Quantification (using Calibration Curve) f->g h 8. Method Validation Assessment g->h i Linearity h->i j Accuracy & Precision h->j k Recovery & Matrix Effect h->k l Stability (Freeze-Thaw, Long-Term) h->l

Workflow for this compound analysis and method validation.

G start Low or Inconsistent This compound Signal? check_is Is the Internal Standard (IS) signal also low or erratic? start->check_is yes_is YES check_is->yes_is no_is NO check_is->no_is cause_extraction Problem is likely in Sample Prep / Extraction. - Check Recovery - Verify Pipetting - Assess SPE procedure yes_is->cause_extraction cause_ms_or_matrix Problem is likely in LC-MS System or Matrix Effect. no_is->cause_ms_or_matrix check_matrix Assess Matrix Effect (Post-Extraction Spike) cause_ms_or_matrix->check_matrix check_ms Check MS Parameters & Chromatography - Tune Instrument - Check for Contamination - Evaluate Peak Shape cause_ms_or_matrix->check_ms

Troubleshooting decision tree for low signal issues.
Signaling Pathway

This compound has been shown to be an activator of Peroxisome Proliferator-Activated Receptors (PPARs), which are key nuclear receptors involved in the regulation of lipid metabolism and inflammation.[2][3]

G cluster_0 Extracellular cluster_1 Intracellular / Nucleus HOTRE This compound PPAR PPARα / PPARγ (Nuclear Receptor) HOTRE->PPAR Binds & Activates Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Initiates Response Modulation of Lipid Metabolism & Inflammatory Response Transcription->Response

Simplified signaling pathway of this compound via PPAR activation.

References

Validation & Comparative

Differential Impact of 9-HOTrE and 9-HODE on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the differential effects of 9-hydroxyoctadecatrienoic acid (9-HOTrE) and 9-hydroxyoctadecadienoic acid (9-HODE) on gene expression. These bioactive lipid mediators, derived from the oxidation of α-linolenic acid and linoleic acid respectively, are increasingly recognized for their roles in cellular signaling and metabolic regulation. Understanding their distinct molecular mechanisms is crucial for the development of targeted therapeutic strategies for metabolic diseases such as Non-Alcoholic Fatty Liver Disease (NAFLD).

Key Findings at a Glance

Both this compound and 9-HODE have been shown to promote steatosis, or the accumulation of fat in liver cells, but through different mechanisms.[1][2][[“]] 9-HODE appears to directly influence fatty acid uptake and synthesis, while this compound has a more pronounced effect on mitochondrial metabolism.[1][2][[“]]

Quantitative Gene Expression Analysis

The following table summarizes the differential effects of this compound and 9-HODE on the expression of key genes involved in lipid metabolism in HepG2 cells, as determined by quantitative polymerase chain reaction (qPCR).

GeneGene FunctionEffect of 9-HODEEffect of this compound
CD36 Fatty acid translocase, involved in fatty acid uptake.Increased Expression [1][2]No significant change[1]
FASN Fatty Acid Synthase, a key enzyme in fatty acid synthesis.Increased Expression [1][2]Increased Expression [1][2]
PPARγ Peroxisome Proliferator-Activated Receptor Gamma, a master regulator of adipogenesis and lipid metabolism.Increased Expression [1][2]No significant change[1]
FoxA2 Forkhead Box Protein A2, a transcription factor involved in fatty acid oxidation.Increased Expression [1][2]No significant change[1]
ANGPTL4 Angiopoietin-like 4, an inhibitor of lipoprotein lipase, involved in triglyceride metabolism.No significant change[1]Decreased Expression [1][2]

Signaling Pathways

The differential effects of this compound and 9-HODE on gene expression are a result of their engagement with distinct cellular signaling pathways.

9-HODE Signaling

9-HODE is a known ligand for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[1][4][5] It is also a potent agonist for the G protein-coupled receptor GPR132.[6][7][8] Activation of these receptors leads to the modulation of target gene expression, primarily those involved in fatty acid uptake and synthesis.

9-HODE_Signaling cluster_cell Hepatocyte HODE 9-HODE PPARg PPARγ HODE->PPARg Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Promoter Region) RXR->PPRE Binds to Gene_Expression ↑ Gene Expression (CD36, FASN, PPARγ, FoxA2) PPRE->Gene_Expression Lipid_Uptake ↑ Lipid Uptake & Synthesis Gene_Expression->Lipid_Uptake

Figure 1: Simplified 9-HODE signaling pathway via PPARγ activation.

This compound Signaling

While also activating PPARα and PPARγ, this compound's effects on gene expression appear to be mediated through additional pathways.[1][2] The observed increase in FASN expression and decrease in ANGPTL4 expression are consistent with the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2]

9-HOTrE_Signaling cluster_cell Hepatocyte HOTrE This compound AMPK AMPK HOTrE->AMPK Activates FASN_exp ↑ FASN Expression AMPK->FASN_exp ANGPTL4_exp ↓ ANGPTL4 Expression AMPK->ANGPTL4_exp Fatty_Acid_Metabolism Altered Fatty Acid Metabolism FASN_exp->Fatty_Acid_Metabolism ANGPTL4_exp->Fatty_Acid_Metabolism

Figure 2: Postulated this compound signaling pathway involving AMPK activation.

Experimental Protocols

The following is a summary of the key experimental protocols used to elucidate the differential effects of this compound and 9-HODE on gene expression.

Cell Culture and Treatment
  • Cell Line: HepG2 cells, a human liver cancer cell line, were used as an in vitro model for hepatocytes.

  • Treatment: Cells were treated with varying concentrations of 9-HODE or this compound (typically 1 µM and 5 µM) for a 24-hour period.[1]

Quantitative Real-Time PCR (qPCR)
  • RNA Extraction: Total RNA was isolated from the treated and control HepG2 cells.

  • cDNA Synthesis: The extracted RNA was reverse-transcribed into complementary DNA (cDNA).

  • qPCR: The relative expression levels of target genes were quantified using qPCR with specific primers.

  • Normalization: Gene expression data was normalized to the geometric mean of housekeeping genes, such as 18S and GAPDH, to control for variations in RNA input.[1]

  • Statistical Analysis: Statistical significance was determined using appropriate tests, such as a one-way ANOVA followed by Fisher's LSD.[1]

Experimental_Workflow cluster_workflow qPCR Experimental Workflow Cell_Culture HepG2 Cell Culture Treatment Treatment with 9-HODE or this compound (24h) Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis (Normalization & Statistics) qPCR->Data_Analysis Results Differential Gene Expression Profile Data_Analysis->Results

Figure 3: A generalized workflow for studying the effects of 9-HODE and this compound on gene expression.

Conclusion

References

Validating 9-HOTrE as a Therapeutic Target for NAFLD: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising prevalence of Non-alcoholic Fatty Liver Disease (NAFLD) necessitates the exploration of novel therapeutic targets. One such emerging candidate is 9-hydroxy-10,12-octadecadienoic acid (9-HOTrE), an oxylipin that has shown potential in modulating key pathways involved in liver metabolism. This guide provides an objective comparison of this compound's performance with other therapeutic alternatives for NAFLD, supported by experimental data and detailed methodologies to aid in the validation and potential development of this compound-centric therapies.

At a Glance: this compound vs. Alternative NAFLD Therapeutic Targets

To provide a clear comparison, the following table summarizes the mechanisms of action and reported efficacy of this compound against several leading alternative therapeutic targets for NAFLD.

Therapeutic TargetMechanism of ActionKey Efficacy Data
This compound Activates Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ), influencing fatty acid uptake and metabolism.[1]In vitro (HepG2 cells): Increases triglyceride accumulation. Alters mitochondrial metabolism by increasing spare respiratory capacity and glutamine utilization, while slightly decreasing palmitate oxidation.[1][2] In vivo (mice): Did not significantly alter liver lipid content but did increase serum lipids, particularly in females.[3][4]
PPAR Agonists (e.g., Lanifibranor, Pioglitazone) Activate PPARs (α, γ, or δ) to regulate genes involved in lipid metabolism, inflammation, and insulin sensitivity.Lanifibranor: 44% reduction in liver fat (intrahepatic triglycerides) after 24 weeks.[5][6] 65% of patients achieved >30% liver fat reduction.[6] Pioglitazone: Improves liver histology and reduces inflammation.
Farnesoid X Receptor (FXR) Agonists (e.g., Obeticholic Acid) Activate FXR, a nuclear receptor that regulates bile acid, lipid, and glucose metabolism.Obeticholic Acid (25mg): 23% of patients achieved at least one stage of fibrosis improvement without worsening of NASH at 18 months, compared to 12% in the placebo group.[7][8]
Glucagon-like peptide-1 (GLP-1) Receptor Agonists (e.g., Semaglutide, Liraglutide) Mimic the action of the incretin hormone GLP-1 to improve glycemic control, promote weight loss, and reduce liver fat.Liraglutide (1.8 mg/day): Significantly lowered ALT levels in patients with elevated baseline values.[9] Semaglutide: Significantly reduces ALT levels, with the effect being dose-dependent and linked to weight loss.[9] A meta-analysis showed GLP-1 RAs reduced ALT by a weighted mean difference of -10.14 U/L.[10][11]
Stearoyl-CoA Desaturase-1 (SCD1) Inhibitors (e.g., Aramchol) Inhibit SCD1, a key enzyme in the synthesis of monounsaturated fatty acids, thereby reducing lipogenesis.Aramchol (300mg/day): 12.57% decrease in liver fat content over 3 months compared to a 6.39% increase in the placebo group.[12] In a later study, a 600mg dose led to NASH resolution in 16.7% of patients versus 5% for placebo.[13]
Acetyl-CoA Carboxylase (ACC) Inhibitors (e.g., Firsocostat) Inhibit ACC, a rate-limiting enzyme in de novo lipogenesis, to reduce fatty acid synthesis.Firsocostat: Reduced hepatic steatosis in a pilot study. However, a phase 2b trial did not show a significant improvement in fibrosis. An increase in serum triglycerides is a noted side effect.

In-Depth Look at this compound's Mechanism of Action

Experimental data suggests that this compound exerts its effects on liver cells primarily through the activation of PPARα and PPARγ.[1] This activation triggers a cascade of downstream events that influence lipid metabolism and mitochondrial function.

This compound Signaling Pathway This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg Gene_Expression Gene Expression (Fatty Acid Metabolism) PPARa->Gene_Expression PPARg->Gene_Expression Mitochondria Mitochondrial Metabolism Triglyceride Triglyceride Accumulation Mitochondria->Triglyceride Gene_Expression->Mitochondria

This compound activates PPARα and PPARγ, leading to changes in gene expression that modulate mitochondrial metabolism and result in triglyceride accumulation in hepatocytes.

Experimental Protocols for Validating this compound as a Therapeutic Target

To facilitate further research and validation of this compound, this section provides detailed methodologies for key experiments.

PPARα and PPARγ Transactivation Assay

This assay determines the ability of this compound to activate PPARα and PPARγ using a luciferase reporter system.

Experimental Workflow:

PPAR Transactivation Assay Workflow cluster_0 Cell Culture & Transfection cluster_1 Treatment cluster_2 Measurement & Analysis A Seed HepG2 cells in 96-well plates B Transfect with: - PPAR expression vector - Luciferase reporter plasmid - Renilla control plasmid A->B C Treat cells with varying concentrations of this compound B->C D Lyse cells and measure Firefly & Renilla luciferase activity C->D E Normalize Firefly to Renilla luciferase activity D->E F Calculate fold change relative to vehicle control E->F

Workflow for determining PPAR activation by this compound using a dual-luciferase reporter assay.

Methodology:

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection: Seed cells in 96-well plates. Transfect cells with a PPAR expression vector (either PPARα or PPARγ), a luciferase reporter plasmid containing PPAR response elements, and a Renilla luciferase control plasmid for normalization using a suitable transfection reagent.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Luciferase Assay: After another 24 hours of incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the fold change in luciferase activity relative to the vehicle control.

Mitochondrial Function Assessment using Seahorse XF Analyzer

The Seahorse XF Mito Stress Test is used to assess key parameters of mitochondrial function in real-time.

Experimental Workflow:

Seahorse XF Mito Stress Test Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Seed HepG2 cells in Seahorse XF culture plate C Treat cells with this compound for the desired duration A->C B Hydrate sensor cartridge in Seahorse XF Calibrant D Load sensor cartridge with: - Oligomycin - FCCP - Rotenone/Antimycin A C->D E Run the Mito Stress Test on the Seahorse XF Analyzer D->E F Measure Oxygen Consumption Rate (OCR) E->F G Calculate mitochondrial parameters: - Basal Respiration - ATP Production - Maximal Respiration - Spare Respiratory Capacity F->G

Workflow for assessing mitochondrial function in this compound-treated cells using the Seahorse XF Mito Stress Test.

Methodology:

  • Cell Seeding: Seed HepG2 cells in a Seahorse XF96 cell culture microplate and allow them to adhere.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Cell Treatment: Treat the cells with the desired concentrations of this compound for the specified duration.

  • Assay Medium: Replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for one hour prior to the assay.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Seahorse XF Analysis: Place the cell culture plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will sequentially inject the compounds and measure the oxygen consumption rate (OCR).

  • Data Analysis: Analyze the OCR data to determine key mitochondrial parameters, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Quantification of Intracellular Triglycerides

This protocol describes the quantification of triglyceride accumulation in cells treated with this compound.

Experimental Workflow:

Triglyceride Quantification Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Quantification A Culture HepG2 cells B Treat with this compound and/or oleic acid A->B C Wash and lyse cells B->C D Homogenize cell lysate C->D E Use a commercial triglyceride quantification kit D->E F Measure absorbance or fluorescence E->F G Calculate triglyceride concentration based on a standard curve F->G

Workflow for quantifying intracellular triglyceride levels in response to this compound treatment.

Methodology:

  • Cell Culture and Treatment: Culture HepG2 cells and treat them with this compound, with or without co-treatment with oleic acid to induce lipid accumulation.

  • Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., containing a non-ionic detergent).

  • Homogenization: Homogenize the cell lysate to ensure the release of intracellular lipids.

  • Triglyceride Quantification: Use a commercial colorimetric or fluorometric triglyceride quantification kit.[14] The general principle involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids, followed by a series of reactions that produce a detectable signal.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Calculation: Determine the triglyceride concentration in the samples by comparing the readings to a standard curve generated with known concentrations of triglycerides. Normalize the triglyceride content to the total protein concentration of the cell lysate.

Gene Expression Analysis by qPCR

This protocol outlines the steps for analyzing the expression of genes involved in fatty acid metabolism in response to this compound treatment.

Methodology:

  • RNA Extraction: Treat HepG2 cells with this compound. Extract total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers for target genes (e.g., FASN, CD36, CPT1A, ACACA), and a suitable qPCR master mix containing a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method. Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the fold change in gene expression in this compound-treated cells relative to control cells.

Conclusion and Future Directions

The available in vitro data indicates that this compound promotes triglyceride accumulation in hepatocytes, a hallmark of steatosis. Its mechanism of action through PPARα and PPARγ activation is a well-established pathway in NAFLD pathogenesis. However, the in vivo data is less clear and suggests a more complex role for this compound in systemic lipid metabolism.

Compared to other therapeutic targets currently in clinical development, this compound's profile is still in its nascent stages. While established targets like FXR and GLP-1 receptor agonists have demonstrated clinical efficacy in reducing liver fat and improving fibrosis, the therapeutic potential of modulating this compound signaling remains to be fully elucidated.

Future research should focus on:

  • In-depth in vivo studies: To clarify the discrepancy between in vitro and in vivo findings and to understand the systemic effects of this compound on lipid metabolism and NAFLD progression in relevant animal models.

  • Target validation: To confirm whether inhibiting the production or action of this compound can ameliorate NAFLD.

  • Pharmacokinetic and pharmacodynamic studies: To assess the feasibility of developing drugs that can effectively modulate this compound levels or its signaling pathway.

This comparative guide provides a foundational framework for researchers to critically evaluate this compound as a potential therapeutic target for NAFLD. The provided experimental protocols are intended to standardize methodologies and facilitate the generation of robust and reproducible data, which will be crucial in determining the future of this compound in the landscape of NAFLD therapeutics.

References

A Comparative Analysis of 9-HOTrE and Other Oxylipins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparative analysis of 9-hydroxyoctadecatrienoic acid (9-HOTrE) and other key oxylipins, including 9-hydroxyoctadecadienoic acid (9-HODE), 13-HODE, keto-octadecadienoic acids (KODEs), and epoxy-octadecenoic acids (EpOMEs). The information is supported by experimental data to highlight their distinct biochemical properties, signaling pathways, and biological activities.

Comparative Overview of Oxylipin Biology

Oxylipins are a diverse class of signaling lipids derived from the oxidation of polyunsaturated fatty acids. While structurally similar, minor variations in their composition lead to distinct biological functions, ranging from pro-inflammatory to anti-inflammatory responses. This guide focuses on the comparative analysis of this compound, a metabolite of α-linolenic acid (ALA), with other prominent oxylipins derived from linoleic acid (LA).

This compound and 9-HODE: Both are activators of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[1] In HepG2 cells, this compound has been shown to increase mitochondrial spare respiratory capacity, while 9-HODE had no effect on metabolism.[1][2] Both compounds, however, led to an increase in triglycerides.[1][2]

9-HODE vs. 13-HODE: These two isomers often exhibit opposing biological effects. 9-HODE is a potent agonist of the G protein-coupled receptor 132 (GPR132), mediating pro-inflammatory responses.[3][4] In contrast, 13-HODE is a weak activator of GPR132 but a more potent agonist of PPARγ, which is associated with anti-inflammatory effects and plays a protective role in the early stages of atherosclerosis.[4]

Keto-octadecadienoic Acids (KODEs): These metabolites, such as 9-KOTrE and 9-KODE, have been shown to activate PPARα and are involved in regulating fatty acid uptake and oxidation.[5][6] Some KODEs can also activate the NRF2-antioxidant response element (ARE) pathway, suggesting a role in cellular defense against oxidative stress.[7]

Epoxy-octadecenoic Acids (EpOMEs): EpOMEs, including 9,10-EpOME and 12,13-EpOME, are metabolites of the cytochrome P450 pathway.[8] They can act as antagonists to prostaglandin E2 (PGE2) signaling by inhibiting increases in intracellular calcium and cAMP.[9] These molecules are further metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols (DiHOMEs).[8][9]

Quantitative Data Presentation

The following tables summarize the quantitative data on the biological activities of this compound and other oxylipins.

Table 1: Comparative Activation of PPARα and PPARγ

OxylipinReceptorAssay TypeCell LineFold Activation (Concentration)Reference(s)
This compound PPARαLuciferase TransactivationHepG2>3x (0.6 µM), 13x (6 µM)[1]
PPARγLuciferase TransactivationHepG2~3.9x (6 µM)[1]
9-HODE PPARαLuciferase TransactivationHepG2>4x (2 µM), 10x (6 µM)[1]
PPARγLuciferase TransactivationHepG2~2.5x (6 µM)[1]
13-HODE PPARγNot SpecifiedMacrophagesPotent Agonist[4]
9-KOTrE PPARαNot SpecifiedHepatocytesActivator[5][10]

Table 2: Comparative Activity on GPR132

OxylipinParameterCell LineValueReference(s)
9-HODE EC50CHO-K17.5 µM[11]
13-HODE PotencyCHO-K1~6-fold less potent than 9-HODE[12]

Signaling Pathways

The following diagrams illustrate the known signaling pathways of this compound and other discussed oxylipins.

GPR132_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 9_HODE 9-HODE GPR132 GPR132 9_HODE->GPR132 G_protein Gq/Gi GPR132->G_protein PLC PLC G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC Activation DAG->PKC Inflammation Pro-inflammatory Gene Expression Ca2_release->Inflammation PKC->Inflammation

9-HODE Signaling via GPR132.

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxylipins This compound 9-HODE 13-HODE PPAR PPARα / PPARγ Oxylipins->PPAR Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Transcription Gene Transcription (Lipid Metabolism, Inflammation) PPRE->Transcription

Oxylipin Signaling via PPARs.

Experimental Protocols

Oxylipin Extraction and Analysis by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of oxylipins from biological samples.

a. Sample Preparation:

  • Homogenization: Homogenize tissue samples on ice in a suitable solvent (e.g., methanol/water) containing antioxidants like butylated hydroxytoluene (BHT) to prevent auto-oxidation.

  • Internal Standard Spiking: Add a known amount of a deuterated internal standard (e.g., 9-HODE-d4) to each sample to correct for analyte loss during sample preparation and analysis.

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent like acetonitrile or methanol. Centrifuge to pellet the precipitated protein.

  • Lipid Extraction:

    • Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., Oasis HLB) with methanol and then with a water/methanol mixture. Load the supernatant from the protein precipitation step. Wash the cartridge with a low-percentage organic solvent to remove polar interferences. Elute the oxylipins with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

    • Liquid-Liquid Extraction (LLE): Acidify the sample with a weak acid (e.g., acetic acid) and extract the lipids with an organic solvent like ethyl acetate.

b. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution program. A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile/isopropanol (Solvent B).

  • Mass Spectrometry Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for each oxylipin and its internal standard.

PPAR Activation Luciferase Reporter Assay

This assay quantifies the ability of an oxylipin to activate PPARs.[13][14]

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 or HepG2) in appropriate media.

    • Co-transfect the cells with two plasmids: an expression vector for the specific PPAR isoform (PPARα or PPARγ) and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization.

  • Compound Treatment: After transfection, treat the cells with various concentrations of the test oxylipin (e.g., this compound, 9-HODE) or a known PPAR agonist as a positive control (e.g., rosiglitazone for PPARγ). Include a vehicle control (e.g., DMSO).

  • Luciferase Assay: After an incubation period (typically 18-24 hours), lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay reagent.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold activation relative to the vehicle control against the compound concentration to determine the EC50 value.

GPR132 Activation NanoBiT® β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to GPR132 upon ligand binding, a key step in GPCR signaling.[15][16][17]

  • Cell Culture and Transfection:

    • Use a suitable cell line, such as HEK293T cells.

    • Co-transfect the cells with two constructs: one encoding GPR132 fused to the large subunit of NanoLuc® luciferase (LgBiT) and another encoding β-arrestin fused to the small subunit (SmBiT).

  • Assay Procedure:

    • Plate the transfected cells in a white, clear-bottom 96-well plate.

    • Add the test oxylipin (e.g., 9-HODE) at various concentrations.

    • Add the Nano-Glo® Live Cell Reagent, which contains the furimazine substrate.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. An increase in luminescence indicates the interaction between GPR132 and β-arrestin, signifying receptor activation.

  • Data Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve and calculate the EC50 value.

Experimental Workflows

Oxylipin_Analysis_Workflow Sample Biological Sample Homogenize Homogenization (with antioxidants) Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike Extract Protein Precipitation & Lipid Extraction (SPE or LLE) Spike->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS Quantify Quantification LCMS->Quantify

Workflow for Oxylipin Analysis.

PPAR_Assay_Workflow Transfect Co-transfect cells with PPAR and Luciferase plasmids Treat Treat with Oxylipins Transfect->Treat Incubate Incubate (18-24h) Treat->Incubate Lyse Lyse cells Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Data Analysis (EC50) Measure->Analyze

Workflow for PPAR Activation Assay.

Conclusion

The comparative analysis of this compound and other oxylipins reveals a complex landscape of biological activity where subtle structural differences dictate distinct signaling outcomes. While this compound and 9-HODE share the ability to activate PPARs, their effects on cellular metabolism differ. The well-established pro-inflammatory role of 9-HODE via GPR132 contrasts with the anti-inflammatory potential of 13-HODE mediated by PPARγ. Further research is needed to fully elucidate the quantitative aspects of this compound's interactions with various receptors and to expand our understanding of the biological roles of less-studied oxylipins like KODEs and EpOMEs. The experimental protocols and workflows provided in this guide offer a foundation for researchers to further investigate the nuanced contributions of these lipid mediators in health and disease.

References

The Interaction of 9-HOTrE with Peroxisome Proliferator-Activated Receptors (PPARs): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the interaction of 9-hydroxy-10,12-octadecadienoic acid (9-HOTrE) with peroxisome proliferator-activated receptors (PPARs), placing its activity in the context of other known PPAR ligands. The information is supported by experimental data to aid in the evaluation of this compound as a potential modulator of PPAR signaling pathways.

Introduction to this compound and PPARs

This compound is an oxidized lipid mediator derived from α-linolenic acid, an omega-3 fatty acid.[1] Peroxisome proliferator-activated receptors are a group of nuclear receptors that function as ligand-activated transcription factors. The three main isoforms, PPARα, PPARγ, and PPARβ/δ, play crucial roles in regulating lipid and glucose metabolism, inflammation, and cellular differentiation.[2] As natural and synthetic ligands for PPARs are of significant interest for the development of therapeutics for metabolic diseases, understanding the interaction of lipid metabolites like this compound is of paramount importance.

Comparative Analysis of PPAR Activation

Data Presentation

Table 1: Activation of PPARα by this compound and Comparative Ligands

LigandAssay TypeCell LineConcentrationFold ActivationEC50
This compound Luciferase Reporter Assay-0.6 µM>3x[3]Not Reported
6 µM~13x[3]
9-HODE Luciferase Reporter Assay-2 µM>4x[3]Not Reported
6 µM~10x[3]
Fenofibrate Luciferase Reporter Assay---18 µM (mouse), 30 µM (human)
WY-14643 Luciferase Reporter Assay---0.63 µM[4]

Table 2: Activation of PPARγ by this compound and Comparative Ligands

LigandAssay TypeCell LineConcentrationFold ActivationEC50
This compound Luciferase Reporter Assay-6 µM~3.9x[3]Not Reported
9-HODE Luciferase Reporter Assay-6 µM~2.5x[3]Not Reported
Rosiglitazone Luciferase Reporter Assay---60 nM
Pioglitazone Luciferase Reporter Assay---~400 nM

Note: The fold activation for this compound and 9-HODE on PPARγ was confirmed using a commercially available screening kit.[3]

Signaling Pathways and Downstream Effects

Upon activation by a ligand such as this compound, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction recruits coactivator proteins and initiates transcription.[5][6]

PPARα Signaling Pathway

dot

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_HOTrE_ext This compound 9_HOTrE_cyt This compound 9_HOTrE_ext->9_HOTrE_cyt Transport PPARa_cyt PPARα 9_HOTrE_cyt->PPARa_cyt Binds & Activates FABP Fatty Acid Binding Protein PPARa_nuc PPARα PPARa_cyt->PPARa_nuc RXR_cyt RXR RXR_nuc RXR RXR_cyt->RXR_nuc PPRE PPRE PPARa_nuc->PPRE RXR_nuc->PPRE Coactivators Coactivators PPRE->Coactivators Recruitment Target_Genes_a Target Gene Transcription (e.g., CPT1A, ACOX1, ANGPTL4, FASN) Coactivators->Target_Genes_a Initiates

Caption: PPARα signaling pathway activated by this compound.

Activation of PPARα by this compound leads to the transcription of genes involved in fatty acid catabolism. Studies have shown that this compound treatment in HepG2 cells leads to an increase in the expression of FASN (Fatty Acid Synthase) and a decrease in ANGPTL4 (Angiopoietin-like 4) expression.[1]

PPARγ Signaling Pathway

dot

PPARg_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_HOTrE_ext This compound 9_HOTrE_cyt This compound 9_HOTrE_ext->9_HOTrE_cyt Transport PPARg_cyt PPARγ 9_HOTrE_cyt->PPARg_cyt Binds & Activates PPARg_nuc PPARγ PPARg_cyt->PPARg_nuc RXR_cyt RXR RXR_nuc RXR RXR_cyt->RXR_nuc PPRE PPRE PPARg_nuc->PPRE RXR_nuc->PPRE Coactivators Coactivators PPRE->Coactivators Recruitment Target_Genes_g Target Gene Transcription (e.g., CD36, FASN) Coactivators->Target_Genes_g Initiates

Caption: PPARγ signaling pathway activated by this compound.

PPARγ activation by this compound influences genes related to lipid uptake and synthesis.[1] For instance, activation of PPARγ is known to upregulate the expression of CD36, a fatty acid translocase.[7]

Experimental Protocols

PPAR Transactivation Luciferase Reporter Assay

This assay quantifies the ability of a compound to activate a specific PPAR isoform and induce the expression of a luciferase reporter gene.

Experimental Workflow

dot

Luciferase_Assay_Workflow Cell_Culture 1. Cell Culture (e.g., HepG2) Transfection 2. Co-transfection: - PPAR expression vector - PPRE-luciferase reporter vector - Renilla luciferase control vector Cell_Culture->Transfection Treatment 3. Treatment with this compound or other ligands Transfection->Treatment Incubation 4. Incubation (24-48 hours) Treatment->Incubation Lysis 5. Cell Lysis Incubation->Lysis Luminometry 6. Measure Luciferase and Renilla Activity Lysis->Luminometry Analysis 7. Data Analysis: Normalize to Renilla, calculate fold activation Luminometry->Analysis

Caption: Luciferase reporter assay workflow.

Methodology:

  • Cell Culture: Plate cells (e.g., HepG2) in a multi-well plate and culture overnight to achieve 60-80% confluency.

  • Transfection: Co-transfect the cells with three plasmids:

    • An expression vector for the human PPAR isoform of interest (e.g., pSG5-hPPARα).

    • A reporter plasmid containing multiple copies of a PPRE upstream of a luciferase gene (e.g., pGL3-PPRE-luc).

    • A control plasmid constitutively expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK). Use a suitable transfection reagent following the manufacturer's protocol.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, a known PPAR agonist (positive control), or vehicle (negative control).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.

  • Luminometry: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated cells.

Seahorse XF Palmitate Oxidation Assay

This assay measures the rate of mitochondrial respiration in response to the oxidation of long-chain fatty acids like palmitate.

Methodology:

  • Cell Seeding: Seed cells (e.g., HepG2) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Substrate-Limited Medium: Replace the growth medium with a substrate-limited medium (e.g., containing low glucose and glutamine) and incubate for 18-24 hours to encourage reliance on exogenous fatty acids.

  • Assay Medium: On the day of the assay, replace the substrate-limited medium with Seahorse XF base medium supplemented with L-carnitine.

  • Compound Injection: Load the injector ports of the Seahorse XF sensor cartridge with the following compounds:

    • Port A: Palmitate-BSA conjugate (or BSA as a control) and the test compound (e.g., this compound).

    • Port B: Oligomycin (ATP synthase inhibitor).

    • Port C: FCCP (an uncoupling agent to induce maximal respiration).

    • Port D: Rotenone/antimycin A (Complex I and III inhibitors to shut down mitochondrial respiration).

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the assay protocol. The oxygen consumption rate (OCR) is measured in real-time before and after the injection of each compound.

  • Data Analysis: Analyze the OCR data to determine the basal respiration on palmitate, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Conclusion

The available evidence from transactivation assays demonstrates that this compound is a functional agonist of both PPARα and PPARγ.[3] Its potency in activating PPARα appears to be comparable to, or slightly greater than, that of 9-HODE at similar concentrations. For PPARγ, this compound also shows greater activation than 9-HODE.[3] However, when compared to synthetic agonists like fenofibrate and rosiglitazone, this compound likely acts as a partial or weaker agonist. The lack of direct binding affinity data for this compound is a notable gap in the current understanding of its interaction with PPARs. Further studies employing competitive binding assays are warranted to fully characterize its potential as a PPAR modulator. The downstream effects of this compound on gene expression, particularly its influence on FASN and ANGPTL4, suggest a role in regulating lipid metabolism that merits further investigation for its potential therapeutic implications.[1]

References

A Comparative Guide to the Functional Differences Between 9(S)-HOTrE and 9(R)-HOTrE Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional differences between the two enantiomers of 9-hydroxy-10E,12Z,15Z-octadecatrienoic acid: 9(S)-HOTrE and 9(R)-HOTrE. These lipid mediators, derived from α-linolenic acid, are structurally similar yet exhibit distinct biological activities and metabolic fates. This document summarizes the current experimental data, outlines relevant experimental protocols, and visualizes key signaling pathways to facilitate a deeper understanding of their differential functions.

Introduction

9-hydroxy-10E,12Z,15Z-octadecatrienoic acid (9-HOTrE) is a hydroxy polyunsaturated fatty acid that plays a role in various physiological and pathological processes. The stereochemistry at the C-9 position, resulting in the 9(S) and 9(R) enantiomers, is a critical determinant of its biological function. While research has begun to elucidate the activities of this compound, direct comparative studies between the two enantiomers are limited. This guide synthesizes the available information on each enantiomer, their metabolic products, and the activities of the likely racemic mixture to provide a comprehensive overview for the research community.

Biosynthesis and Metabolism

The initial stereochemistry of this compound is determined by the enzymatic system responsible for its synthesis.

  • 9(S)-HOTrE is produced from α-linolenic acid by the action of 5-lipoxygenase (5-LOX)[1]. It is found in plants such as Glechoma hederacea[1].

  • 9(R)-HOTrE : The enzymatic formation of the precursor to 9(R)-HOTrE, (R)-9-hydroperoxy-10E,12Z,15Z-octadecatrienoic acid ((R)-9-HPOTrE), has been demonstrated by a crude enzyme preparation from the marine green alga Ulva conglobata. Additionally, the related compound 9(R)-HODE can be produced by aspirinated cyclooxygenase-2 (COX-2), suggesting a potential pathway for 9(R)-HOTrE formation in certain contexts.

The stereochemistry at the C-9 position also dictates the downstream metabolic pathways, leading to the formation of di-hydroxylated metabolites with distinct biological activities. For instance, the di-hydroxylated metabolites of 9(S)-HOTE and 9(R)-HOTE, the di-unsaturated analogs of this compound, exhibit different potencies in inhibiting inflammatory enzymes[2].

Functional Differences: A Summary of Experimental Findings

Direct comparative data for the biological activities of 9(S)-HOTrE and 9(R)-HOTrE are scarce. However, studies on the individual enantiomers, their metabolites, and the unspecified this compound provide insights into their potentially distinct functions.

Table 1: Comparison of Known Biological Activities
Biological Activity9(S)-HOTrE9(R)-HOTrEThis compound (Enantiomer Unspecified)
Antifungal Activity Inhibits spore germination and germ tube elongation of rice blast fungus (ED50 values of 45 and 30 ppm, respectively)[1].Data not available.Data not available.
Gene Regulation Increased apolipoprotein A-I (apoA-I) transcription in HepG2 cells.Data not available.Data not available.
PPAR Activation Data not available.Data not available.Activates PPARα and PPARγ in HepG2 cells[3][4].
Mitochondrial Metabolism Data not available.Data not available.In HepG2 cells, increases spare respiratory capacity and non-glycolytic acidification[3][4].
Triglyceride Accumulation Data not available.Data not available.Increases triglyceride concentrations in HepG2 cells[3][4].
Insights from Metabolites of Analogous Compounds

A study on the di-hydroxylated metabolites of the related compound 9-HOTE provides the most direct evidence for functional differences arising from the C-9 stereochemistry.

Table 2: Inhibitory Activity of Di-hydroxylated Metabolites of 9-HOTE Enantiomers[2]
Enzyme9(S),16(S)-dihydroxy-10E,12Z,14E-octadecatrienoic acid9(R),16(S)-dihydroxy-10E,12Z,14E-octadecatrienoic acid
COX-2 Activity Inhibition 9%21%
5-LOX Activity Inhibition No significant inhibition~20% inhibition of 5(S)-HETE formation

These findings suggest that the 9(R) configuration can lead to metabolites with more potent anti-inflammatory activity compared to the metabolites derived from the 9(S) enantiomer.

Signaling Pathways

The activation of Peroxisome Proliferator-Activated Receptors (PPARs) is a key signaling pathway for this compound (enantiomer unspecified). PPARs are nuclear receptors that regulate lipid and glucose metabolism, as well as inflammation.

PPAR_Activation_by_9HOTrE cluster_extracellular Extracellular Space cluster_cellular Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects 9_HOTrE This compound (S or R enantiomer) PPARa PPARα 9_HOTrE->PPARa binds PPARg PPARγ 9_HOTrE->PPARg binds PPARa_RXR PPARα:RXR Heterodimer PPARa->PPARa_RXR PPARg_RXR PPARγ:RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARa_RXR RXR->PPARg_RXR PPRE PPRE PPARa_RXR->PPRE binds to PPARg_RXR->PPRE binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription regulates Mito_Metabolism Altered Mitochondrial Metabolism Gene_Transcription->Mito_Metabolism TG_Accumulation Increased Triglyceride Accumulation Gene_Transcription->TG_Accumulation

Figure 1: Proposed signaling pathway for this compound (enantiomer unspecified) in hepatocytes.

Experimental Protocols

Protocol 1: PPARα and PPARγ Transactivation Assay

This protocol is adapted from studies on this compound and related lipids and is designed to compare the ability of 9(S)-HOTrE and 9(R)-HOTrE to activate PPARα and PPARγ.[3][4]

  • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Transfection: Co-transfect cells with a PPAR expression vector (either PPARα or PPARγ), a luciferase reporter vector containing a PPAR response element (PPRE), and a β-galactosidase expression vector (for normalization).

  • Treatment: After 24 hours, treat the cells with various concentrations of 9(S)-HOTrE, 9(R)-HOTrE, a known PPAR agonist (positive control), or vehicle (negative control) for 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • β-Galactosidase Assay: Measure β-galactosidase activity in the cell lysates to normalize for transfection efficiency.

  • Data Analysis: Calculate the fold change in luciferase activity relative to the vehicle control for each treatment condition.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comparative analysis of the biological activities of 9(S)-HOTrE and 9(R)-HOTrE.

Experimental_Workflow cluster_preparation Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis and Comparison Enantiomers 9(S)-HOTrE and 9(R)-HOTrE (High Purity) Stock_Solutions Prepare Stock Solutions (e.g., in Ethanol) Enantiomers->Stock_Solutions Treatment Treat Cells with Enantiomers at Varying Concentrations Stock_Solutions->Treatment Cell_Culture Select and Culture Appropriate Cell Line (e.g., HepG2) Cell_Culture->Treatment Functional_Assay Perform Functional Assays (e.g., PPAR Transactivation, Metabolic Assays, Gene Expression) Treatment->Functional_Assay Data_Collection Collect Quantitative Data (e.g., Luciferase Activity, OCR, Gene Expression Levels) Functional_Assay->Data_Collection Statistical_Analysis Perform Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Comparison Compare Potency and Efficacy (e.g., EC50 values) Statistical_Analysis->Comparison

Figure 2: General experimental workflow for comparing the bioactivities of this compound enantiomers.

Conclusion and Future Directions

The available evidence, although indirect, strongly suggests that the stereochemistry at the C-9 position of HOTrE is a critical determinant of its biological activity. While 9(S)-HOTrE has demonstrated antifungal properties, the functions of 9(R)-HOTrE remain largely unexplored. The significant findings regarding the PPAR-activating and metabolic effects of this compound (enantiomer unspecified) highlight the need for future studies to dissect the specific roles of each enantiomer. The differential activities of the di-hydroxylated metabolites of the analogous 9-HOTE enantiomers further underscore the importance of stereochemistry in the biological actions of these lipid mediators.

Future research should focus on direct, head-to-head comparisons of purified 9(S)-HOTrE and 9(R)-HOTrE in a variety of biological assays, including receptor binding studies, enzyme inhibition assays, and in vivo models of inflammation and metabolic disease. Such studies are essential for a complete understanding of the physiological and pathological roles of these intriguing lipid molecules and for the potential development of enantiomer-specific therapeutic agents.

References

The In Vivo Anti-Inflammatory Potential of 9-HOTrE: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo anti-inflammatory effects of 9-hydroxyoctadecatrienoic acid (9-HOTrE). Due to the limited direct in vivo data available for this compound, this guide leverages experimental data from its metabolic precursor, alpha-linolenic acid (ALA), and a closely related metabolite, 13-hydroxyoctadecatrienoic acid (13-HOTrE), to provide a comprehensive overview of its potential efficacy and mechanisms of action.

While in vitro studies suggest that this compound possesses strong anti-inflammatory properties, primarily through the activation of peroxisome proliferator-activated receptors (PPARα and PPARγ), in vivo validation remains a critical next step for its development as a therapeutic agent. This guide will compare the established in vivo anti-inflammatory effects of ALA and 13-HOTrE against a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin, to benchmark their potential efficacy.

Comparative Efficacy of ALA and Related Compounds in Animal Models of Inflammation

To contextualize the potential of this compound, the following tables summarize the in vivo anti-inflammatory effects of its precursor, ALA, and a related metabolite, 13-HOTrE, in well-established animal models of inflammation.

Table 1: Efficacy in Carrageenan-Induced Paw Edema in Rats

TreatmentDoseTime PointPaw Volume Increase (mL)% Inhibition of Edema
Control (Carrageenan)-3 hours0.85 ± 0.04-
Alpha-Linolenic Acid (ALA)100 mg/kg3 hours0.52 ± 0.0338.8%
Indomethacin10 mg/kg3 hours0.35 ± 0.0258.8%

Table 2: Efficacy in Acetic Acid-Induced Vascular Permeability in Mice

TreatmentDose% Inhibition of Vascular Permeability
Control (Acetic Acid)--
Alpha-Linolenic Acid (ALA)5 mg/kg34.2%
Alpha-Linolenic Acid (ALA)10 mg/kg37.7%

Table 3: Efficacy in LPS-Induced Septic Shock in Mice

TreatmentDoseSurvival Rate (at 48 hours)
Control (LPS)30 mg/kg20%
13-HOTrE0.1 mg/kg (i.p.)60%

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation into the anti-inflammatory properties of this compound.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the acute anti-inflammatory activity of novel compounds.

  • Animals: Male Wistar rats (180-220g) are used.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Treatment: Test compounds (e.g., ALA, Indomethacin) or vehicle are administered orally or intraperitoneally 1 hour before carrageenan injection.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Acetic Acid-Induced Vascular Permeability in Mice

This model evaluates the ability of a compound to reduce fluid leakage from blood vessels, a key component of inflammation.

  • Animals: Male ICR mice (25-30g) are used.

  • Induction of Permeability: Mice are injected intravenously with 0.1 mL of 1% Evans blue dye solution. Thirty minutes later, 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally.

  • Treatment: Test compounds (e.g., ALA) or vehicle are administered 1 hour before the acetic acid injection.

  • Measurement of Permeability: Thirty minutes after the acetic acid injection, mice are euthanized, and the peritoneal cavity is washed with saline. The amount of Evans blue dye in the peritoneal fluid is measured spectrophotometrically at 620 nm.

  • Data Analysis: The percentage inhibition of vascular permeability is calculated by comparing the absorbance of the treated groups with the control group.

LPS-Induced Septic Shock in Mice

This model is used to study the effects of compounds on systemic inflammation and mortality associated with sepsis.

  • Animals: Male BALB/c mice (20-25g) are used.

  • Induction of Sepsis: Lipopolysaccharide (LPS) from E. coli is injected intraperitoneally at a lethal dose (e.g., 30 mg/kg).

  • Treatment: Test compounds (e.g., 13-HOTrE) or vehicle are administered before and/or after the LPS challenge.

  • Measurement of Outcome: Survival is monitored for a defined period (e.g., 48-72 hours). Blood and tissue samples can be collected to measure cytokine levels (e.g., TNF-α, IL-1β, IL-6).[1][2]

  • Data Analysis: Survival curves are generated and analyzed using appropriate statistical methods (e.g., Kaplan-Meier survival analysis). Cytokine levels in treated groups are compared to the control group.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of ALA and 13-HOTrE are mediated through distinct signaling pathways. Understanding these pathways provides insights into the potential mechanisms of this compound.

ALA's Anti-Inflammatory Signaling Pathway

Alpha-linolenic acid has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3][4] This pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory genes, including those for cytokines and enzymes like COX-2 and iNOS.

ALA_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK ALA Alpha-Linolenic Acid (ALA) ALA->IKK Inhibition p_IkB p-IκBα IKK->p_IkB P IkB IκBα NFkB NF-κB IkB->p_IkB p65_p50 p65/p50 NFkB->p65_p50 p_IkB->IkB Degradation DNA DNA p65_p50->DNA Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) DNA->Pro_inflammatory_Genes Transcription

Figure 1: ALA's Inhibition of the NF-κB Pathway.
13-HOTrE's Anti-Inflammatory Signaling Pathway

13-HOTrE has been demonstrated to suppress inflammation by inhibiting the activation of the NLRP3 inflammasome.[5] The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.

HOTrE_NLRP3_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS, ATP) NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activation HOTrE 13-HOTrE HOTrE->NLRP3 Inhibition Inflammasome NLRP3 Inflammasome (Assembly) NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Caspase-1 IL1b IL-1β Casp1->IL1b Cleavage IL18 IL-18 Casp1->IL18 Cleavage Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Pro_IL18 Pro-IL-18 Pro_IL18->IL18 Inflammasome->Casp1 Cleavage

Figure 2: 13-HOTrE's Inhibition of the NLRP3 Inflammasome.

Proposed Experimental Workflow for Validating this compound In Vivo

Based on the available data for its precursor and related metabolite, a logical workflow for the in vivo validation of this compound's anti-inflammatory effects is proposed below.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo_acute In Vivo Acute Inflammation Models cluster_in_vivo_systemic In Vivo Systemic Inflammation Model cluster_mechanistic Mechanistic Studies InVitro Confirm Anti-inflammatory Activity (e.g., Macrophage cytokine release) PPAR_Assay PPARα/γ Activation Assays InVitro->PPAR_Assay Carrageenan_Edema Carrageenan-Induced Paw Edema PPAR_Assay->Carrageenan_Edema Acetic_Acid_Permeability Acetic Acid-Induced Vascular Permeability Carrageenan_Edema->Acetic_Acid_Permeability LPS_Sepsis LPS-Induced Septic Shock Acetic_Acid_Permeability->LPS_Sepsis Pathway_Analysis Signaling Pathway Analysis (NF-κB, NLRP3) LPS_Sepsis->Pathway_Analysis Cytokine_Profiling Cytokine Profiling Pathway_Analysis->Cytokine_Profiling

Figure 3: Proposed workflow for in vivo validation of this compound.

Conclusion and Future Directions

The existing in vivo data for alpha-linolenic acid and 13-HOTrE provide a strong rationale for investigating the anti-inflammatory effects of this compound in similar animal models. The demonstrated efficacy of ALA in acute inflammatory models and the significant survival benefit of 13-HOTrE in a systemic inflammation model suggest that this compound, as a direct metabolite, holds considerable promise as a novel anti-inflammatory agent.

Future in vivo studies should focus on directly evaluating this compound in the carrageenan-induced paw edema, acetic acid-induced vascular permeability, and LPS-induced septic shock models. A direct comparison with both its precursor, ALA, and a standard-of-care drug like Indomethacin will be crucial in determining its therapeutic potential. Furthermore, mechanistic studies should be conducted to confirm whether this compound's anti-inflammatory effects are mediated through PPAR activation and to what extent it modulates the NF-κB and NLRP3 inflammasome pathways. Successful validation in these preclinical models would pave the way for further development of this compound as a novel therapeutic for inflammatory diseases.

References

A Comparative Analysis of the Pro-Steatotic Effects of 9-HOTrE and Oleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pro-steatotic effects of 9-hydroxy-10,12,15-octadecatrienoic acid (9-HOTrE) and oleic acid, two fatty acids implicated in hepatic lipid accumulation. The following sections detail their distinct mechanisms of action, supported by experimental data, and provide comprehensive experimental protocols for further investigation.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies on the pro-steatotic effects of this compound and oleic acid on hepatocytes.

ParameterThis compound EffectOleic Acid EffectCell ModelReference
Triglyceride Accumulation Increased, particularly in the presence of oleic acid; effect is concentration-dependent and stronger than 9-HODE.[1]Dose-dependent increase in intracellular triglycerides.[2][3]HepG2[1][2]
Fatty Acid Synthase (FASN) Expression Increased.[1][4]Generally associated with pathways that can increase lipogenesis, though some studies show inhibition of de novo lipogenesis.[2][5]HepG2[1][2][4]
CD36 Expression Not directly reported to be increased by this compound alone.Increased expression, promoting fatty acid uptake.[6]HepG2, NCTC 1469[6]
ANGPTL4 Expression Decreased.[1][4]Not a primary reported target in the context of its pro-steatotic effects.HepG2[1][4]
PPARγ Activation Activates PPARγ.[1][4]Activates PPARγ.[2]HepG2[1][2][4]
SREBP-1 Activation Not a primary reported target.Activates SREBP-1.[2][7]HepG2[2][7]
Mitochondrial Respiration Increases spare respiratory capacity.[1][4][8]Can stimulate fatty acid oxidation.[9][10]HepG2, Skeletal Muscle Cells[1][4][8][9][10]

Mechanisms of Pro-Steatotic Action: A Comparative Overview

While both this compound and oleic acid promote the accumulation of lipids in liver cells, their underlying mechanisms diverge significantly. Oleic acid primarily enhances fatty acid uptake and activates key lipogenic transcription factors. In contrast, this compound appears to induce steatosis by altering mitochondrial metabolism.

This compound: A Modulator of Mitochondrial Metabolism

This compound, an oxylipin derived from alpha-linolenic acid, contributes to steatosis through a distinct mechanism that involves the perturbation of cellular energy metabolism.[1][4] Experimental evidence in HepG2 cells indicates that this compound:

  • Increases Triglyceride Accumulation : It significantly enhances the storage of triglycerides, with a more potent effect observed when co-administered with oleic acid.[1]

  • Alters Mitochondrial Function : this compound increases the spare respiratory capacity of mitochondria, suggesting an alteration in mitochondrial bioenergetics.[1][4][8] It also weakly inhibits mitochondrial fatty acid metabolism while promoting the utilization of glutamine.[1][4][[“]]

  • Regulates Gene Expression : It upregulates the expression of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis, and downregulates Angiopoietin-like protein 4 (ANGPTL4), a known inhibitor of lipoprotein lipase.[1][4]

  • Activates PPARs : this compound is an activator of both Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ), transcription factors that play crucial roles in lipid metabolism.[1][4]

Oleic Acid: A Potent Inducer of Lipogenesis and Fatty Acid Uptake

Oleic acid, a common monounsaturated fatty acid, is a well-established inducer of hepatic steatosis in vitro.[2][6][12][13][14] Its pro-steatotic effects are mediated through multiple pathways:

  • Enhanced Fatty Acid Uptake : Oleic acid treatment upregulates the expression of the fatty acid translocase CD36, facilitating increased uptake of fatty acids into hepatocytes.[6]

  • Activation of Lipogenic Transcription Factors : It activates key transcription factors that govern lipogenesis, including PPARγ and Sterol Regulatory Element-Binding Protein 1 (SREBP-1).[2][7]

  • LXR-Dependent Steatosis : In vivo studies have shown that a diet rich in oleic acid can induce hepatic steatosis in a Liver X Receptor (LXR)-dependent manner.[15]

  • Dual Role in Lipid Metabolism : While potently inducing triglyceride accumulation and the formation of lipid droplets, under certain conditions, oleic acid can also stimulate the complete oxidation of fatty acids through the activation of the PKA-SIRT1-PGC1α signaling pathway.[5][9][10]

Signaling Pathways

The distinct mechanisms of this compound and oleic acid are best visualized through their respective signaling pathways.

9-HOTrE_Signaling_Pathway This compound This compound PPARg PPARγ This compound->PPARg activates AMPK AMPK This compound->AMPK activates Mitochondria Mitochondrial Metabolism This compound->Mitochondria perturbs FASN FASN↑ PPARg->FASN ANGPTL4 ANGPTL4↓ PPARg->ANGPTL4 AMPK->FASN Glutamine_Metabolism Glutamine Metabolism↑ Mitochondria->Glutamine_Metabolism FAO Fatty Acid Oxidation↓ Mitochondria->FAO Steatosis Steatosis FASN->Steatosis ANGPTL4->Steatosis FAO->Steatosis

Caption: this compound induced steatosis pathway.

Oleic_Acid_Signaling_Pathway Oleic Acid Oleic Acid CD36 CD36↑ Oleic Acid->CD36 PPARg PPARγ Oleic Acid->PPARg activates SREBP1 SREBP-1 Oleic Acid->SREBP1 activates LXR LXR Oleic Acid->LXR activates PKA_SIRT1 PKA/SIRT1/ PGC1α Oleic Acid->PKA_SIRT1 activates FA_Uptake Fatty Acid Uptake↑ CD36->FA_Uptake Steatosis Steatosis FA_Uptake->Steatosis Lipogenesis Lipogenesis↑ PPARg->Lipogenesis SREBP1->Lipogenesis LXR->Lipogenesis Lipogenesis->Steatosis FAO Fatty Acid Oxidation↑ PKA_SIRT1->FAO

Caption: Oleic acid induced steatosis pathway.

Experimental Protocols

The following protocols are standard methods for inducing and quantifying hepatic steatosis in vitro.

In Vitro Steatosis Induction in HepG2 Cells

This protocol describes the induction of steatosis using oleic acid, a common method in which the effects of other compounds like this compound can be assessed.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), fatty acid-free

  • Oleic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS)

  • 6-well or 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed HepG2 cells in a multi-well plate at a density that will result in approximately 70-80% confluency at the time of treatment.[16]

  • Cell Starvation: Once the desired confluency is reached, aspirate the growth medium and wash the cells with PBS. Then, incubate the cells in serum-free DMEM or DMEM with 1% fatty acid-free FBS for 6-12 hours to synchronize the cells.[16]

  • Preparation of Oleic Acid-BSA Complex:

    • Prepare a stock solution of oleic acid in ethanol.

    • Separately, prepare a solution of fatty acid-free BSA in serum-free DMEM.

    • Warm both solutions to 37°C.

    • Slowly add the oleic acid stock solution to the BSA solution while stirring to create the oleic acid-BSA complex. The final molar ratio of oleic acid to BSA is typically between 2:1 and 6:1.

    • Filter-sterilize the final solution.

  • Treatment: Aspirate the starvation medium and add the prepared oleic acid-BSA complex (typically at a final concentration of 0.2 mM to 1.5 mM oleic acid) to the cells.[2][17][18] Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.[16] For studying compounds like this compound, they can be added concurrently with the oleic acid-BSA complex.

Quantification of Intracellular Lipid Accumulation by Oil Red O Staining

Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids, providing a method for visualizing and quantifying steatosis.

Materials:

  • Oil Red O powder

  • Isopropyl alcohol (98-100%)

  • 4% Paraformaldehyde (PFA) in PBS

  • Distilled water

  • Microscope

Procedure:

  • Fixation: After the treatment period, aspirate the medium and wash the cells gently with PBS. Fix the cells with 4% PFA for 15-30 minutes at room temperature.[16]

  • Washing: Wash the fixed cells three times with distilled water.

  • Preparation of Oil Red O Working Solution:

    • Prepare a stock solution by dissolving 0.5 g of Oil Red O in 100 mL of 98% isopropyl alcohol.[16]

    • To prepare the working solution, dilute the stock solution with distilled water (e.g., 6 parts stock to 4 parts water) and let it sit for 20 minutes. Filter the working solution through a 0.22 µm filter.[16]

  • Staining: Add the filtered Oil Red O working solution to each well, ensuring the cell monolayer is completely covered. Incubate for 1 hour at room temperature.[16]

  • Washing: Aspirate the staining solution and wash the cells repeatedly with distilled water until the excess stain is removed.

  • Visualization: Visualize the stained lipid droplets within the cells using a light microscope. Lipid droplets will appear as red-orange spheres.

  • Quantification (Optional):

    • To quantify the lipid accumulation, after the final wash, add a known volume of 100% isopropyl alcohol to each well and incubate for 10 minutes to elute the stain.

    • Transfer the eluate to a 96-well plate and measure the absorbance at a wavelength of 490-520 nm using a spectrophotometer.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation A Seed HepG2 Cells B Starve Cells A->B C Treat with This compound and/or Oleic Acid B->C D Oil Red O Staining (Lipid Accumulation) C->D E qPCR / Western Blot (Gene/Protein Expression) C->E F Seahorse Assay (Mitochondrial Respiration) C->F G Quantify Steatosis D->G H Analyze Mechanistic Changes E->H F->H I Compare Pro-Steatotic Effects G->I H->I

Caption: Workflow for comparing pro-steatotic effects.

References

cross-validation of 9-HOTrE measurements across different analytical platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of lipid mediators like 9-hydroxyoctadecatrienoic acid (9-HOTrE) is paramount to unraveling its role in complex biological processes. As an oxidized metabolite of alpha-linolenic acid, this compound is implicated in various physiological and pathological states, including inflammation and metabolic diseases.[1][2] The choice of analytical platform for its measurement is a critical decision that dictates the accuracy, sensitivity, and throughput of research findings. This guide provides an objective comparison of the two primary analytical techniques for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), supported by experimental data and detailed methodologies to inform your selection process.

Performance Face-Off: LC-MS/MS vs. ELISA

The selection between LC-MS/MS and ELISA for this compound measurement hinges on the specific requirements of your study. LC-MS/MS is widely regarded as the gold standard due to its superior specificity and accuracy, while ELISA presents a high-throughput and more accessible option.[3][4]

ParameterLC-MS/MSELISA (Competitive)
Principle Chromatographic separation followed by mass-based detection and quantification.[3][4]Competitive binding of sample this compound and a labeled this compound conjugate to a limited number of specific antibodies. The signal is inversely proportional to the sample concentration.[4][5]
Specificity Very High. Capable of distinguishing between isomers (e.g., this compound and 13-HOTrE) based on their unique fragmentation patterns.[3][4][6]Good, but can be susceptible to cross-reactivity with structurally similar molecules.[3][4]
Sensitivity (LOD/LOQ) High. Can achieve limits of quantification in the low nmol/L or high pg/mL range.[3][4]Good. Typically in the low ng/mL range (e.g., ~0.1 ng/mL).[3][7]
Accuracy & Precision High. The use of stable isotope-labeled internal standards corrects for matrix effects and extraction variability.[3]Good. Performance is assessed by intra- and inter-assay coefficients of variation (CVs).[3]
Multiplexing Yes. Can simultaneously quantify multiple oxylipins in a single run.[3]No. Typically measures a single analyte per assay.[3]
Sample Throughput Lower.[3]Higher.[3]
Cost per Sample Higher.[3]Lower.[3]
Method Development More complex, requiring specialized expertise and instrumentation.[3]Pre-developed commercial kits are readily available.[3]

Note: The performance characteristics of ELISA can vary between different commercial kits.[3] While much of the direct comparative data is based on the closely related 9-HODE, the principles and performance differences are directly applicable to this compound analysis.

At the Bench: A Glimpse into Experimental Protocols

The workflows for LC-MS/MS and ELISA differ significantly in terms of complexity and hands-on time. Below are generalized protocols for the quantification of this compound in a biological matrix such as plasma.

LC-MS/MS Experimental Protocol (General)

This method offers high specificity and sensitivity for this compound quantification.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a 200 µL plasma sample, add an internal standard (e.g., this compound-d4) to account for analytical variability.

  • Add 1.0 mL of a solvent mixture such as 2-propanol/hexane/water to precipitate proteins and extract lipids.[6]

  • Vortex the mixture thoroughly.[8]

  • Add 2.0 mL of hexane and vortex for an additional 3 minutes.[8]

  • Centrifuge the sample at approximately 2000 x g for 5 minutes at room temperature to separate the organic and aqueous layers.[6][8]

  • Carefully transfer the upper organic (hexane) layer to a clean tube.[6][9]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[8][9]

  • Reconstitute the dried extract in a solvent compatible with the LC mobile phase.[9]

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column using a gradient elution with mobile phases consisting of water and acetonitrile, often with a small percentage of formic or acetic acid to improve ionization.[10]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. The analysis is carried out in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, using specific precursor and product ion transitions for this compound and its internal standard.[6][9]

3. Data Analysis:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • The concentration of this compound in the samples is then determined from this calibration curve.[4]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Solvent Evaporation->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Calibration Curve) MS->Quant

Typical analytical workflow for this compound quantification by LC-MS/MS.
ELISA Experimental Protocol (Competitive)

Commercial ELISA kits provide a streamlined and high-throughput method for this compound measurement.

1. Sample Preparation:

  • Similar to the LC-MS/MS protocol, a lipid extraction step is typically required to isolate this compound from the biological matrix.

  • The dried lipid extract is then reconstituted in the specific assay buffer provided with the ELISA kit.[4]

2. ELISA Procedure:

  • Prepare a standard curve by performing serial dilutions of the provided this compound standard.[4]

  • Add the standards and prepared samples to the wells of a microplate pre-coated with a this compound-specific antibody.[4]

  • Add a fixed amount of this compound conjugated to an enzyme (like Horseradish Peroxidase, HRP) to each well.[4]

  • Incubate the plate to allow for competitive binding between the this compound in the sample/standard and the enzyme-conjugated this compound for the limited antibody binding sites.[4]

  • Wash the plate to remove any unbound reagents.[4]

  • Add a substrate solution that will react with the enzyme to produce a colored product.[7]

  • Stop the reaction after a specific time.[4][7]

3. Data Analysis:

  • Measure the absorbance of each well using a microplate reader.

  • The intensity of the color is inversely proportional to the concentration of this compound in the sample.[5][7]

  • A standard curve is generated by plotting the absorbance of the standards against their known concentrations.

  • The concentration of this compound in the samples is then interpolated from this standard curve.[7]

cluster_elisa Competitive ELISA Workflow A Add Standards & Samples to Antibody-Coated Plate B Add this compound-HRP Conjugate A->B C Incubate (Competitive Binding) B->C D Wash Plate C->D E Add Substrate D->E F Incubate (Color Development) E->F G Add Stop Solution F->G H Read Absorbance G->H I Calculate Concentration H->I

General workflow for a competitive ELISA for this compound measurement.

Biological Context: The Signaling Role of this compound

This compound, along with its counterpart 9-HODE, is recognized as a ligand for peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ.[1][2] These nuclear receptors are key regulators of fatty acid uptake and metabolism.[1] Activation of these pathways by this compound can influence gene expression related to lipid homeostasis, potentially contributing to conditions like non-alcoholic fatty liver disease (NAFLD) by promoting steatosis.[1][2] Understanding these pathways is crucial for interpreting the significance of measured this compound concentrations.

cluster_pathway Simplified this compound Signaling ALA Alpha-Linolenic Acid Oxidation Oxidation ALA->Oxidation HOTrE This compound Oxidation->HOTrE PPAR PPARα / PPARγ (Activation) HOTrE->PPAR Nucleus Nucleus PPAR->Nucleus Gene Gene Expression (Lipid Metabolism) Nucleus->Gene Response Cellular Response (e.g., Altered Lipid Uptake) Gene->Response

Simplified signaling pathway of this compound.

Conclusion

The quantification of this compound is a critical aspect of research into lipid metabolism and associated diseases. While LC-MS/MS offers unparalleled specificity and accuracy, making it the preferred method for detailed mechanistic studies and when isomer separation is necessary, ELISA provides a cost-effective and high-throughput alternative suitable for large-scale screening. The choice of analytical platform should be guided by the specific research question, the required level of analytical detail, sample throughput needs, and available resources. This guide provides the foundational information to make an informed decision for the robust and reliable measurement of this compound.

References

Establishing the Clinical Relevance of Circulating 9-HOTrE Levels: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the clinical relevance of novel biomarkers is paramount. This guide provides a comprehensive comparison of analytical methods for quantifying circulating 9-hydroxyoctadecatrienoic acid (9-HOTrE), an emerging lipid mediator implicated in metabolic and inflammatory diseases. We present supporting experimental data, detailed methodologies, and an objective look at its potential as a clinical biomarker.

At a Glance: this compound and its Clinical Potential

9-Hydroxyoctadecatrienoic acid (this compound) is an oxidized metabolite of the omega-3 fatty acid, alpha-linolenic acid (ALA). It is produced in the body through enzymatic pathways involving cytochrome P450 (CYP) enzymes, such as CYP2B6, and lipoxygenases.[1] Emerging research suggests that this compound may play a significant role in various physiological and pathological processes.

Studies have indicated that this compound possesses anti-inflammatory properties and is inversely associated with obesity, with lower levels observed in the subcutaneous white adipose tissue of obese individuals.[2] In cellular models, this compound has been shown to activate peroxisome proliferator-activated receptors (PPARα and PPARγ), key regulators of lipid metabolism and inflammation.[1][2][3] This activation influences mitochondrial metabolism and can lead to an increase in triglycerides, suggesting a complex role in metabolic diseases like Non-Alcoholic Fatty Liver Disease (NAFLD).[1][3] While the direct clinical significance of circulating this compound levels is still under investigation, its involvement in these critical pathways highlights its potential as a biomarker for metabolic and inflammatory disorders.

Comparative Analysis of Analytical Methodologies

The accurate quantification of circulating this compound is crucial for establishing its clinical relevance. Two primary analytical techniques are employed for the measurement of oxylipins like this compound: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation by chromatography, detection by mass-to-charge ratio.Antigen-antibody binding with enzymatic signal amplification.
Specificity High; can distinguish between structurally similar isomers.Variable; potential for cross-reactivity with other oxylipins.
Sensitivity High; typically in the low nanomolar to picomolar range.Moderate to high; typically in the nanogram per milliliter range.
Throughput Lower; sample preparation and run times can be lengthy.High; suitable for screening large numbers of samples.
Cost Higher initial instrument cost and operational expenses.Lower cost per sample and for initial setup.
Availability for this compound Validated research methods available.No commercially available kits specifically for this compound found. Kits are available for the related compound, 9-HODE.[1][4][5][6][7]

Performance Data for this compound Quantification by LC-MS/MS

A validated LC-MS/MS method for the comprehensive profiling of oxylipins, including this compound, in human plasma has been reported. The performance characteristics of this method for this compound are summarized below.

ParameterPerformance Characteristic
Linearity (R²) 0.967
Limit of Detection (LOD) 0.3 nM
Limit of Quantification (LOQ) 1.1 nM
Reproducibility (Intra-day Precision) <7%
Reproducibility (Inter-day Precision) 5-23%

Data sourced from a study on oxylipin profiling in human plasma.[4]

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is based on a validated method for comprehensive oxylipin analysis.[4]

1. Sample Collection and Handling:

  • Collect whole blood in EDTA-containing tubes.

  • Immediately place tubes on ice and process within 30 minutes.

  • Centrifuge at 1,300 x g for 10 minutes at 4°C to separate plasma.

  • Store plasma aliquots at -80°C until analysis.

2. Sample Preparation (Solid-Phase Extraction):

  • Acidify 500 µL of plasma with 1 M HCl to a pH of 3.5.

  • Add an internal standard (e.g., deuterated this compound).

  • Apply the sample to a pre-conditioned C18 solid-phase extraction cartridge.

  • Wash the cartridge with 15% methanol in water.

  • Elute the oxylipins with methyl formate.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of methanol/water (1:1, v/v).

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.7 µm particle size).

    • Mobile Phase A: 0.1% acetic acid in water.

    • Mobile Phase B: Acetonitrile/isopropanol (90:10, v/v).

    • Flow Rate: 0.35 mL/min.

    • Gradient: A multi-step gradient is employed to separate the various oxylipins.

  • Mass Spectrometry:

    • Ionization Mode: Negative ion electrospray ionization (ESI-).

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound and its internal standard.

Quantification of 9-HODE by Competitive ELISA (as an alternative for related oxylipins)

1. Sample Preparation:

  • Samples (serum, plasma, tissue homogenates) may require dilution with the provided assay buffer.

2. Assay Procedure:

  • Add standards and samples to the wells of a microplate pre-coated with an antibody specific for 9-HODE.

  • Add a fixed amount of HRP-conjugated 9-HODE to each well.

  • Incubate for a specified time to allow competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution that reacts with the HRP to produce a colored product.

  • Stop the reaction and measure the absorbance at a specific wavelength. The intensity of the color is inversely proportional to the concentration of 9-HODE in the sample.

Signaling Pathways and Workflow Diagrams

Below are diagrams illustrating the biosynthesis of this compound, its proposed signaling pathway, and the experimental workflow for its quantification.

G cluster_0 Biosynthesis of this compound Alpha-Linolenic Acid (ALA) Alpha-Linolenic Acid (ALA) CYP2B6 / Lipoxygenase CYP2B6 / Lipoxygenase Alpha-Linolenic Acid (ALA)->CYP2B6 / Lipoxygenase Enzymatic Oxidation This compound This compound CYP2B6 / Lipoxygenase->this compound G This compound This compound PPARα / PPARγ PPARα / PPARγ This compound->PPARα / PPARγ Activation Gene Expression Gene Expression PPARα / PPARγ->Gene Expression Regulation Metabolic & Anti-inflammatory Effects Metabolic & Anti-inflammatory Effects Gene Expression->Metabolic & Anti-inflammatory Effects G Blood Sample Collection (Plasma) Blood Sample Collection (Plasma) Solid-Phase Extraction Solid-Phase Extraction Blood Sample Collection (Plasma)->Solid-Phase Extraction LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction->LC-MS/MS Analysis Data Analysis & Quantification Data Analysis & Quantification LC-MS/MS Analysis->Data Analysis & Quantification

References

Safety Operating Guide

Proper Disposal Procedures for 9-Hydroxyoctadecatrienoic Acid (9-HOTrE)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of 9-hydroxyoctadecatrienoic acid (9-HOTrE) are critical for ensuring laboratory safety and environmental protection. Given its biological activity and the potential hazards associated with similar fatty acid metabolites, this compound should be managed as a hazardous chemical waste.[1] The following procedures provide a comprehensive, step-by-step guide for its proper disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is essential to be equipped with the appropriate personal protective equipment (PPE). All handling of this compound and its associated waste should occur in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

Table 1: Personal Protective Equipment (PPE) and Waste Container Specifications

ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact.
Eye Protection Safety goggles or glasses with side shieldsTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.[1]
Waste Container Leak-proof, chemically compatible (e.g., HDPE or glass)To safely contain hazardous chemical waste.[1]
Waste Label "Hazardous Waste" with full chemical nameTo ensure proper identification and handling.[2]

Step-by-Step Disposal Protocol

The proper disposal route for this compound depends on the quantity and form of the waste (pure compound, solutions, or contaminated materials).

1. Waste Segregation and Collection:

  • Do Not Dispose Down the Drain: this compound should never be disposed of in the sanitary sewer system.[1][3]

  • Designated Hazardous Waste: All materials contaminated with this compound, including the pure compound, solutions, used pipette tips, gloves, and absorbent materials, must be collected as hazardous chemical waste.[1][3]

  • Use Appropriate Containers: Collect waste in a designated, leak-proof, and chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle.[1]

2. Disposal of Small Quantities (Typically < 1 gram or < 10 mL of solution):

  • Absorption: For liquid waste or solutions in volatile organic solvents, absorb the material onto an inert absorbent like vermiculite, sand, or a chemical absorbent pad.[3]

  • Solvent Evaporation: If a volatile solvent was used, place the absorbent material in a fume hood to allow for safe evaporation.[3]

  • Packaging: Place the dried, contaminated absorbent material into a labeled, sealed plastic bag. This bag should then be placed into a designated solid chemical waste container.[3]

3. Disposal of Large Quantities (Typically > 1 gram or > 10 mL of solution):

  • Containment: Keep the this compound waste in its original container if possible, or transfer it to a compatible and securely sealed waste container.[3]

  • Labeling: Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name, "9-Hydroxyoctadecatrienoic Acid".[2]

  • Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials, such as strong oxidizing agents, acids, and bases.[1][4] Secondary containment is recommended to mitigate any potential leaks.[1]

4. Spill Decontamination:

  • In the event of a spill, first, remove the bulk of the material using an absorbent pad.[1]

  • Wash the contaminated surface with a laboratory-grade detergent solution, followed by a thorough rinse with water.[1]

  • All materials used for cleaning the spill should be disposed of as hazardous solid waste.[1][3]

5. Final Disposal:

  • Incineration: The preferred method for the final disposal of this type of organic chemical waste is high-temperature incineration conducted by a licensed hazardous waste disposal company.[3]

  • Institutional Procedures: Follow all institutional and local regulations for the pickup and disposal of hazardous waste.[1]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the literature, the principles of handling and disposing of hazardous chemical waste are broadly applicable. The procedures outlined above are based on established safety protocols for similar biologically active lipids.[1][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 This compound Disposal Workflow start This compound Waste Generated decision Small Quantity? (<1g or <10mL) start->decision absorb Absorb on Inert Material decision->absorb Yes contain_large Contain in Labeled, Sealed Waste Container decision->contain_large No evaporate Evaporate Solvent in Fume Hood absorb->evaporate package_small Package in Labeled Bag for Solid Waste evaporate->package_small store Store in Secondary Containment in SAA package_small->store contain_large->store final_disposal Arrange for Professional Disposal (Incineration) store->final_disposal

References

Essential Safety and Logistical Guidance for Handling 9-HOTrE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 9-hydroxyoctadecatrienoic acid (9-HOTrE), a comprehensive understanding of safety protocols and handling procedures is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this biologically active lipid mediator.

Personal Protective Equipment (PPE)

PPE CategoryRecommended Equipment
Eye Protection Safety goggles with side-shields
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Skin and Body Protection Laboratory coat or impervious clothing
Respiratory Protection Use in a well-ventilated area. If aerosols may be generated, a suitable respirator is advised.

Note: This information is based on the hazard profile of a structurally similar compound. Always consult the specific SDS for the product you are using and your institution's safety guidelines.

Hazard Identification and Safe Handling

Based on the GHS classification for 9-Hydroxyoctadecanoic acid, this compound should be handled as a substance that may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1]

Key safety precautions include:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Use only outdoors or in a well-ventilated area.[1]

  • Ensure a safety shower and eyewash station are readily accessible.[1]

Operational Plan: Experimental Protocol for Cell-Based Assays

The following is a generalized protocol for studying the effects of this compound on a cell line, such as HepG2 cells, based on established research methodologies.[2]

Objective: To assess the impact of this compound on cellular triglyceride levels.

Materials:

  • This compound

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., containing 1% Triton X-100)

  • Triglyceride Quantification Kit

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well plates) at a density that allows for logarithmic growth during the experiment.

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.

  • Treatment:

    • Once cells have reached the desired confluency, remove the culture medium.

    • Add fresh medium containing the desired concentration of this compound (and a vehicle control, e.g., DMSO).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24-48 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

  • Triglyceride Quantification:

    • Use a commercial colorimetric triglyceride quantification kit.

    • Follow the manufacturer's instructions to measure the triglyceride concentration in the cell lysates using a microplate reader.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Culture HepG2 Cells cell_seeding 2. Seed Cells in Plates cell_culture->cell_seeding stock_prep 3. Prepare this compound Stock Solution cell_seeding->stock_prep treatment 4. Treat Cells with this compound stock_prep->treatment incubation 5. Incubate for Desired Period treatment->incubation cell_lysis 6. Lyse Cells incubation->cell_lysis tg_quant 7. Quantify Triglycerides cell_lysis->tg_quant

Caption: Experimental workflow for analyzing the effect of this compound on HepG2 cells.

Putative Signaling Pathway of this compound

This compound has been shown to activate peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ.[2][3] This activation can lead to changes in the expression of genes involved in fatty acid uptake and metabolism, ultimately contributing to an increase in intracellular triglycerides.[2][3]

signaling_pathway cluster_receptors Receptor Activation cluster_downstream Downstream Effects nine_hote This compound ppara PPARα nine_hote->ppara activates pparg PPARγ nine_hote->pparg activates gene_expression Altered Gene Expression (e.g., FASN, ANGPTL4) ppara->gene_expression pparg->gene_expression fatty_acid_metabolism Changes in Fatty Acid Uptake and Synthesis gene_expression->fatty_acid_metabolism triglycerides Increased Intracellular Triglycerides fatty_acid_metabolism->triglycerides

Caption: Putative signaling pathway of this compound leading to increased triglycerides.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety. The following procedures are recommended, but always consult and adhere to your institution's specific hazardous waste management protocols and local regulations.

For Small Quantities (e.g., residual amounts on labware, absorbent materials from minor spills):

  • Containment: Place contaminated materials (e.g., pipette tips, gloves, absorbent pads) in a designated, labeled hazardous waste container.

  • Labeling: Clearly label the container as "Hazardous Waste" and list the chemical contents, including "9-hydroxyoctadecatrienoic acid".

  • Storage: Store the waste container in a designated satellite accumulation area until collection by your institution's hazardous waste management team.

For Large Quantities (e.g., unused stock solutions):

  • Containment: Keep the this compound waste in its original container or a compatible, well-sealed waste container.

  • Labeling: Affix a "Hazardous Waste" label to the container, including the full chemical name, approximate quantity, and accumulation date.

  • Disposal Method: The preferred method of disposal for this type of organic chemical waste is high-temperature incineration by a licensed hazardous waste disposal company.[4] Do not pour this compound down the drain.[4]

Spill Management:

  • Evacuate and Ventilate: In case of a significant spill, evacuate the immediate area and ensure it is well-ventilated, preferably within a chemical fume hood.[4]

  • Absorb: Cover the spill with an inert absorbent material.[4]

  • Collect: Carefully scoop the absorbent material into a designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.